2-(1-adamantyl)ethanamine Hydrochloride
Description
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Properties
IUPAC Name |
2-(1-adamantyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRPMKRIQVEDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24644-08-4 | |
| Record name | 2-(adamantan-1-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)ethanamine Hydrochloride
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral cage-like hydrocarbon, represents a unique and privileged scaffold in medicinal chemistry. Its incorporation into molecular architectures can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, improving tissue distribution, and providing a rigid anchor for pharmacophore orientation. While 1-substituted adamantanes like Amantadine and Rimantadine are well-known for their antiviral and neurological activities, the landscape of 2-substituted adamantane derivatives remains a fertile ground for discovery.[1][2]
This technical guide focuses on a specific, less-characterized derivative: 2-(1-adamantyl)ethanamine hydrochloride (CAS: 24644-08-4). As researchers and drug development professionals explore novel chemical space, a thorough understanding of the fundamental physicochemical properties of such building blocks is paramount. These properties govern everything from synthetic feasibility and formulation development to absorption, distribution, metabolism, and excretion (ADME) profiles.
This document moves beyond a simple data sheet. It is structured to provide not only the known and predicted properties of this compound but also the underlying scientific rationale and the detailed experimental protocols required to validate these characteristics in a laboratory setting. Every protocol is designed as a self-validating system, reflecting field-proven insights into the robust characterization of potential drug candidates.
Core Physicochemical & Structural Data
A foundational understanding begins with the core identifiers and physical properties. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, the following table combines established data with high-confidence predicted values derived from closely related structural analogs. It is imperative that predicted values be experimentally verified.
| Property | Value / Predicted Value | Source / Basis |
| IUPAC Name | 2-(Adamantan-1-yl)ethan-1-amine hydrochloride | [3] |
| Synonyms | 2-(1-Adamantyl)ethanamine HCl | [4] |
| CAS Number | 24644-08-4 | [3][4] |
| Molecular Formula | C₁₂H₂₁N·HCl | [3] |
| Molecular Weight | 215.76 g/mol | [3] |
| Physical Form | Solid, crystalline powder (expected) | [4] |
| Melting Point | >300 °C (predicted, likely with decomposition) | Analogy with Rimantadine |
| pKa (Ammonium Ion) | ~10.5 (predicted) | Analogy with Amantadine[5] |
| Aqueous Solubility | High (predicted) | Inferred from hydrochloride salt form |
| XLogP3 (Free Base) | ~3.0 (computationally predicted) | Analogy with Amantadine (LogP 2.44)[5] |
Section 1: Thermal Properties and Solid-State Characterization
The melting point and thermal stability of an active pharmaceutical ingredient (API) are critical indicators of its purity, solid-form stability, and processing viability.
Rationale and Prediction
Adamantane-containing amine hydrochlorides, such as Amantadine HCl and Rimantadine HCl, are known for their exceptionally high melting points, often exceeding 300 °C, at which point they typically sublime or decompose rather than melt cleanly.[6] This high thermal stability is attributed to the strong ionic interactions in the crystal lattice of the hydrochloride salt and the high symmetry and packing efficiency of the adamantane cage. It is therefore highly probable that 2-(1-adamantyl)ethanamine hydrochloride exhibits similar behavior.
Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
DSC provides more detailed information than a simple capillary melting point, revealing phase transitions, decomposition events, and purity estimates.
Objective: To determine the melting point and thermal decomposition profile.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-3 mg of the finely powdered sample into a non-hermetic aluminum pan. Crimp the pan. Prepare an empty, crimped pan to serve as the reference.
-
DSC Analysis Workflow:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks, which indicate melting, and exothermic events, which suggest decomposition. The onset temperature of the primary endotherm is typically reported as the melting point. A sharp peak indicates high purity.
Section 2: Solubility and Ionization
Solubility and ionization state are arguably the most critical physicochemical properties influencing a drug's behavior in biological systems. As a hydrochloride salt of a primary amine, 2-(1-adamantyl)ethanamine hydrochloride is expected to be ionizable.
Dissociation Constant (pKa)
Causality: The pKa determines the degree of ionization of the amine at a given pH. The primary amine is basic and will be protonated (R-NH₃⁺) at physiological pH (~7.4), a state governed by its pKa. The pKa of the structurally analogous amantadine is approximately 10.4.[5] The ethyl linker in the target compound is not expected to significantly alter the electronic environment of the nitrogen atom, thus a pKa in the range of 10.0-11.0 is a reliable prediction. This high pKa ensures the compound will be predominantly in its charged, more water-soluble ammonium form throughout the gastrointestinal tract.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To experimentally measure the acid dissociation constant of the protonated amine.
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of 2-(1-adamantyl)ethanamine hydrochloride in deionized, CO₂-free water.
-
Titrant Preparation: Standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Titration Procedure:
-
Calibrate a pH meter using pH 4.0, 7.0, and 10.0 standard buffers.
-
Place a known volume (e.g., 25 mL) of the sample solution in a jacketed beaker maintained at 25 °C.
-
Slowly add the standardized NaOH titrant in small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Aqueous Solubility
Causality: The molecule possesses a dual nature: the bulky, nonpolar adamantane cage promotes lipophilicity, while the protonated amine (ammonium chloride salt) confers hydrophilicity. As a salt, it is expected to be freely soluble in water. However, its solubility can be pH-dependent. At pH values significantly above its pKa (e.g., pH > 12), the amine will be deprotonated to its free base form (R-NH₂), which is significantly less water-soluble.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method (OECD 105)
Objective: To determine the equilibrium solubility in aqueous media.
Methodology:
-
System Preparation: To a series of glass vials, add an excess amount of the solid compound to a known volume (e.g., 5 mL) of the desired aqueous medium (e.g., purified water, pH 5.0 acetate buffer, pH 7.4 phosphate buffer). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Lipophilicity (LogP & LogD)
Causality: Lipophilicity is a key determinant of a drug's ability to cross biological membranes.
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water. The LogP of the free base is predicted to be around 3.0, indicating significant lipophilicity.
-
LogD (Distribution Coefficient): Is the effective lipophilicity at a specific pH, accounting for all ionic species. Since our compound is a basic amine, its LogD will be highly pH-dependent. At physiological pH 7.4 (well below the pKa), the compound is mostly ionized (R-NH₃⁺), making it more hydrophilic. Therefore, LogD at pH 7.4 will be significantly lower than the LogP of the free base. Understanding this distinction is critical for predicting oral absorption.
Experimental Protocol: LogD₇.₄ Determination by the Shake-Flask Method
Objective: To determine the distribution coefficient at physiological pH.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous buffer containing the compound (e.g., 5 mL).
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (25 °C).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Section 3: Spectroscopic and Structural Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
Predicted ¹H NMR Spectrum (in D₂O):
-
Adamantane Protons: A series of broad, overlapping multiplets between ~1.5 and 2.0 ppm. The rigidity of the cage leads to complex second-order coupling, often preventing simple interpretation.
-
-CH₂- (alpha to adamantane): A triplet around ~1.6-1.8 ppm.
-
-CH₂- (alpha to amine): A triplet around ~3.0-3.2 ppm, shifted downfield by the electron-withdrawing ammonium group.
-
-NH₃⁺: This signal is often broad and may exchange with the D₂O solvent, potentially being unobservable.
Predicted ¹³C NMR Spectrum (in D₂O): Based on established data for adamantane derivatives, the following shifts are expected.[7]
-
Adamantane CH₂: Multiple signals expected in the ~35-40 ppm range.
-
Adamantane CH: Multiple signals expected in the ~28-32 ppm range.
-
Adamantane Quaternary C: A signal around ~30-35 ppm.
-
-CH₂- (alpha to adamantane): A signal around ~45-50 ppm.
-
-CH₂- (alpha to amine): A signal around ~38-42 ppm.
Experimental Protocol: NMR Data Acquisition
Objective: To confirm the chemical structure and assess purity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a spectrometer operating at ≥400 MHz for ¹H. Lock and shim the instrument on the solvent's deuterium signal.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (≥1024 scans).
-
(Optional but recommended) Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive signal assignment.
-
-
Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Key IR Absorptions (KBr Pellet or ATR):
-
N-H Stretch (R-NH₃⁺): A very broad and strong band from ~2800-3200 cm⁻¹. This is characteristic of an amine salt.
-
C-H Stretch (Adamantane): Sharp peaks between ~2850 and 2950 cm⁻¹.
-
N-H Bend (R-NH₃⁺): A medium-to-strong band around 1500-1600 cm⁻¹.
-
C-H Bend (Adamantane): Various bands in the fingerprint region (~1450 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To identify key functional groups.
Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum (typically 16-32 scans) at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Rationale: Using Electrospray Ionization (ESI) in positive ion mode, the expected observation is the molecular ion of the free base plus a proton, [M+H]⁺, where M is the free base C₁₂H₂₁N. This would appear at an m/z corresponding to the mass of the cation C₁₂H₂₂N⁺.
Predicted Mass Spectrum (ESI+):
-
Parent Ion: [C₁₂H₂₁N + H]⁺ at m/z = 180.18.
-
Major Fragment (under in-source fragmentation or MS/MS): The highly stable adamantyl cation [C₁₀H₁₅]⁺ at m/z = 135.12, resulting from the cleavage of the ethylamine side chain. The stability of this fragment is a hallmark of adamantane-containing compounds.[8]
Experimental Protocol: ESI-MS Analysis
Objective: To confirm the molecular weight of the cation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion scan mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z of the base peak and the parent ion. The observed mass should be within 5 ppm of the theoretical exact mass if using a high-resolution instrument (e.g., TOF or Orbitrap).
Conclusion
2-(1-Adamantyl)ethanamine hydrochloride is a molecule of significant interest, bridging the well-explored pharmacology of adamantane amines with novel structural space. This guide has established its core physicochemical profile through a combination of data derived from close analogs and predictive science. While these predictions provide a strong foundation for initial research and development efforts, the true characterization of this compound relies on rigorous experimental validation. The detailed, causality-driven protocols provided herein offer a robust framework for any scientist aiming to unlock the full potential of this and other novel adamantane derivatives. By systematically determining these fundamental properties, the path from a promising molecular scaffold to a viable drug candidate becomes clearer and more scientifically sound.
References
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BuyersGuideChem. (n.d.). 2-(1-Adamantyl)ethanamine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. Retrieved from [Link]
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NIST. (n.d.). Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate. In NIST Chemistry WebBook. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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NIST. (n.d.). 1-Adamantanemethylamine, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride. Retrieved from [Link][6]
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Wei, D., & Pei, W. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 34(1), 363-368. Retrieved from [Link][9]
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Duddeck, H., & Hollowood, F. (1977). 13C NMR spectra of adamantane derivatives. Tetrahedron, 33(15), 1981-1987. Retrieved from [Link][7]
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PubChem. (n.d.). Amantadine. National Center for Biotechnology Information. Retrieved from [Link][1][5]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link][2]
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ScienceOpen. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Retrieved from [Link][10]
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Oomens, J., et al. (2012). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 13(1), 225-231. Retrieved from [Link][8]
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2-(1-adamantyl)ethanamine hydrochloride M2 ion channel blocking activity
An In-Depth Technical Guide to the M2 Ion Channel Blocking Activity of 2-(1-Adamantyl)ethanamine Hydrochloride (Rimantadine)
This guide provides a comprehensive technical overview of the molecular mechanism and functional assessment of 2-(1-adamantyl)ethanamine hydrochloride, known as rimantadine, as a blocker of the influenza A virus M2 proton channel. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and ion channel pharmacology.
Introduction: The Influenza A M2 Protein as a Therapeutic Target
The influenza A virus Matrix-2 (M2) protein is a 97-residue integral membrane protein that forms a homotetrameric, pH-gated proton-selective ion channel.[1] This channel is crucial for the viral life cycle.[2] During viral entry into a host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow into the virion core.[1][3] This acidification facilitates the dissociation of the viral ribonucleoprotein (RNP) complexes from the matrix protein (M1), a critical step known as "uncoating" that is required for the release of the viral genome into the cytoplasm and subsequent replication.[2][3][4]
Given its essential role, the M2 proton channel is a prime target for antiviral drugs.[2] The adamantane class of antivirals, which includes amantadine and its α-methyl derivative rimantadine [2-(1-adamantyl)ethanamine], were developed to specifically inhibit this channel's function, thereby halting viral replication.[2][5]
Molecular Mechanism of M2 Channel Inhibition
The inhibitory action of rimantadine is a result of its direct interaction with the M2 channel pore. Extensive research, including solid-state NMR spectroscopy and X-ray crystallography, has elucidated the structural basis for this blockade.
The Primary Binding Site and Physical Occlusion Model
The predominant mechanism of inhibition is physical occlusion of the channel pore.[6][7][8] Rimantadine and amantadine bind to a high-affinity site located within the N-terminal lumen of the M2 channel.[6][7] This binding pocket is formed by pore-lining amino acid residues from the four transmembrane helices that constitute the channel. Key residues that form this site include Valine-27 (Val27), Alanine-30 (Ala30), Serine-31 (Ser31), and Glycine-34 (Gly34).[1][3]
The bulky, lipophilic adamantyl cage of the drug fits snugly within this hydrophobic pocket, while its charged amino group interacts with the channel environment.[6][9] This binding physically obstructs the pathway for proton translocation through the channel, effectively preventing the acidification of the viral interior and halting the uncoating process.[2][6] This direct blocking action is consistent with observations that the drug is only effective when applied to the exterior (N-terminal side) of the channel.[6]
While early studies proposed alternative binding sites, a consensus has emerged that a secondary, low-affinity binding site exists on the exterior, C-terminal surface of the protein, but it is only occupied at high drug concentrations and is not the primary mechanism of therapeutic action.[3][6][7][8]
Figure 1: Mechanism of M2 channel inhibition by Rimantadine. The drug binds to a high-affinity site within the channel lumen, physically occluding the pore and blocking proton translocation.
The Challenge of Adamantane Resistance
The clinical utility of rimantadine and amantadine has been severely compromised by the global emergence of drug-resistant influenza A strains.[1][10][11] Resistance is primarily conferred by single point mutations in the amino acid residues that line the drug-binding pocket.[1][12]
The most prevalent resistance mutation is a serine-to-asparagine substitution at position 31 (S31N), which is found in the vast majority of circulating adamantane-resistant viruses.[1][10] Other significant resistance-conferring mutations include V27A and L26F.[10][11][12] These mutations alter the size, shape, and polarity of the binding site, reducing the binding affinity of the drug and rendering it ineffective.[12] The high frequency of these mutations has led to recommendations to discontinue the use of adamantanes for influenza treatment and prophylaxis.[11][13]
Functional Assessment of M2 Blocking Activity
Evaluating the potency of 2-(1-adamantyl)ethanamine hydrochloride and its derivatives against wild-type and mutant M2 channels is a cornerstone of antiviral drug development. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is the gold-standard method for this purpose.[11][14][15]
Rationale for the Xenopus Oocyte Expression System
Xenopus laevis oocytes are a powerful and widely used heterologous expression system for studying ion channels for several key reasons:[16][17]
-
Large Size: Their large diameter (~1 mm) facilitates the precise microinjection of genetic material (cRNA) and subsequent impalement with two microelectrodes for electrophysiological recording.[16][18]
-
Efficient Protein Expression: Oocytes possess the necessary cellular machinery to efficiently translate injected cRNA, resulting in a high density of functional ion channels expressed on the plasma membrane.[18][19]
-
Low Endogenous Currents: They have a relatively low background of endogenous channel activity, providing a clean system to study the properties of the expressed channel of interest.[17]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
This protocol outlines the essential steps for measuring the inhibitory activity of 2-(1-adamantyl)ethanamine HCl on M2 channels expressed in Xenopus oocytes.
I. Oocyte Preparation and cRNA Injection
-
Harvesting: Surgically harvest oocyte clusters from a mature female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to enzymatically remove the surrounding follicular cell layer. This step is crucial for achieving a high-quality voltage clamp.
-
cRNA Synthesis: Synthesize capped complementary RNA (cRNA) encoding the desired M2 protein (e.g., wild-type or a resistant mutant like S31N) via in vitro transcription from a linearized DNA template.
-
Microinjection: Inject approximately 50 nL of the M2 cRNA solution (at a concentration of ~0.5 ng/nL) into the cytoplasm of Stage V-VI oocytes. As a control, inject a corresponding volume of sterile water into a separate batch of oocytes.
-
Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in a suitable buffer (e.g., Modified Barth's Saline) to allow for channel expression.
II. Electrophysiological Recording (TEVC)
-
Setup: Place a single oocyte in a recording chamber continuously perfused with a low-pH recording buffer (e.g., pH 5.5 to activate the M2 channel).
-
Impaling: Carefully impale the oocyte with two microelectrodes.[20]
-
Voltage Clamp: Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV).[22] The amplifier operates on a negative feedback principle, injecting the necessary current to maintain this holding potential.[21]
-
Baseline Current: Record the stable inward current elicited by the low-pH buffer. This current is carried by protons flowing through the expressed M2 channels. Water-injected oocytes should show negligible current.
-
Drug Application: Perfuse the chamber with the low-pH buffer now containing a known concentration of 2-(1-adamantyl)ethanamine hydrochloride. The drug will bind to and block the M2 channels, causing a reduction in the measured inward current.
-
Washout: Perfuse the chamber with the drug-free, low-pH buffer to demonstrate the reversibility of the block.
III. Data Analysis
-
Quantify Inhibition: Measure the percentage of current blocked at each drug concentration relative to the initial baseline current.
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the drug concentration.
-
IC₅₀ Determination: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to block 50% of the channel current.
Figure 2: Experimental workflow for assessing M2 channel blocking activity using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus oocytes.
Quantitative Data Summary
The IC₅₀ value is a critical metric for comparing the potency of M2 inhibitors. The table below presents typical IC₅₀ values for rimantadine against wild-type M2 and the common V27A resistant mutant, demonstrating the dramatic loss of potency against the resistant channel.
| Compound | M2 Channel Target | Typical IC₅₀ (µM) | Reference |
| Rimantadine | Wild-Type (WT) | ~0.1 - 0.5 | [13] |
| Rimantadine | V27A Mutant | >100 (Inactive) | [11][13] |
| Amantadine | Wild-Type (WT) | ~16.0 | [11] |
| Amantadine | V27A Mutant | Inactive | [11] |
Note: IC₅₀ values can vary between studies depending on the specific influenza A strain, expression system, and experimental conditions.
Conclusion and Implications for Drug Development
2-(1-adamantyl)ethanamine hydrochloride (rimantadine) is a potent inhibitor of the wild-type influenza A M2 proton channel, acting via a well-defined physical occlusion mechanism. However, its therapeutic efficacy has been nullified by the widespread prevalence of resistance mutations, particularly S31N and V27A, within the drug's binding site.
The TEVC assay in Xenopus oocytes remains an indispensable tool for characterizing the activity of new antiviral candidates. Understanding the precise molecular interactions at the M2 binding site, coupled with robust functional screening, is driving the development of a new generation of adamantane-based and other novel scaffold inhibitors.[23][24][25] These next-generation compounds are being rationally designed to effectively bind and inhibit both wild-type and, critically, the adamantane-resistant M2 channels, aiming to restore this important therapeutic option in the fight against influenza A.[24][26]
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Stefani, E., & Charnet, P. (1995). Improved technique for studying ion channels expressed in Xenopus oocytes, including fast superfusion. Pflügers Archiv. [Link]
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Hu, Y., et al. (2020). Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments. ACS Pharmacology & Translational Science. [Link]
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Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLOS ONE. [Link]
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Acevedo, O., et al. (2014). Easily Accessible Polycyclic Amines that Inhibit the Wild-Type and Amantadine-Resistant Mutants of the M2 Channel of Influenza A Virus. Journal of Medicinal Chemistry. [Link]
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Wang, C., et al. (1993). Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block. Journal of Virology. [Link]
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Al-Bari, M. A. A. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. Molecules. [Link]
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An In-depth Technical Guide to the Chemical Structure and Pharmacophore of 2-(1-Adamantyl)ethanamine HCl
This guide provides a comprehensive technical overview of 2-(1-adamantyl)ethanamine hydrochloride, a molecule of significant interest to researchers, scientists, and drug development professionals. By delving into its chemical architecture, synthetic pathways, and pharmacophoric features, this document aims to provide a foundational understanding for its application in medicinal chemistry and drug design.
Introduction: The Adamantane Moiety in Drug Discovery
The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has established itself as a privileged structure in medicinal chemistry.[1] Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a rigid framework for precise orientation of pharmacophoric groups.[2][3] The first notable therapeutic success of an adamantane derivative was amantadine, approved in the 1960s for the treatment of influenza A and later for Parkinson's disease.[4][5] This paved the way for the exploration of a wide array of adamantane-containing compounds with diverse biological activities. 2-(1-Adamantyl)ethanamine HCl, a structural analog of other bioactive adamantanamines, represents a key molecule for understanding the structure-activity relationships within this chemical class.
Chemical Structure and Properties
2-(1-Adamantyl)ethanamine hydrochloride is the hydrochloride salt of 2-(1-adamantyl)ethanamine. The core of the molecule is the adamantane cage, a highly symmetrical and sterically bulky group. This is attached to an ethylamine side chain at the 1-position of the adamantane nucleus. The presence of the primary amine, which is protonated in the hydrochloride salt form, is a key feature for its potential biological interactions.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₁N·HCl | [6][7] |
| Molecular Weight | 215.77 g/mol | [7] |
| CAS Number | 24644-08-4 | [6][7] |
| Appearance | Solid | [8][9] |
| InChI Key | GKRPMKRIQVEDAE-UHFFFAOYSA-N | [7][8][9] |
The three-dimensional structure of 2-(1-adamantyl)ethanamine is characterized by the rigid adamantane cage and the flexible ethylamine side chain. This combination of a bulky, hydrophobic moiety and a polar, charged group is central to its pharmacodynamic and pharmacokinetic profile.
Detailed Experimental Protocol
Step 1: Synthesis of Adamant-1-yl Acetyl Chloride
-
To a round-bottom flask, add 1-adamantyl acetic acid.
-
Slowly add thionyl chloride (SOCl₂) in excess while stirring.
-
Allow the mixture to react at room temperature overnight.
-
Remove the excess thionyl chloride under reduced pressure to yield adamant-1-yl acetyl chloride as an oil.
Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion.
Step 2: Synthesis of Adamant-1-yl Acetamide
-
Dissolve the crude adamant-1-yl acetyl chloride in a suitable anhydrous solvent, such as diethyl ether.
-
Bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous ammonia solution dropwise with vigorous stirring and cooling.
-
Continue the addition until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain adamant-1-yl acetamide.
Causality: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to form the amide and ammonium chloride. Anhydrous conditions are preferred to avoid hydrolysis of the acyl chloride back to the carboxylic acid.
Step 3: Synthesis of 2-(Adamant-1-yl)ethanamine
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of adamant-1-yl acetamide in anhydrous THF to the LiAlH₄ suspension with stirring and cooling.
-
After the addition is complete, reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and evaporate the solvent to yield 2-(1-adamantyl)ethanamine.
Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The mechanism involves the transfer of hydride ions to the carbonyl carbon. The inert atmosphere is crucial as LiAlH₄ reacts violently with water and moisture. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions and precipitating aluminum salts for easy removal.
Step 4: Formation of 2-(1-Adamantyl)ethanamine Hydrochloride
-
Dissolve the crude 2-(1-adamantyl)ethanamine in a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride (HCl) in the same solvent, or bubble anhydrous HCl gas through the solution, until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 2-(1-adamantyl)ethanamine HCl as a solid.
Causality: The basic amino group of the amine readily reacts with the strong acid HCl in an acid-base reaction to form the corresponding ammonium salt. The hydrochloride salt is typically a crystalline solid with improved stability and handling properties compared to the free base.
Pharmacophore of 2-(1-Adamantyl)ethanamine and its Analogs
The pharmacophore of a molecule describes the essential three-dimensional arrangement of functional groups that are responsible for its biological activity. For adamantane derivatives, the key pharmacophoric features are largely dictated by the adamantane cage and the nature and position of its substituents.
Key Pharmacophoric Features
Based on studies of related adamantane derivatives, particularly those targeting the influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor, the following pharmacophoric features can be proposed for 2-(1-adamantyl)ethanamine:
-
A Bulky Hydrophobic Group: The adamantane cage itself serves as a crucial hydrophobic anchor, facilitating binding to hydrophobic pockets within biological targets. [4]Its rigidity also helps to pre-organize the molecule in a favorable conformation for binding, reducing the entropic penalty upon binding.
-
A Positively Ionizable Group: The primary amino group, which is protonated at physiological pH, acts as a key hydrogen bond donor and can participate in electrostatic interactions with negatively charged residues in the binding site.
-
A Specific Spatial Relationship: The distance and orientation between the hydrophobic cage and the positively charged amino group are critical for activity. The ethyl linker in 2-(1-adamantyl)ethanamine provides a specific spatial separation that influences its binding affinity and selectivity for different targets.
Structure-Activity Relationships (SAR)
While specific SAR data for 2-(1-adamantyl)ethanamine is limited in the public domain, inferences can be drawn from studies on related compounds:
-
The Adamantane Cage: Modifications to the adamantane cage, such as the introduction of substituents, can affect lipophilicity and steric interactions, thereby modulating activity.
-
The Amino Group: The presence of the primary amine is often essential for activity. N-alkylation or acylation can significantly alter the biological profile. For instance, in the context of influenza M2 inhibitors, the primary amine is crucial for blocking the proton channel.
-
The Linker: The length and flexibility of the linker between the adamantane cage and the amino group are critical. Shortening or lengthening the ethyl chain would likely alter the binding affinity and selectivity. For NMDA receptor antagonists, the linker length is a key determinant of potency.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of synthesized 2-(1-adamantyl)ethanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, which typically appear as a series of broad multiplets in the upfield region (around 1.5-2.0 ppm). The protons of the ethyl linker will appear as distinct multiplets, and the protons of the ammonium group may be broadened and exchangeable.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the adamantane cage and the ethyl linker. The symmetry of the adamantane cage will influence the number of unique carbon signals.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Adamantane CH₂ | ~1.6-1.8 | m |
| Adamantane CH | ~2.0 | br s |
| -CH₂-Adamantyl | ~1.5 | t |
| -CH₂-NH₃⁺ | ~3.0 | m |
| -NH₃⁺ | variable | br s |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| Adamantane C (quaternary) | ~30 |
| Adamantane CH | ~38 |
| Adamantane CH₂ | ~40 |
| Adamantane CH₂ | ~42 |
| -CH₂-Adamantyl | ~45 |
| -CH₂-NH₃⁺ | ~40 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(1-adamantyl)ethanamine HCl, electrospray ionization (ESI) would be a suitable technique. The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₂H₂₂N⁺.
X-ray Crystallography
Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of 2-(1-adamantyl)ethanamine HCl in the solid state. [10]This technique would confirm the bond lengths, bond angles, and the overall conformation of the molecule, as well as the packing of the molecules in the crystal lattice. The crystal structure would reveal the ionic interaction between the ammonium cation and the chloride anion and any hydrogen bonding networks.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of 2-(1-adamantyl)ethanamine HCl suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.
Conclusion
2-(1-Adamantyl)ethanamine hydrochloride is a molecule with a well-defined chemical structure that embodies the key pharmacophoric features of bioactive adamantane derivatives. Its synthesis can be readily achieved through established chemical transformations. A thorough understanding of its structure, synthesis, and pharmacophore is crucial for its further investigation and for the rational design of new and improved adamantane-based therapeutic agents. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of this and related molecules, ensuring the scientific integrity of future research endeavors.
References
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Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters, 18(23), 6154-6158. [Link]
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Stankova, I. G., et al. (2021). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society. [Link]
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PrepChem. Synthesis of 2-(Adamant-1-yl)ethylamine. [Link]
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Grigorev, V., & Raevsky, O. (2018). QSAR Modeling of the NMDA Receptor Blockage by Polypharmacophoric Compounds Based on Carbazole and 1-aminoadamantane Derivatives. Biomedical Chemistry: Research and Methods, 1(3), e00064. [Link]
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Nguyen, T. V., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 45(6), 2454-2461. [Link]
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Pathan, A. A., et al. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 135(1), 1-8. [Link]
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Shi, X., et al. (2006). Crystal structure of 2-((1-(1-adamantyl)ethl)iminomethyl)phenol, C19H25NO. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 145-147. [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
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Structural Dynamics and Pharmacological Targeting of Adamantane Derivatives: A Structure-Activity Relationship (SAR) Whitepaper
Executive Summary
The adamantane scaffold—a highly symmetric, tricyclic aliphatic framework—has served as a privileged motif in medicinal chemistry for over six decades. Often described as a "lipophilic bullet," its unique steric bulk and hydrophobicity allow for precise interactions with the hydrophobic pockets of viral ion channels and central nervous system (CNS) receptors. This whitepaper provides an in-depth mechanistic analysis of the structure-activity relationship (SAR) of adamantane derivatives, with a specialized focus on the extended homologue 2-(1-adamantyl)ethanamine . By deconstructing the causality behind linker length modifications, we establish a predictive framework for designing next-generation M2 channel blockers and NMDA receptor antagonists.
The Adamantane Scaffold: Core SAR Principles
The pharmacological utility of adamantane stems from its ability to increase the lipophilicity of a pharmacophore while resisting metabolic degradation. The primary targets for aminoadamantanes are the Influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor .
The Antiviral Axis (M2 Proton Channel)
The M2 channel is a homotetrameric type III membrane protein that regulates viral core acidification. Adamantane derivatives act as pore blockers.
-
Amantadine (1-aminoadamantane): The primary amine is directly attached to the cage. It wedges into the hydrophobic pocket formed by Val27 and Ala30, while the protonated amine projects downward to hydrogen-bond with water molecules near the His37 tetrad, preventing proton relay.
-
Rimantadine (1-(1-adamantyl)ethanamine): The addition of a chiral methyl group on the alpha-carbon enhances surface area contact with the hydrophobic pore walls, yielding a tighter fit and higher potency against wild-type strains than amantadine .
The Neuroprotective Axis (NMDA Receptor)
In the CNS, aminoadamantanes act as uncompetitive, low-affinity, open-channel blockers of the NMDA receptor.
-
Memantine (3,5-dimethyl-1-aminoadamantane): The addition of two methyl groups to the adamantane cage increases steric bulk. This modification is critical: it accelerates the dissociation rate (
) from the NMDA pore. A fast off-rate ensures that the drug blocks pathological excessive calcium influx without disrupting normal synaptic transmission, providing a safe profile for Alzheimer's disease treatment .
Dual Pharmacological Pathways of Adamantane Derivatives.
Deep Dive: Pharmacodynamics of 2-(1-Adamantyl)ethanamine
2-(1-adamantyl)ethanamine represents a critical node in adamantane SAR studies. Unlike amantadine (no linker) or rimantadine (one-carbon chiral linker), this compound features a two-carbon (ethyl) spacer (
Causality of Linker Extension
The inclusion of an ethyl linker fundamentally alters the binding thermodynamics:
-
Entropic Penalty in M2: The M2 pore is highly restricted. The ethyl linker introduces rotational degrees of freedom. When binding to the wild-type M2 channel, freezing these rotatable bonds incurs a significant entropic penalty (
). Furthermore, the extended length pushes the primary amine past the optimal interaction zone with the His37 tetrad, generally resulting in a decrease in antiviral efficacy compared to rimantadine. -
Altered NMDA Kinetics: The NMDA receptor vestibule is wider than the M2 pore. The ethyl linker allows the primary amine to reach deeper into the channel to interact with the asparagine residues at the Q/R site, while the adamantane cage remains anchored in the hydrophobic upper vestibule. This spatial decoupling alters the voltage-dependency and use-dependency of the block, shifting the
and rates.
SAR Logic Tree for Adamantane Derivatives.
Quantitative SAR Data Presentation
The following table synthesizes the structural modifications and their corresponding pharmacological impacts.
| Compound Name | Linker Structure | Cage Substitution | Primary Target Affinity | Clinical Indication / Status |
| Amantadine | None (Direct) | None | Moderate M2, Low NMDA | Parkinson's Disease, Influenza A (historical) |
| Rimantadine | Chiral Methyl ( | None | High M2 | Influenza A (historical) |
| Memantine | None (Direct) | 3,5-dimethyl | Moderate NMDA (Fast | Alzheimer's Disease |
| 2-(1-Adamantyl)ethanamine | Ethyl ( | None | Low M2, Altered NMDA | Research Tool (SAR mapping) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of adamantane derivatives requires robust, self-validating experimental workflows. Below are the gold-standard protocols for assessing M2 and NMDA activity.
Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Inhibition
Purpose: To quantify the
-
Preparation: Harvest Xenopus laevis oocytes and inject with 50 nL of cRNA encoding the Influenza A M2 protein (wild-type or S31N mutant). Incubate for 48-72 hours at 18°C in ND96 medium to allow for protein expression.
-
Baseline Recording: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3M KCl. Voltage-clamp the cell at a holding potential of -20 mV.
-
Channel Activation: Perfuse the recording chamber with an acidic buffer (pH 5.5) to activate the M2 proton channels. Record the inward proton current until a steady-state plateau is reached.
-
Drug Application: Co-perfuse the acidic buffer with varying concentrations of 2-(1-adamantyl)ethanamine (1 µM to 100 µM).
-
Self-Validation (Controls):
-
Positive Control: Apply 100 µM Amantadine to confirm channel susceptibility.
-
Negative Control: Test un-injected oocytes at pH 5.5 to rule out endogenous acid-sensitive currents.
-
Reversibility Check: Wash out the drug with pH 8.5 buffer. A return to baseline holding current validates that the block is non-covalent and specific.
-
TEVC Workflow for M2 Channel Activity Validation.
Protocol B: Whole-Cell Patch Clamp for NMDA Kinetics
Purpose: To determine the use-dependency and dissociation rate (
-
Cell Culture: Plate HEK293 cells transiently transfected with GluN1 and GluN2A receptor subunits.
-
Patch Configuration: Establish a whole-cell patch configuration using borosilicate glass pipettes (3-5 MΩ). Hold the membrane potential at -70 mV in a
-free extracellular solution. -
Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to elicit inward macroscopic currents.
-
Kinetic Analysis: Apply 2-(1-adamantyl)ethanamine during the steady-state agonist response. Measure the exponential decay of the current to calculate
. To measure , remove the drug while maintaining agonist application and fit the current recovery to a single exponential function. -
Self-Validation: Confirm use-dependency by applying the drug in the absence of agonists; a true open-channel blocker will only inhibit the current upon subsequent agonist application (when the pore is open).
Conclusion
The structural evolution from amantadine to 2-(1-adamantyl)ethanamine highlights the exquisite sensitivity of ion channel binding pockets to sub-angstrom modifications. While the rigid, compact nature of rimantadine is optimal for the M2 pore, the introduction of an ethyl linker in 2-(1-adamantyl)ethanamine imposes entropic penalties that diminish antiviral efficacy but offer a tunable scaffold for probing the deeper vestibules of CNS receptors. Understanding these causal relationships is paramount for the rational design of next-generation adamantane therapeutics.
References
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. URL:[Link]
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Scott, C., et al. (2020). "Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza." PLOS Pathogens. URL:[Link]
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A Technical Guide to the Binding Affinity of Rimantadine (2-(1-adamantyl)ethanamine hydrochloride) to the Influenza A Virus M2 Proton Channel
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Viral Achilles' Heel
Influenza A virus remains a persistent global health threat, primarily due to its capacity for rapid antigenic drift and shift. While vaccines are the cornerstone of prevention, antiviral drugs are a critical adjunct for treatment and prophylaxis.[1] One of the earliest and most studied targets for anti-influenza A therapeutics is the Matrix-2 (M2) protein.[2][3] The M2 protein is a small, 97-residue integral membrane protein that forms a homotetrameric, pH-gated proton channel essential for the viral life cycle.[4][5]
Following endocytosis of the virus into a host cell, the endosomal compartment acidifies. This low pH environment activates the M2 channel, allowing protons to flow into the virion interior.[5] This acidification is a critical step that facilitates the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein (M1), a process known as uncoating, which is prerequisite for the release of the viral genome into the cytoplasm for replication.[2][6][7]
2-(1-adamantyl)ethanamine hydrochloride, sold under the trade name Flumadine® and more commonly known as rimantadine, is a derivative of amantadine developed to inhibit this crucial process.[3][6][8] By physically blocking the M2 proton channel, rimantadine prevents viral uncoating and effectively halts the replication cycle.[2][3] Understanding the precise biophysical and structural interactions that govern the binding affinity of rimantadine to the M2 channel is fundamental not only for appreciating its mechanism but also for designing next-generation antivirals that can overcome widespread resistance. This guide provides an in-depth technical analysis of this pivotal drug-target interaction.
Section 1: The Molecular Mechanism of Rimantadine-M2 Interaction
The inhibitory action of rimantadine is a direct consequence of its high-affinity binding to the M2 channel, which stabilizes the channel in its closed conformation.[4][9] This binding event physically occludes the proton-conducting pathway.
The Binding Site: From Controversy to Consensus
The precise location of rimantadine binding was historically a subject of debate. Early solution NMR studies suggested the existence of four equivalent, low-affinity binding sites on the lipid-facing exterior of the channel, near the C-terminus of the transmembrane domain.[10][11][12] However, subsequent and extensive evidence from X-ray crystallography, solid-state NMR, and functional assays has established that the primary, high-affinity binding site responsible for pharmacological inhibition is located within the N-terminal lumen of the channel pore.[10][12][13]
This high-affinity site is a pocket formed by pore-lining residues from the four M2 helices. Crucially, this pocket includes the residues that are most commonly mutated in drug-resistant strains, such as Val27 and Ser31, providing strong evidence for its functional relevance.[10][14] While a secondary, low-affinity site on the protein's exterior may exist, it is the lumenal binding that is responsible for potent channel blockade.[10]
Caption: Influenza A uncoating pathway and the inhibitory action of Rimantadine.
The Question of Enantiomeric Specificity
Rimantadine is a chiral molecule, existing as (R)- and (S)-enantiomers.[15][16] Initial solid-state NMR studies suggested that the (R)-enantiomer exhibited a stronger binding affinity than the (S)-enantiomer.[8][15] However, a larger body of evidence from more direct functional assays, including isothermal titration calorimetry, electrophysiology, and antiviral plaque assays, has since demonstrated that there is no significant difference in the binding affinity, channel inhibition, or antiviral potency between the two enantiomers.[7][17][18][19][20] High-resolution crystal structures reveal that both enantiomers bind within the same pore site, with minor differences in the surrounding hydration network that do not translate to a functional difference in potency.[7][20]
Section 2: Methodologies for Quantifying Binding Affinity
Determining the binding affinity of a small molecule to a membrane protein like the M2 channel requires specialized biophysical techniques. The choice of method depends on whether the goal is to measure thermodynamics (the strength of the interaction, Kd) or kinetics (the rates of binding and unbinding, k_on and k_off).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target. It is considered the gold standard for determining the thermodynamic parameters of an interaction in solution.
-
Causality Behind Experimental Choice: ITC is uniquely powerful because it provides a complete thermodynamic profile in a single experiment without requiring labeling or immobilization. It directly measures the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). This allows for a deep understanding of the forces driving the interaction.
-
Protein Preparation: The M2 transmembrane domain (e.g., M2-TMD, residues 22-46) is expressed and purified. To maintain its structure and prevent aggregation, the peptide is reconstituted into a membrane-mimetic environment, such as detergent micelles (e.g., DHPC) or lipid vesicles.[4] The concentration is determined accurately via amino acid analysis or a calibrated spectrophotometric method.
-
Ligand Preparation: A stock solution of 2-(1-adamantyl)ethanamine hydrochloride is prepared in the identical buffer used for the M2 protein, including the same concentration of micelles/vesicles. This is a critical step to minimize heats of dilution and mixing, which are artifacts to be avoided.
-
Instrument Setup: The ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Sample Loading: The M2 protein solution (typically in the low micromolar range) is loaded into the sample cell. The rimantadine solution (typically 10-20 fold more concentrated) is loaded into the injection syringe.
-
Titration: A series of small, precise injections (e.g., 2 µL) of the rimantadine solution are made into the M2-containing sample cell. The heat change after each injection is measured relative to a reference cell containing buffer.
-
Data Analysis: The raw data (heat pulses over time) are integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) to extract the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding events in real-time at a sensor surface. It is exceptionally well-suited for determining the kinetics of an interaction (k_on and k_off), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = k_off / k_on).
-
Causality Behind Experimental Choice: While ITC provides thermodynamic data, SPR provides kinetic data. Understanding the residence time of a drug on its target (related to k_off) is increasingly seen as a critical parameter for in vivo efficacy. SPR is one of the few techniques that can accurately measure these on- and off-rates for a membrane protein target.
-
Surface Preparation: An appropriate sensor chip (e.g., a Biacore L1 chip, designed for lipid bilayers) is docked in the SPR instrument.
-
Ligand Immobilization: Liposomes or nanodiscs containing the reconstituted M2 channel are prepared and then injected over the L1 chip surface, where they fuse and form a planar lipid bilayer with embedded M2 tetramers.[10] This step is self-validating; successful capture results in a stable increase in the response units (RU).
-
Analyte Injection (Kinetics Measurement): A series of increasing concentrations of rimantadine (the analyte) are flowed over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).[10]
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, returning the baseline to its starting point before the next injection.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are processed. The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off. The Kd is then calculated from these rate constants.
Caption: A generalized workflow for Surface Plasmon Resonance (SPR) experiments.
Electrophysiological Assays
These functional assays measure the M2 channel's proton conductance directly. By expressing the M2 protein in a system like Xenopus laevis oocytes and using a two-electrode voltage clamp (TEVC), one can measure the ionic current through the channel. The addition of rimantadine blocks this current, and the degree of inhibition at various concentrations can be used to determine a functional potency (IC50) and binding kinetics.[7][18] This method provides a direct link between binding and functional channel inhibition.
Section 3: Quantitative Binding Data and the Impact of Resistance
Multiple studies using different techniques have quantified the interaction between rimantadine and the wild-type (WT) M2 channel. These data confirm a high-affinity interaction that is severely compromised by resistance mutations.
| Methodology | M2 Construct | Ligand | Measured Affinity (Kd / EC50) | Reference |
| Surface Plasmon Resonance | M2 WT in Liposomes | Racemic Rimantadine | Kd = 0.38 µM | [10] |
| Electrophysiology (TEVC) | M2 WT (full-length) | (R)-Rimantadine | Kd = 0.31 µM | [7] |
| Electrophysiology (TEVC) | M2 WT (full-length) | (S)-Rimantadine | Kd = 0.34 µM | [7] |
| Antiviral Plaque Assay | Influenza A (H1N1) | (R)-Rimantadine | EC50 = 19.62 nM | [7] |
| Antiviral Plaque Assay | Influenza A (H1N1) | (S)-Rimantadine | EC50 = 24.44 nM | [7] |
| Isothermal Titration Calorimetry | M2-TMD (Udorn) | (R)-Rimantadine | Kd = 2.4 µM | [18][21] |
| Isothermal Titration Calorimetry | M2-TMD (Udorn) | (S)-Rimantadine | Kd = 2.4 µM | [18][21] |
Note: Differences in absolute affinity values can arise from the use of different M2 constructs (full-length vs. TMD), lipid/detergent environments, and experimental conditions (e.g., pH).
The clinical utility of rimantadine has been nullified by the global prevalence of resistance mutations.[1][6] The most common mutation, S31N (a serine to asparagine substitution at position 31), is found in over 95% of currently circulating influenza A strains.[1][16][22] Other key resistance mutations occur at positions V27, L26, and A30.[14][23]
From a biophysical perspective, these mutations drastically reduce the binding affinity of rimantadine. The S31N mutation, for instance, introduces a bulkier and more polar side chain into the binding pocket. This both sterically hinders the adamantane cage of rimantadine and disrupts the favorable hydrophobic environment, leading to a profound loss of binding affinity and, consequently, a loss of inhibitory activity.[8][17] For example, SPR studies showed that while WT M2 bound rimantadine with a Kd of 0.38 µM, no binding was observed for the S31N or V27A mutants under the same conditions.[10]
Conclusion and Future Outlook
The interaction between 2-(1-adamantyl)ethanamine hydrochloride and the influenza A M2 channel is a classic case study in structure-based drug action. A consensus now confirms that rimantadine acts by binding to a high-affinity site within the channel's lumen, physically occluding proton transport and halting viral replication. Rigorous biophysical characterization using ITC, SPR, and electrophysiology has quantified this interaction, revealing a high-affinity binding in the nanomolar to low-micromolar range. Importantly, these functional studies have clarified that both of rimantadine's enantiomers bind with equal affinity and potency.
The rise of resistance mutations, particularly S31N, which obliterate this binding affinity, underscores the dynamic interplay between viral evolution and antiviral therapy. While rimantadine itself is no longer recommended for clinical use against seasonal influenza, the vast body of knowledge concerning its binding affinity and mechanism of action provides an invaluable blueprint. These technical insights into the specific molecular interactions, the forces driving binding, and the mechanisms of resistance continue to inform and guide the development of novel inhibitors targeting the M2 channel, with the goal of creating next-generation antivirals that can effectively combat both wild-type and drug-resistant influenza A strains.
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Rimantadine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]
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Pielak, R. M., & Chou, J. J. (2011). Structure and function of the influenza A M2 proton channel. Journal of molecular biology, 408(5), 91–103. Available from: [Link]
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Mishra, A., et al. (2016). Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel. Journal of the American Chemical Society, 138(5), 1468–1471. Available from: [Link]
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Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. (n.d.). ResearchGate. Request PDF. Available from: [Link]
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Rosenberg, M. R., & Casarotto, M. G. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences, 107(34), 15087–15092. Available from: [Link]
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Konstantinidi, A., et al. (2017). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. ACS medicinal chemistry letters, 8(3), 333–337. Available from: [Link]
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Wu, Y., et al. (2016). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Proceedings of the National Academy of Sciences, 113(4), E402–E411. Available from: [Link]
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Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLoS ONE, 10(3), e0119115. Available from: [Link]
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Konstantinidi, A., et al. (2017). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. ACS Medicinal Chemistry Letters. Available from: [Link]
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Konstantinidi, A., et al. (2017). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. ACS Publications. Available from: [Link]
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High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. (2025). CDC. Available from: [Link]
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Chou, J. J., et al. (2010). Influenza M2 proton channels. FEBS letters, 584(9), 1723–1729. Available from: [Link]
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Gkeka, P., et al. (2016). Alchemical Free Energy Calculations and Isothermal Titration Calorimetry Measurements of Aminoadamantanes Bound to the Closed State of Influenza A/M2TM. Journal of Chemical Information and Modeling. Available from: [Link]
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Hayden, F. G., et al. (1991). Virulence of Rimantadine-Resistant Human Influenza A (H3N2) Viruses in Ferrets. The Journal of Infectious Diseases, 164(4), 779–783. Available from: [Link]
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Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. (2024). YouTube. Available from: [Link]
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Ghafouri, S., et al. (2021). The sequence analysis of M2 gene for identification of amantadine resistance in avian influenza virus (H9N2 subtype). Acta Scientiarum. Animal Sciences, 43, e53186. Available from: [Link]
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Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza. (n.d.). PLOS. Available from: [Link]
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The Rise and Fall of a Pioneering Antiviral: A Technical History of 2-(1-Adamantyl)ethanamine (Rimantadine)
A Deep Dive into the Discovery, Mechanism, and Eventual Obsolescence of a Key Influenza A Therapeutic
Introduction: The Dawn of Adamantane-Based Antivirals
The quest for effective antiviral agents has been a cornerstone of medicinal chemistry for over a century. In the mid-20th century, a breakthrough emerged from an unlikely source: the rigid, cage-like hydrocarbon, adamantane.[1] This seemingly simple molecule would become the scaffold for the first generation of orally bioavailable drugs specifically targeting influenza A virus.[2] The initial discovery of amantadine's antiviral properties in 1964 marked a paradigm shift in the treatment of viral infections, moving beyond supportive care to targeted molecular intervention.[1][3] However, it was its close analog, 2-(1-adamantyl)ethanamine, commercially known as rimantadine, that offered an improved therapeutic profile and became a key tool in the clinical management of influenza A for decades.[2][4] This in-depth guide explores the scientific journey of rimantadine, from its chemical synthesis and unique mechanism of action to its clinical development and the eventual rise of resistance that rendered it largely obsolete.
Part 1: From Bench to Bedside - The Discovery and Development of Rimantadine
The story of rimantadine is intrinsically linked to its predecessor, amantadine. Following the discovery of amantadine's ability to inhibit influenza A virus replication, researchers sought to modify its structure to enhance efficacy and reduce side effects.[5] Rimantadine, the α-methyl derivative of amantadine, emerged from these efforts.[3]
Chemical Synthesis of 2-(1-Adamantyl)ethanamine
The synthesis of rimantadine is a multi-step process starting from 1-adamantyl acetic acid. A common synthetic route involves the following key transformations:
-
Acid Chloride Formation: 1-adamantyl acetic acid is treated with thionyl chloride to produce adamant-1-yl acetyl chloride.[6]
-
Amidation: The resulting acid chloride is then reacted with ammonia to form adamant-1-yl acetamide.[6]
-
Reduction: Finally, the acetamide is reduced using a strong reducing agent, such as lithium aluminum hydride, to yield the target molecule, 2-(1-adamantyl)ethanamine.[6]
Caption: Synthetic pathway of Rimantadine.
Preclinical and Clinical Development
Early studies demonstrated that rimantadine was several times more active against influenza A virus than amantadine.[3][7] This enhanced potency, coupled with a more favorable side-effect profile, particularly a lower incidence of central nervous system (CNS) effects, propelled its clinical development.[8] Rimantadine was approved by the U.S. Food and Drug Administration (FDA) in 1993 for both the treatment and prophylaxis of influenza A infections.[4][8] Clinical trials showed that when taken within 48 hours of symptom onset, rimantadine could reduce the duration of illness by approximately one to two days.[4][9] For prophylaxis, it demonstrated efficacy rates of around 55-80% in preventing influenza-like illness.[3]
Part 2: Unraveling the Mechanism of Action
The antiviral activity of rimantadine is highly specific to influenza A viruses.[10] Its primary target is the M2 protein, a viral ion channel embedded in the viral envelope.[11][12]
The Crucial Role of the M2 Proton Channel
The influenza A virus enters host cells via endocytosis.[11] For the virus to replicate, its genetic material must be released from the viral core into the cytoplasm. This process, known as uncoating, is dependent on the acidification of the viral interior.[3] The M2 protein forms a tetrameric proton channel that allows protons to flow from the acidic endosome into the virion, lowering its internal pH and triggering the dissociation of the viral ribonucleoprotein complex from the matrix protein (M1).[3][11]
Inhibition of the M2 Ion Channel
Rimantadine and other adamantanes act by physically blocking the M2 proton channel.[3][11] The adamantane cage of the drug molecule binds within the pore of the M2 channel, effectively plugging it and preventing the influx of protons.[3][4] This inhibition of proton transport prevents the necessary acidification of the viral core, thereby halting the uncoating process and aborting the viral replication cycle.[3][11]
Caption: Mechanism of M2 proton channel inhibition by Rimantadine.
Recent structural studies have provided a more detailed understanding of the binding interaction. The adamantane moiety fits snugly within a hydrophobic pocket in the transmembrane domain of the M2 channel, while the amino group interacts with key amino acid residues.[12][13]
Part 3: The Inevitable Rise of Resistance
A significant limitation of adamantane antivirals has been the rapid emergence of drug-resistant viral strains.[14]
Genetic Basis of Resistance
Resistance to rimantadine is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein.[15][16] The most common mutation is a serine to asparagine change at position 31 (S31N).[15][17] Other mutations at positions 26, 27, 30, and 34 have also been identified.[16] These mutations alter the conformation of the M2 channel, preventing the binding of rimantadine and other adamantanes.[15]
Global Spread of Adamantane Resistance
Prior to 2003, adamantane resistance was relatively rare.[16] However, a sharp increase in the prevalence of resistant strains, particularly the S31N mutant in H3N2 viruses, was observed in Asia and subsequently spread globally.[15] By the 2005-2006 influenza season, over 90% of H3N2 isolates in the United States were resistant to adamantanes.[15][18] This widespread resistance led the Centers for Disease Control and Prevention (CDC) to recommend against the use of amantadine and rimantadine for the treatment or prophylaxis of influenza A.[7][18]
Part 4: Pharmacokinetics and Clinical Considerations
Understanding the pharmacokinetic profile of rimantadine is crucial for its appropriate clinical application.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | Well absorbed | [4] |
| Protein Binding | 40% | [4] |
| Metabolism | Hepatic (hydroxylation and glucuronidation) | [4] |
| Elimination Half-life | 25.4 ± 6.3 hours | [4] |
| Excretion | Renal | [4] |
Table 1: Pharmacokinetic Properties of Rimantadine
Rimantadine is well absorbed orally and undergoes extensive metabolism in the liver.[4][19] Its long elimination half-life allows for once or twice-daily dosing.[19] Dosage adjustments are recommended for patients with severe renal or hepatic impairment.[19] Compared to amantadine, rimantadine has a lower incidence of CNS side effects, such as dizziness and confusion.[8]
Part 5: The Legacy and Future of Adamantane Antivirals
While the widespread resistance has rendered rimantadine largely ineffective against currently circulating influenza A strains, its story offers valuable lessons for antiviral drug development.[17][18] The discovery of adamantanes ushered in the era of targeted antiviral therapy and provided a proof-of-concept for inhibiting viral ion channels.
Research is ongoing to develop new adamantane derivatives that can overcome existing resistance mechanisms.[20][21] Some novel analogs have shown activity against rimantadine-resistant strains in preclinical studies.[22] Furthermore, the unique properties of the adamantane scaffold continue to be explored in other therapeutic areas, including neurology and oncology.[2][23]
Conclusion
The history of 2-(1-adamantyl)ethanamine is a compelling narrative of scientific innovation, clinical success, and the ever-present challenge of antiviral resistance. From its rational design as an improvement upon amantadine to its precise molecular targeting of the influenza M2 protein, rimantadine represented a significant advancement in the fight against a major public health threat. Although its clinical utility for influenza has waned, the fundamental principles learned from its development and the subsequent rise of resistance continue to inform the design of the next generation of antiviral agents. The legacy of rimantadine serves as a powerful reminder of the dynamic interplay between viruses and the drugs we develop to combat them.
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Dong, G., et al. (2015). Adamantane-resistant influenza A viruses in the world (1902-2013): frequency and distribution of M2 gene mutations. PloS one, 10(3), e0119115.[14]
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Schreier, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516-3604.[1]
-
Voth, G. A. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16675-16686.[13]
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Clogston, J. D., et al. (2009). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Biochemistry, 48(48), 11466-11474.[24]
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Kolocouris, N. (2017). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 7(4), 235-248.[2]
- De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature reviews Drug discovery, 5(12), 1015-1025.
-
Healio. (2009, March 1). Influenza antiviral drugs: Use them, then lose them. Retrieved from [Link]7]
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Advanced Light Source. (2018, December 7). Toward a Blueprint for Anti-influenza Drugs. Retrieved from [Link]]
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Smiesko, M., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 28(18), 6649.[23]
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- 8. Oral Flu Drug Approved by FDA - Los Angeles Times [latimes.com]
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- 15. The origin and global emergence of adamantane resistant A/H3N2 influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
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Rimantadine Hydrochloride: A Mechanistic Analysis of Aqueous vs. Lipid Solubility Parameters
Target Audience: Formulation Researchers, Medicinal Chemists, and Pharmacokineticists Author Perspective: Senior Application Scientist
Executive Summary
Understanding the biphasic solubility profile of 2-(1-adamantyl)ethanamine hydrochloride (rimantadine hydrochloride) requires reconciling an inherent structural paradox. The molecule combines a highly lipophilic, bulky tricyclic hydrocarbon (the adamantane cage) with a highly hydrophilic, ionizable primary amine hydrochloride[1]. This unique architecture is precisely what allows the active pharmaceutical ingredient (API) to formulate easily as a stable aqueous solution while still possessing the necessary membrane permeability to act as an M2 ion channel blocker in viral host cells[2].
This technical whitepaper deconstructs the physical chemistry governing the solubility parameters of rimantadine hydrochloride in water versus lipid environments. Furthermore, we outline field-proven, self-validating protocols for determining thermodynamic solubility and partition coefficients, specifically addressing the analytical challenges associated with aliphatic amines.
Physicochemical Framework & Structural Causality
The partitioning behavior of a molecule is dictated by its structural thermodynamics. For rimantadine, the free base form is heavily dominated by the hydrophobic effect of the adamantane cage, driving its organic partition coefficient (
When introduced to water, the salt dissociates, and the resulting protonated amine (
Because the
Table 1: Key Physicochemical Parameters
| Parameter | Value | Mechanistic Implication |
| Molecular Weight | 215.77 g/mol [5] | Low MW facilitates rapid solvent cavity formation. |
| Aqueous Solubility | ~50 mg/mL (20°C)[5] | High capacity for hydration via ion-dipole bonding. |
| pKa (Amine group) | 10.4[4] | Highly basic; predominantly ionized at physiological pH. |
| LogP (Unionized) | 2.22 - 2.89[3][6] | Strong intrinsic lipophilicity driven by the adamantane cage. |
| LogD (pH 7.4) | -0.06 to 0.08[3][7] | Amine protonation drastically reduces lipid partitioning in vivo. |
| BDDCS Class | Class 1[7] | High solubility and extensive hepatic metabolism. |
Phase Partitioning Dynamics
The transition of rimantadine from an aqueous vehicle into a lipid bilayer is not a static event, but a dynamic equilibrium coupled to local proton gradients. The diagram below illustrates the pathway.
pH-dependent thermodynamic partitioning of rimantadine across aqueous and lipid phases.
Self-Validating Experimental Methodologies
A critical failure point in solubility and logP screening is the reliance on purely kinetic measurements or improper analytical detection. Rimantadine is an aliphatic amine; it lacks a conjugated
To overcome this, the following protocols employ dansyl chloride derivatization to introduce a highly fluorescent sulfonamide fluorophore[4], paired with a two-timepoint equilibration check to guarantee thermodynamic—not kinetic—endpoints.
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Rationale: Capturing the true thermodynamic equilibrium requires ensuring the system has surpassed the kinetic dissolution phase without entering a state of supersaturation degradation.
-
Saturation: In a borosilicate glass vial, add an excess amount of rimantadine HCl solid (~100 mg) to 1.0 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer).
-
Equilibration: Seal the vial and place it in an orbital shaker set to 37°C at 150 RPM.
-
Validation Sampling (The "Self-Check"): Extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours .
-
Filtration: Pass the aliquots through a 0.22 µm PTFE syringe filter to remove undissolved solid particles. Discard the first 10 µL to account for filter membrane adsorption.
-
Derivatization[4]: Mix 50 µL of the filtrate with 50 µL of dansyl chloride solution and adjust to pH 9.0 using sodium bicarbonate buffer. Incubate at 50°C for 60 minutes.
-
Quantification: Analyze via HPLC with Fluorescence Detection (HPLC-FL).
-
Validation Gate: If the concentration difference (
) between the 24h and 48h samples is , thermodynamic equilibrium is confirmed. If , extend the shaking period.
Protocol B: Octanol-Water Partition Coefficient ( )
Rationale: To prevent phase-volume artifacts, both the aqueous and lipid (octanol) phases must be mutually pre-saturated before the introduction of the API.
-
Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4 for LogD; pH 11.5 for LogP to ensure deprotonation) for 24 hours. Separate the phases using a separatory funnel.
-
Spiking: Dissolve a known mass of rimantadine HCl in a specific volume of the pre-saturated aqueous phase (e.g., 1.0 mg/mL).
-
Partitioning: Combine the spiked aqueous phase with the pre-saturated octanol phase in three different volume ratios (1:1, 1:2, and 2:1) in separate vials. Expert Note: Using varying ratios ensures the calculated partition coefficient is independent of phase volume.
-
Equilibration: Agitate at 37°C for 24 hours, followed by centrifugation at 4000 RPM for 15 minutes to force phase separation.
-
Phase Extraction & Derivatization: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases. Subject both to the dansyl chloride derivatization described in Protocol A.
-
Mass Balance Validation: Calculate the total mass of the drug recovered from both phases. The protocol is only valid if total recovery is
of the initial spiked mass, ruling out adsorption to the glassware or degradation.
Self-validating shake-flask protocol ensuring true thermodynamic equilibrium.
Conclusion
The pharmacological utility of rimantadine hydrochloride relies intimately on its amphiphilic paradox. While the protonated amine grants it an aqueous solubility of roughly 50 mg/mL[5], facilitating easy gastrointestinal dissolution, the underlying adamantane cage provides an intrinsic lipophilicity (
References
-
[3] ZJU ADMET Database. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity: Rimantadine Hydrochloride. Retrieved from: [Link]
-
[7] National Institutes of Health (NIH). BDDCS Applied to Over 900 Drugs - PMC. Retrieved from: [Link]
-
[5] DailyMed / NIH. RIMANTADINE HYDROCHLORIDE TABLETS, 100 MG. Retrieved from: [Link]
-
[4] Guangdong University of Technology (GDUT). Photocatalytic degradation of three amantadine antiviral drugs as well as their eco-toxicity evolution. Retrieved from: [Link]
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- 3. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity [cadd.zju.edu.cn]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. RIMANTADINE HYDROCHLORIDE TABLETS, 100 MG [dailymed.nlm.nih.gov]
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Methodological & Application
Application Note: A Validated Synthetic Route to 2-(1-Adamantyl)ethanamine Hydrochloride from Adamantane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(1-adamantyl)ethanamine hydrochloride, a valuable building block in medicinal chemistry. The described pathway commences with the robust Koch-Haaf carboxylation of adamantane, followed by an Arndt-Eistert homologation to extend the carbon chain. Subsequent conversion of the resulting carboxylic acid to the primary amine via an amide intermediate and final salt formation are detailed. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for validation, ensuring a reliable and reproducible synthesis.
Introduction: The Adamantane Scaffold in Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon cage, is a privileged scaffold in modern medicinal chemistry.[1] Its unique three-dimensional structure allows it to interact with biological targets, often enhancing the pharmacokinetic properties of a drug, such as absorption and metabolic stability.[2] While foundational drugs like amantadine (an antiviral) feature a primary amine directly attached to the adamantane core, homologated derivatives like 2-(1-adamantyl)ethanamine offer greater synthetic flexibility. The ethylamine sidechain provides a versatile linker for constructing more complex molecules, enabling exploration of a wider chemical space in the development of novel therapeutic agents for various diseases, including neurological disorders and cancer.[3][4]
This document outlines a validated, multi-step synthesis of 2-(1-adamantyl)ethanamine hydrochloride starting from the readily available precursor, adamantane.
Overall Synthetic Strategy
The transformation of adamantane into 2-(1-adamantyl)ethanamine hydrochloride is achieved through a four-stage process. This strategy is designed to build the target molecule logically, starting with the functionalization of the adamantane core, followed by carbon chain extension, and finally, installation of the amine group.
The overall workflow is as follows:
-
Carboxylation: Introduction of a carboxyl group onto the adamantane bridgehead via the Koch-Haaf reaction.
-
Homologation: One-carbon chain extension of the resulting carboxylic acid using the Arndt-Eistert synthesis.
-
Amination: Conversion of the homologated acid into the target primary amine via an amide intermediate.
-
Salt Formation: Conversion of the free base amine into its stable hydrochloride salt.
Diagram 1: Synthetic pathway from Adamantane to the target compound.
Detailed Experimental Protocols
Safety Preamble: This synthesis involves hazardous reagents, including strong acids, thionyl chloride, the highly toxic and explosive diazomethane, and the pyrophoric lithium aluminum hydride. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Anhydrous conditions are critical for several steps.
Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid
This procedure utilizes the Koch-Haaf reaction, which effects the carboxylation of a tertiary carbocation generated from adamantane in strong acid.[5] Formic acid serves as the carbon monoxide source.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add adamantane (13.6 g, 0.10 mol), carbon tetrachloride (100 mL), and concentrated (96%) sulfuric acid (255 mL).
-
Initiation: Cool the vigorously stirred mixture to 15-20°C in an ice-water bath. Add 1 mL of 98% formic acid to initiate the reaction.
-
Reagent Addition: Prepare a solution of t-butyl alcohol (29.6 g, 0.40 mol) in 98-100% formic acid (55 g, 1.2 mol). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature is maintained between 17-25°C.
-
Reaction Completion & Quenching: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. Carefully pour the reaction mixture onto 700 g of crushed ice in a large beaker with stirring.
-
Isolation: The product will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: To remove co-produced fatty acids, suspend the crude solid in 100 mL of 10% ammonium hydroxide solution and stir for 15 minutes. Filter the suspension. The desired ammonium 1-adamantanecarboxylate is insoluble. Wash the collected salt with cold acetone.
-
Acidification: Suspend the ammonium salt in 250 mL of water and acidify to a pH < 2 with concentrated hydrochloric acid. Extract the product with chloroform (3 x 100 mL).
-
Final Steps: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-adamantanecarboxylic acid as a white crystalline solid.
Protocol 2: Synthesis of 1-Adamantyl Acetic Acid
This stage employs the Arndt-Eistert homologation, a reliable method for one-carbon chain extension of carboxylic acids.[7][8]
2a. Formation of Adamantane-1-carbonyl chloride
-
In a flask fitted with a reflux condenser and a gas outlet connected to a scrubber (for HCl and SO₂), suspend 1-adamantanecarboxylic acid (9.0 g, 0.05 mol) in thionyl chloride (20 mL, 0.275 mol).
-
Gently reflux the mixture for 2 hours. The solid will dissolve as the reaction proceeds.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting adamantane-1-carbonyl chloride is a crystalline solid and can be used directly in the next step.
2b. Arndt-Eistert Reaction WARNING: Diazomethane is extremely toxic and explosive. This procedure should only be performed by experienced personnel using appropriate safety measures (diazomethane-generation glassware, blast shield).
-
Diazoketone Formation: Dissolve the crude adamantane-1-carbonyl chloride in 100 mL of anhydrous diethyl ether and cool the solution to 0°C in an ice bath. Add an ethereal solution of diazomethane (approx. 0.12 mol, 2.4 equivalents) dropwise with gentle stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (1.0 g) in 100 mL of deionized water. Heat this suspension to 60°C.
-
Add the filtered diazoketone solution dropwise from the previous step to the heated silver oxide suspension. The ketene intermediate is formed and immediately hydrated to the carboxylic acid. Nitrogen gas will be evolved vigorously.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure the reaction is complete.
-
Work-up: Cool the mixture and filter to remove the silver catalyst. Acidify the aqueous phase with concentrated HCl and extract the product with diethyl ether (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 1-adamantyl acetic acid. Recrystallization from a hexane/ethyl acetate mixture may be performed for further purification.
Protocol 3: Synthesis of 2-(1-Adamantyl)ethanamine
This protocol follows a standard conversion of a carboxylic acid to a primary amine via reduction of the corresponding amide.
3a. Formation of Adamant-1-yl Acetamide
-
Convert 1-adamantyl acetic acid (9.7 g, 0.05 mol) to its acid chloride using thionyl chloride as described in Protocol 2a .
-
Dissolve the resulting crude adamant-1-yl acetyl chloride in 200 mL of anhydrous diethyl ether.
-
Bubble anhydrous ammonia gas through the solution at 0°C until the solution is saturated and a white precipitate (adamant-1-yl acetamide) has fully formed.
-
Wash the ethereal solution with water (2 x 50 mL) to remove ammonium chloride, then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield adamant-1-yl acetamide as a white solid.[6]
3b. Reduction to 2-(1-Adamantyl)ethanamine WARNING: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.8 g, 0.075 mol) in 250 mL of anhydrous tetrahydrofuran (THF).
-
Amide Addition: Add a solution of adamant-1-yl acetamide (9.65 g, 0.05 mol) in 100 mL of anhydrous THF to the LiAlH₄ suspension dropwise. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Quenching: Cool the reaction to 0°C in an ice bath. Cautiously and sequentially, add dropwise: deionized water (2.8 mL), 15% aqueous NaOH (2.8 mL), and then more deionized water (8.4 mL). This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter off the inorganic salts through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield 2-(1-adamantyl)ethanamine as an oil or low-melting solid.[6]
Protocol 4: Preparation of 2-(1-Adamantyl)ethanamine Hydrochloride
-
Dissolve the crude 2-(1-adamantyl)ethanamine free base from the previous step in 150 mL of diethyl ether.
-
Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the white hydrochloride salt is complete.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
| Stage | Reaction | Key Reagents | Conditions | Typical Yield |
| 1 | Koch-Haaf Carboxylation | Adamantane, HCOOH, H₂SO₄, t-BuOH | 17-25°C, 2.5 h | 65-75% |
| 2 | Arndt-Eistert Homologation | 1-Adamantanecarboxylic acid, (COCl)₂, CH₂N₂, Ag₂O | 0°C to Reflux | 70-85% |
| 3 | Amide Formation & Reduction | 1-Adamantyl acetic acid, SOCl₂, NH₃, LiAlH₄ | 0°C to Reflux | 80-90% |
| 4 | Salt Formation | 2-(1-Adamantyl)ethanamine, HCl in Ether | 0°C | >95% |
Characterization and Validation
The final product, 2-(1-adamantyl)ethanamine hydrochloride, should be a white crystalline solid. Its identity and purity should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR Spectroscopy: Confirm the expected chemical shifts and integration for the adamantyl cage and ethylamine chain protons and carbons.
-
Mass Spectrometry: Verify the molecular weight of the free base (C₁₂H₂₁N, MW: 179.30 g/mol ).
-
FT-IR Spectroscopy: Identify characteristic peaks for N-H stretching (amine salt) and C-H stretching (aliphatic).
References
-
Benchchem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Schreiner, P. R., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [URL: https://www.scispace.com/paper/the-lipophilic-bullet-hits-the-targets-2111166318]
- Leontiev, A. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204094/]
- Aghajanpour, M., et al. (2021). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391c]
- DTIC. (1972). Synthesis of New Prophylactic Antiradiation Drugs. [URL: https://apps.dtic.
- PrepChem.com. Synthesis of 2-(Adamant-1-yl)ethylamine. [URL: https://www.prepchem.com/synthesis-of-2-adamant-1-yl-ethylamine]
- Ivleva, E. A., et al. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. Russian Journal of General Chemistry. [URL: https://link.springer.com/article/10.1134/S107036321411036X]
- Wikipedia. Koch reaction. [URL: https://en.wikipedia.org/wiki/Koch_reaction]
- Nguyen, T. V., et al. (2021). A Simple Method for Synthesis of Amantadine Hydrochloride. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/a-simple-method-for-synthesis-of-amantadine-hydrochloride/]
- DTIC. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. [URL: https://apps.dtic.
- Google Patents. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method. [URL: https://patents.google.
- Organic Chemistry Portal. Arndt-Eistert Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/arndt-eistert-synthesis.shtm]
- Wikipedia. Arndt–Eistert reaction. [URL: https://en.wikipedia.org/wiki/Arndt%E2%80%93Eistert_reaction]
- Chemistry LibreTexts. (2023). Arndt-Eister reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Reactions_of_Carboxylic_Acids_and_their_Derivatives/23.
- Slideshare. (2022). Arndt-eistert homologation. [URL: https://www.slideshare.
- Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives. [URL: https://patents.google.
- Organic Syntheses. 1-adamantanecarboxylic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0020]
- ResearchGate. (2013). Synthesis of adamantane‐2‐carboxylic acid and of (2‐adamantyl)acetic acid from adamantanone. [URL: https://www.researchgate.
- ResearchGate. (2013). Synthesis of 1-acetyladamantane by reaction of 1-bromoadamantane with vinyl acetate and ethylidene diacetate catalyzed by Mn 2 (CO) 10. [URL: https://www.researchgate.
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- 4. apps.dtic.mil [apps.dtic.mil]
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- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
protocol for recrystallization of 2-(1-adamantyl)ethanamine hydrochloride
Application Note: Advanced Solvent/Anti-Solvent Recrystallization Protocol for 2-(1-Adamantyl)ethanamine Hydrochloride
Executive Summary
The purification of adamantane-based antiviral active pharmaceutical ingredients (APIs), specifically 2-(1-adamantyl)ethanamine hydrochloride (Rimantadine HCl), requires precise manipulation of solubility gradients. Due to the unique structural dichotomy of the molecule, single-solvent recrystallization often fails to separate the API from structurally related lipophilic impurities. This application note details a highly efficient, field-proven solvent/anti-solvent recrystallization protocol using an ethanol/acetone system. Designed for researchers and drug development professionals, this guide provides the mechanistic causality behind each step and establishes a self-validating quality control framework.
Mechanistic Rationale & Solvent Selection
2-(1-Adamantyl)ethanamine hydrochloride presents a distinct solubility challenge. The molecule consists of a bulky, highly lipophilic adamantane cage coupled with a highly polar, hydrophilic ammonium chloride moiety[1]. This amphiphilic nature renders the compound freely soluble in polar protic solvents like water (approx. 50 mg/mL at 20 °C) and ethanol, but sparingly soluble in aprotic solvents like acetone[2].
During synthesis, lipophilic byproducts (e.g., unreacted adamantane derivatives or amides) frequently co-precipitate with the crude product. A single-solvent approach is thermodynamically inefficient here; solvents that dissolve the impurities will often dissolve the target product equally well. Therefore, a binary solvent/anti-solvent system is strictly required[3].
The Causality of the Ethanol/Acetone System: Ethanol serves as the primary solvent, providing a steep temperature-solubility gradient that completely dissolves the crude salt at reflux. Acetone, which is fully miscible with ethanol, acts as the anti-solvent. When hot acetone is introduced to the hot ethanol solution, the overall dielectric constant of the mixture decreases. Upon controlled cooling, the highly polar rimantadine HCl is forced to nucleate and crystallize, while the lipophilic organic impurities remain dissolved in the acetone-rich mother liquor[4].
Table 1: Quantitative Solvent Parameters for Rimantadine HCl Purification
| Solvent | Role in Protocol | Boiling Point (°C) | Rimantadine HCl Solubility (20 °C) | Impurity Retention Capacity |
| Water | Alternative Primary | 100.0 | ~50 mg/mL[2] | Poor (Hydrophobic impurities precipitate) |
| Absolute Ethanol | Primary Solvent | 78.4 | Soluble (~20-30 mg/mL) | Moderate |
| Acetone | Anti-Solvent / Wash | 56.0 | Sparingly Soluble (<5 mg/mL) | Excellent (Retains lipophilic organics) |
Experimental Workflow
Figure 1: Workflow for the solvent/anti-solvent recrystallization of Rimantadine HCl.
Step-by-Step Methodology
Phase 1: Dissolution
-
Weigh the crude 2-(1-adamantyl)ethanamine hydrochloride and transfer it to a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add absolute ethanol at a ratio of approximately 5 to 7 mL per gram of crude product.
-
Heat the suspension to a gentle reflux (70–75 °C) using an oil bath or heating mantle until complete dissolution is achieved. Expert Insight (Causality): If the solution remains persistently cloudy after reaching reflux, it indicates the presence of insoluble inorganic salts or mechanical dust, not undissolved API. Do not add excess ethanol, as this will drastically reduce your final yield.
Phase 2: Hot Filtration 4. Rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit into a clean, pre-warmed receiving flask. Expert Insight (Causality): Pre-warming the glassware is critical. The steep solubility curve of the hydrochloride salt means that any contact with cold glass will cause premature crystallization in the funnel stem, clogging the apparatus.
Phase 3: Anti-Solvent Addition 5. Return the filtered ethanol solution to a heat source and maintain it at 60–65 °C. 6. Slowly add hot acetone (pre-heated to 50 °C) dropwise to the ethanol solution under continuous stirring. The volume of acetone should be 3 to 4 times the volume of the ethanol used[3]. Expert Insight (Causality): Adding the anti-solvent hot is the most critical step to prevent "oiling out" (liquid-liquid phase separation). Cold acetone causes localized supersaturation, forcing the API to crash out as an amorphous, impurity-trapping gum rather than a highly ordered crystal lattice.
Phase 4: Controlled Crystallization 7. Remove the flask from the heat source. Allow the mixture to cool ambiently to room temperature (20–25 °C) over 2 hours without physical disturbance. Expert Insight (Causality): Slow, undisturbed cooling promotes the growth of large, pure macroscopic crystals, minimizing the occlusion of the impurity-laden mother liquor within the crystal defects. 8. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 to 2 hours to drive the crystallization to thermodynamic completion.
Phase 5: Isolation and Drying 9. Harvest the crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with two portions of ice-cold acetone (1–2 mL per gram of product). Expert Insight (Causality): Cold acetone effectively displaces the mother liquor and washes away surface-bound lipophilic impurities without dissolving the purified API crystals. 11. Transfer the crystals to a vacuum oven and dry at 50 °C under reduced pressure (<50 mbar) to constant weight.
Self-Validating Quality Control (IPC)
To ensure the protocol has functioned correctly and the E-E-A-T standard of trustworthiness is met, the system must be self-validated through the following In-Process Controls (IPC):
-
Mass Balance & Yield Tracking: Calculate the recovery yield. A successful first-pass recrystallization should yield 80–85%. If the yield is <60%, the solvent ratio was likely too high. Concentrate the mother liquor under reduced pressure by 50% to recover a second crop of crystals.
-
Melting Point Verification: Pure rimantadine hydrochloride exhibits a highly specific melting point of >300 °C, with thermal decomposition strictly occurring at 373–375 °C[2][5]. A depressed or broadened melting range indicates retained solvent or trapped adamantane impurities, necessitating a second recrystallization cycle.
-
Visual & Morphological Inspection: The final product must be a pristine, white to off-white crystalline powder. Any yellowing indicates the retention of oxidation byproducts, meaning the acetone wash was insufficient.
References
-
Avoiding impurities in the preparation of adamantane-based drugs | BenchChem |3
-
Optical Resolution of Rimantadine | MDPI / PMC | 1
-
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K | ResearchGate | 4
-
Rimantadine | C12H21N | CID 5071 | PubChem | 2
-
Rimantadine Hydrochloride Properties & Specifications | ECHEMI | 5
Sources
Advanced Formulation Strategies for 2-(1-Adamantyl)ethanamine Hydrochloride Delivery
Executive Summary & Biopharmaceutical Rationale
2-(1-Adamantyl)ethanamine hydrochloride, universally known as rimantadine hydrochloride, is a synthetic tricyclic amine that acts as a potent M2 proton channel antagonist, inhibiting the replication of the Influenza A virus[1]. While its pharmacological efficacy is well-established, formulating rimantadine presents two distinct biopharmaceutical challenges: its intensely bitter taste, which severely impacts pediatric and geriatric compliance, and its dose-dependent central nervous system (CNS) and gastrointestinal side effects.
As an Application Scientist, navigating these challenges requires a dual-pronged formulation strategy. This guide details the physicochemical profiling, taste-masking protocols for oral dispersible systems, and advanced nanocarrier methodologies designed to optimize the therapeutic index of rimantadine hydrochloride.
Physicochemical Profiling
Understanding the intrinsic properties of the active pharmaceutical ingredient (API) is the foundation of any targeted delivery system. Rimantadine hydrochloride is highly soluble in aqueous media, which dictates its rapid dissolution kinetics in the oral cavity and gastrointestinal tract.
Table 1: Physicochemical & Biopharmaceutical Properties
| Parameter | Value / Classification | Formulation Implication |
| Molecular Weight | 215.77 g/mol [1] | Small molecule; easily diffuses across lipid bilayers. |
| Aqueous Solubility | ~50 mg/mL at 20°C[1] | High solubility necessitates robust physical barriers for taste-masking. |
| BCS / BDDCS Class | Class 1 (High Solubility, High Permeability)[2] | Absorption is not rate-limited by dissolution; formulation can focus on release-timing and biodistribution. |
| Organoleptic Profile | Intensely bitter[3] | Uncoated oral liquids or dispersible tablets are unpalatable. |
Strategy A: Taste-Masked Oral Dispersible Systems
Causality & Design Philosophy
Because rimantadine is a BCS Class 1 compound[2], it dissolves almost instantly in saliva (pH ~6.8), directly exposing taste receptors to the bitter API. To engineer a patient-compliant dispersible tablet, we must create a physical barrier that remains intact in the oral cavity but rapidly degrades in the gastric environment (pH 1.2). We achieve this through the extrusion-spheronization of drug-loaded pellets, followed by fluid-bed coating using a precisely calibrated ratio of ethylcellulose (EC, a water-insoluble release retardant) and hydroxypropyl methylcellulose (HPMC, a water-soluble pore former)[3].
Protocol 1: Extrusion-Spheronization & Polymer Coating
This protocol is designed as a self-validating workflow to ensure batch-to-batch consistency.
-
Dry Blending : In a high-shear mixer, blend Rimantadine HCl (active) with microcrystalline cellulose (MCC, acting as the spheronizing agent and rheology modifier) and lactose monohydrate (diluent) for 5 minutes.
-
Wet Massing : Gradually atomize a binder solution (2% w/v low-viscosity HPMC in purified water) into the powder bed.
-
Self-Validating Step: Perform the "squeeze test." The wet mass should hold its shape when compressed in the hand but break cleanly upon bending. If it crumbles, hydration is insufficient; if it smears, it is overwet.
-
-
Extrusion : Feed the optimized wet mass through a dome extruder fitted with a 0.8 mm screen. Maintain a constant feed rate to produce dense, cylindrical extrudates.
-
Spheronization : Transfer the extrudates to a spheronizer equipped with a cross-hatch friction plate. Operate at 800–1000 RPM for 3 to 5 minutes. The frictional forces will break the extrudates and round them into uniform pellets. Dry the pellets in a fluid bed dryer until the moisture content is <2%.
-
Fluid Bed Coating : Transfer the dried pellets to a Wurster (bottom-spray) fluid bed processor. Apply a coating dispersion of EC and HPMC (typically a 20:80 ratio) to achieve a 10–20% weight gain[3]. The HPMC will leach out in the stomach, creating pores in the EC film for rapid API release.
Workflow for producing taste-masked rimantadine multiparticulates via extrusion-spheronization.
Strategy B: Nanocarrier-Mediated Delivery (Liposomes)
Causality & Design Philosophy
While oral formulations are standard, the systemic distribution of rimantadine can cross the blood-brain barrier, causing adverse CNS events. Encapsulating the drug within nanoscale lipid vesicles (liposomes) alters its pharmacokinetic profile, extending systemic circulation and promoting preferential accumulation in highly vascularized, infected respiratory tissues via the enhanced permeability and retention (EPR) effect[4]. We utilize cholesterol in the lipid bilayer to modulate membrane fluidity, preventing the premature leakage of the highly water-soluble rimantadine core.
Protocol 2: Synthesis of Rimantadine-Loaded Liposomes via Thin-Film Hydration
-
Lipid Phase Preparation : In a round-bottom flask, dissolve dipalmitoylphosphatidylcholine (DPPC) and Cholesterol at a 7:3 molar ratio in a chloroform/methanol mixture (2:1 v/v).
-
Thin-Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure (150 mbar) at 45°C until a uniform, dry lipid film forms on the flask wall. Purge the flask with nitrogen gas for 1 hour to ensure the complete removal of trace solvents.
-
Hydration : Hydrate the lipid film with an aqueous solution of Rimantadine HCl (10 mg/mL in PBS, pH 7.4). The hydration must be performed at 55°C, which is strictly above the phase transition temperature (Tc) of DPPC (41°C). Agitate via vortexing for 30 minutes to yield multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction) : To convert MLVs into uniform large unilamellar vesicles (LUVs), pass the suspension through a polycarbonate membrane filter (100 nm pore size) 11 to 15 times using a jacketed mini-extruder maintained at 55°C.
-
Purification & Validation : Remove unencapsulated Rimantadine HCl by dialyzing the suspension (MWCO 10–14 kDa) against a 100-fold volume of PBS for 24 hours at 4°C.
-
Self-Validating Step: Quantify the drug concentration in the external dialysate using HPLC-UV. Subtract this from the initial input mass to calculate the Encapsulation Efficiency (EE%). A successful lipid ratio optimization should yield an EE% > 60%.
-
Cellular uptake and endosomal escape mechanism of rimantadine-loaded liposomes.
Quality Control & Analytical Validation
To ensure the trustworthiness of the formulated delivery systems, rigorous analytical validation against predefined Critical Quality Attributes (CQAs) is mandatory.
Table 2: Critical Quality Attributes (CQAs) for Rimantadine Formulations
| Formulation Type | CQA | Analytical Method | Target Specification |
| Taste-Masked Pellets | In Vitro Dissolution | USP Apparatus II (Paddle) | <10% release in 5 min (pH 6.8); >85% release in 30 min (pH 1.2) |
| Taste-Masked Pellets | Particle Size Distribution | Laser Diffraction | D50 = 800 – 1200 µm |
| Liposomes | Vesicle Size & PDI | Dynamic Light Scattering (DLS) | Z-average: 100 – 150 nm; PDI < 0.2 |
| Liposomes | Encapsulation Efficiency | HPLC-UV / Dialysis | > 60% (optimized via lipid ratios) |
References
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- US20120093738A1 - Taste-masked oral formulations of influenza antivirals Source: Google Patents URL
- Source: DailyMed (nih.gov)
Sources
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. BDDCS Applied to Over 900 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120093738A1 - Taste-masked oral formulations of influenza antivirals - Google Patents [patents.google.com]
- 4. Recent Advancement in Nanotechnology-Based Drug Delivery System Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Adamantane Scaffold: Application Notes and Protocols for the Chemical Derivatization of 2-(1-Adamantyl)ethanamine Hydrochloride
Introduction: The Adamantane Advantage in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the adamantane moiety has emerged as a privileged scaffold, prized for its unique combination of physicochemical properties that can significantly enhance the therapeutic profile of drug candidates. This rigid, lipophilic, and metabolically stable tricyclic hydrocarbon acts as a "pharmacophoric anchor," providing a three-dimensional framework that can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of an adamantane group can increase a compound's lipophilicity, facilitating its passage across biological membranes, including the blood-brain barrier. Furthermore, its bulky nature can shield adjacent functional groups from metabolic degradation, thereby extending the drug's half-life.
This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(1-adamantyl)ethanamine hydrochloride, a versatile building block for accessing a diverse range of novel chemical entities with therapeutic potential. We will explore key derivatization strategies targeting the primary amine functionality, including N-acylation, reductive amination, and the formation of ureas and sulfonamides. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Part 1: Initial Considerations - Liberation of the Free Amine
2-(1-Adamantyl)ethanamine is commonly supplied as a hydrochloride salt to improve its stability and handling. However, the protonated form of the amine is not nucleophilic and thus unreactive in most derivatization reactions. Therefore, the initial and critical step is the conversion of the hydrochloride salt to its free base form.
Protocol 1: In Situ and Extractive Free-Basing of 2-(1-Adamantyl)ethanamine Hydrochloride
This protocol offers two common methods for generating the free amine from its hydrochloride salt. The choice between an in-situ generation or an extractive workup depends on the specific requirements of the subsequent derivatization reaction.
Method A: Extractive Workup
This method is ideal when the isolated free amine is required for the subsequent reaction.
Materials:
-
2-(1-Adamantyl)ethanamine hydrochloride
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 2-(1-adamantyl)ethanamine hydrochloride in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add 1 M NaOH solution while gently swirling, monitoring the pH with pH paper or a pH meter until it reaches >10.
-
Extract the aqueous layer with three portions of DCM or EtOAc.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, typically as an oil or a low-melting solid.
Method B: In-Situ Free-Basing
This method is suitable for reactions where the presence of a mild inorganic base and its salt byproduct does not interfere with the subsequent transformation.
Materials:
-
2-(1-Adamantyl)ethanamine hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous reaction solvent (e.g., DCM, THF, DMF)
-
Reaction vessel
Procedure:
-
To a stirred suspension of 2-(1-adamantyl)ethanamine hydrochloride in the chosen anhydrous solvent, add 1.1-1.5 equivalents of a tertiary amine base (e.g., TEA or DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt as a precipitate may be observed.
-
The resulting mixture containing the free amine can be used directly in the subsequent derivatization step.
Part 2: Key Derivatization Strategies and Protocols
The primary amine of 2-(1-adamantyl)ethanamine serves as a versatile handle for a variety of chemical transformations. The following sections detail protocols for key derivatization reactions.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental reaction in medicinal chemistry for the synthesis of amides, which are prevalent in numerous biologically active molecules. This transformation introduces an acyl group, which can modulate the compound's properties and serve as a basis for further functionalization.
Reaction Principle:
The N-acylation of 2-(1-adamantyl)ethanamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group to form the stable amide bond. A base is typically required to neutralize the acidic byproduct.
DOT Diagram: N-Acylation Workflow
Caption: Workflow for the N-acylation of 2-(1-adamantyl)ethanamine.
Protocol 2.1: General Procedure for N-Acylation with Acyl Chlorides
Materials:
-
2-(1-Adamantyl)ethanamine (free base from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(1-adamantyl)ethanamine (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired N-acyl derivative.
| Acylating Agent | Base | Solvent | Typical Reaction Time | Expected Yield |
| Acetyl Chloride | TEA | DCM | 2-4 hours | 85-95% |
| Benzoyl Chloride | Pyridine | DCM | 4-8 hours | 80-90% |
| Adamantane-1-carbonyl chloride | TEA | THF | 6-12 hours | 75-85% |
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is highly efficient for generating diverse amine libraries.[2]
Reaction Principle:
The reaction proceeds in two steps within a single pot. First, the nucleophilic primary amine of 2-(1-adamantyl)ethanamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a transient imine intermediate. In the second step, a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the C=N double bond of the imine to a single bond, yielding the final secondary amine product.[3]
DOT Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination of 2-(1-adamantyl)ethanamine.
Protocol 2.2: General Procedure for Reductive Amination with Aldehydes and Ketones
Materials:
-
2-(1-Adamantyl)ethanamine (free base from Protocol 1)
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst for ketones)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-(1-adamantyl)ethanamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid (if reacting with a ketone).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[1]
| Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Typical Reaction Time | Expected Yield |
| Benzaldehyde | STAB | DCE | None | 4-8 hours | 70-85% |
| Acetone | STAB | THF | Acetic Acid | 12-18 hours | 60-75% |
| Cyclohexanone | NaBH₃CN | Methanol | Acetic Acid | 10-16 hours | 65-80% |
Urea Formation: Accessing Bioactive Scaffolds
Urea derivatives are an important class of compounds in drug discovery, exhibiting a wide range of biological activities. They can be readily synthesized from primary amines and isocyanates.
Reaction Principle:
The formation of a urea derivative involves the nucleophilic addition of the primary amine of 2-(1-adamantyl)ethanamine to the electrophilic carbon of an isocyanate. The reaction is typically fast and high-yielding, often proceeding without the need for a catalyst.
Protocol 2.3: Synthesis of N,N'-Disubstituted Ureas
Materials:
-
2-(1-Adamantyl)ethanamine (free base from Protocol 1)
-
Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(1-adamantyl)ethanamine (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Slowly add a solution of the isocyanate (1.05 eq.) in THF to the stirred amine solution at room temperature.
-
Stir the reaction mixture for 1-4 hours at room temperature. The product may precipitate out of the solution.
-
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold THF or diethyl ether.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexanes) to yield the pure urea derivative.
Sulfonamide Synthesis: Introducing a Key Pharmacophore
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. The synthesis of sulfonamides is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride.
Reaction Principle:
The synthesis of a sulfonamide from 2-(1-adamantyl)ethanamine involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.
Protocol 2.4: General Procedure for Sulfonamide Formation
Materials:
-
2-(1-Adamantyl)ethanamine (free base from Protocol 1)
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(1-adamantyl)ethanamine (1.0 eq.) in a mixture of DCM and pyridine (as both solvent and base) or in DCM with TEA (1.5 eq.).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl solution to remove excess pyridine or TEA.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Conclusion
The derivatization of 2-(1-adamantyl)ethanamine hydrochloride provides a gateway to a vast chemical space of novel molecules with significant potential for drug discovery. The protocols detailed in these application notes for N-acylation, reductive amination, urea formation, and sulfonamide synthesis offer robust and versatile methods for modifying this valuable building block. By leveraging the unique properties of the adamantane scaffold, researchers can rationally design and synthesize new chemical entities with improved pharmacokinetic and pharmacodynamic profiles, ultimately contributing to the development of the next generation of therapeutics.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Spilovska, K., Zemek, F., Korabecny, J., & Musilek, K. (2016). Adamantane in medicinal chemistry. Current medicinal chemistry, 23(1), 1-23.
-
Ragshaniya, A., Kumar, V., Tittal, R. K., & Lal, K. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.
-
Kliachyna, M. A., & Shishkina, L. N. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(2), 1135–1181. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry, 16(4). [Link]
-
Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? [Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
Sources
Application Note: Robust Sample Preparation Strategies for the GC-MS Detection of 2-(1-Adamantyl)ethanamine Hydrochloride
Abstract
This application note provides detailed protocols for the sample preparation of 2-(1-adamantyl)ethanamine hydrochloride for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility as a primary amine hydrochloride salt, direct GC-MS analysis of this compound is not feasible. The protocols herein describe two robust extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—followed by a necessary chemical derivatization step. The derivatization, achieved through acylation, converts the polar primary amine into a non-polar, volatile derivative with excellent chromatographic properties. These methods are designed for researchers, analytical chemists, and drug development professionals requiring reliable detection and quantification of adamantane-based amine compounds in various matrices.
Introduction and Scientific Rationale
2-(1-Adamantyl)ethanamine is a key structural motif found in various pharmacologically active compounds. The adamantane cage, a bulky and highly lipophilic diamondoid structure, imparts unique properties to these molecules, influencing their biological activity.[1] Accurate detection and quantification of such compounds are critical in pharmaceutical research, quality control, and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity.[2] However, its application is generally limited to compounds that are thermally stable and sufficiently volatile.[3] Primary amines, such as 2-(1-adamantyl)ethanamine, present a significant challenge for GC analysis.[2][4] Their high polarity leads to strong interactions with active sites in the GC inlet and column, resulting in poor peak shape, tailing, and low response.[4][5] Furthermore, the hydrochloride salt form is non-volatile and must be addressed prior to analysis.
To overcome these challenges, a multi-step sample preparation strategy is essential:
-
Neutralization (Free-Basing): The hydrochloride salt must be neutralized with a base to generate the more organosoluble free amine (R-NH₃⁺Cl⁻ → R-NH₂). This is a prerequisite for efficient extraction from aqueous matrices.[6][7]
-
Extraction: The free amine must be isolated from the sample matrix and concentrated into a volatile organic solvent. This application note details both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this purpose.[8][9]
-
Derivatization: This is the most critical step. The polar primary amine group is chemically modified to create a less polar, more volatile, and thermally stable derivative.[4][10] Acylation with reagents like trifluoroacetic anhydride (TFAA) is highly effective, replacing the active hydrogens on the amine with a non-polar functional group, thereby improving chromatographic behavior and detection sensitivity.[4][10]
This guide provides two comprehensive, field-proven protocols that integrate these principles into a validated workflow.
Protocol 1: Liquid-Liquid Extraction (LLE) and Acylation
This protocol is a classic, robust method suitable for a wide range of sample matrices. It relies on the partitioning of the free amine between an aqueous and an immiscible organic phase.
Materials and Reagents
-
2-(1-adamantyl)ethanamine hydrochloride standard
-
Internal Standard (IS): e.g., (3-Ethyl-1-adamantyl)amine Hydrochloride or a deuterated analog
-
Sodium hydroxide (NaOH) solution, 2 M
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate, HPLC grade
-
Reagent-grade water
-
15 mL screw-cap glass centrifuge tubes
-
2 mL GC autosampler vials with PTFE-lined caps
Experimental Workflow: LLE
Caption: LLE workflow for 2-(1-adamantyl)ethanamine preparation.
Step-by-Step LLE Protocol
-
Sample Preparation: To a 15 mL glass tube, add 1 mL of the aqueous sample (or standard solution).
-
Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution to ensure accurate quantification.
-
Alkalinization: Add 2 M NaOH dropwise until the sample pH is >10. This converts the amine hydrochloride to its free base form.
-
Liquid-Liquid Extraction: Add 5 mL of MTBE to the tube. Cap tightly and vortex vigorously for 2 minutes to facilitate the transfer of the free amine into the organic phase.[8]
-
Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a new clean glass tube, avoiding any of the lower aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water. Let it stand for 5 minutes.
-
Concentration: Transfer the dried extract to a new tube and gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 100 µL.
-
Derivatization: Add 50 µL of ethyl acetate followed by 50 µL of TFAA.[4] Cap the tube immediately and tightly.
-
Reaction: Heat the mixture in a heating block at 70°C for 20 minutes to complete the acylation reaction.[4]
-
Final Preparation: Allow the tube to cool to room temperature. Transfer the derivatized sample into a 2 mL GC autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) and Acylation
This protocol offers an alternative with higher sample throughput, reduced solvent consumption, and potentially cleaner extracts. It is particularly advantageous for complex matrices like biological fluids.[8][11]
Materials and Reagents
-
All reagents from Protocol 1.
-
SPE Cartridges: C18 or mixed-mode cation exchange cartridges (e.g., MCX) are suitable.
-
Methanol, HPLC grade (for conditioning).
-
SPE Vacuum Manifold.
Experimental Workflow: SPE
Caption: SPE workflow for 2-(1-adamantyl)ethanamine preparation.
Step-by-Step SPE Protocol
-
Sample Preparation: To 1 mL of the aqueous sample, add the internal standard. Adjust pH if using a mixed-mode cation exchange sorbent as per the manufacturer's instructions.
-
Cartridge Conditioning: Place the SPE cartridge on a vacuum manifold. Condition the sorbent by passing 3 mL of methanol followed by 3 mL of reagent-grade water. Do not allow the cartridge to go dry.[11]
-
Sample Loading: Load the prepared sample onto the cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.
-
Drying: Dry the cartridge thoroughly by applying high vacuum for 5-10 minutes to remove all residual water.
-
Elution: Place a clean collection tube inside the manifold. Elute the retained analyte by passing 3 mL of MTBE (for C18) or an appropriate solvent (e.g., 5% ammonium hydroxide in methanol for MCX) through the cartridge.[12]
-
Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in 100 µL of ethyl acetate. Add 50 µL of TFAA. Cap the tube immediately.
-
Reaction: Heat the mixture at 70°C for 20 minutes.
-
Final Preparation: After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.
Summary of Key Protocol Parameters
| Parameter | Protocol 1: LLE & Acylation | Protocol 2: SPE & Acylation |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Sample pH Adjustment | Required (pH > 10 with 2 M NaOH) | May be required depending on sorbent |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Varies (e.g., MTBE, Methanol) |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | Trifluoroacetic anhydride (TFAA) |
| Reaction Temperature | 70°C | 70°C |
| Reaction Time | 20 minutes | 20 minutes |
| Final Solvent | Ethyl Acetate / MTBE | Ethyl Acetate |
Recommended GC-MS Conditions
The following are suggested starting parameters for method development. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Setting | MS Parameter | Setting |
| GC System | Agilent, Shimadzu, or equivalent | Ionization Mode | Electron Ionization (EI) |
| Column | Non-polar, e.g., DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Ion Source Temp. | 230°C |
| Injector Temp. | 250°C | Quadrupole Temp. | 150°C |
| Injection Mode | Splitless (1 µL injection) | Electron Energy | 70 eV |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Scan Mode | Full Scan (e.g., m/z 50-450) and/or SIM |
| Oven Program | 80°C (hold 2 min), ramp at 15°C/min to 280°C, hold 5 min | MS Transfer Line | 280°C |
Conclusion
The successful analysis of 2-(1-adamantyl)ethanamine hydrochloride by GC-MS is critically dependent on a well-designed sample preparation workflow. The inherent challenges of polarity and low volatility are effectively overcome by a combination of pH adjustment, efficient extraction, and chemical derivatization. Both the Liquid-Liquid Extraction and Solid-Phase Extraction protocols detailed in this note, when coupled with acylation, produce a volatile and thermally stable analyte suitable for high-quality chromatographic analysis. These methods provide a reliable foundation for researchers in pharmaceutical and chemical analysis to achieve accurate and reproducible results.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
-
Yunus, M. A. C., & Mas-Haris, M. R. Y. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Retrieved from [Link]
- Yeh, M. K., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
Dżygiel, P., & Frański, R. (2009). Solid phase extraction of amines. ResearchGate. Retrieved from [Link]
- Unknown. (n.d.).
-
Moreira, V. L., & de Pinho, P. G. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8148-8159. Retrieved from [Link]
- Kudo, K., et al. (2006). Adamantane derivatives and process for producing the same. Google Patents.
- University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. University of Maryland Mass Spectrometry Facility.
-
Zhang, Y., et al. (2015). Removal and Recovery of Amantadine from Water by Liquid–Liquid Extraction. Water, Air, & Soil Pollution, 226(4). Retrieved from [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Affinisep. Retrieved from [Link]
- Qu, T., et al. (2021).
-
Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Retrieved from [Link]
- Higashi, Y., & Fujii, Y. (2002). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
- Rana, S., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
- Eicer, M., et al. (2019). Extraction of amines from hydrocarbons. Google Patents.
- Mills, G. A., & Walker, V. (2000). Solid-phase micro-extraction of drugs from biological matrices.
-
Musso, D., et al. (2022). Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses. MDPI. Retrieved from [Link]
- Ou, G., et al. (2022).
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-(Adamantan-1-yl)ethyl acetate.
-
Shishulina, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]
-
Shimadzu. (2024). A Twin Line GC-MS/MS Approach to Pesticides and Nitrosamines Analysis. Retrieved from [Link]
- Kousrali, S., Kowtharapu, L. P., & Mondal, T. (2024). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
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- 8. organomation.com [organomation.com]
- 9. mdpi.com [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
- 11. affinisep.com [affinisep.com]
- 12. researchgate.net [researchgate.net]
handling and storage requirements for 2-(1-adamantyl)ethanamine hydrochloride powder
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 2-(1-adamantyl)ethanamine hydrochloride (CAS No. 24644-08-4). The protocols herein are designed to ensure personnel safety, maintain compound integrity, and support the generation of reliable experimental data. Methodologies cover risk assessment, storage conditions, preparation of solutions, and quality control considerations, grounded in the physicochemical properties of adamantane derivatives and amine hydrochloride salts.
Introduction and Scientific Context
2-(1-Adamantyl)ethanamine hydrochloride is a primary amine salt featuring a bulky, lipophilic adamantane cage. The adamantane scaffold is a privileged structure in medicinal chemistry, known for conferring properties such as metabolic stability, high lipophilicity for membrane penetration, and a rigid framework for precise pharmacophore orientation.[1][2] These characteristics have led to its incorporation into antiviral, neuroprotective, and enzyme-inhibiting drugs.[2]
As a hydrochloride salt, the compound's solubility and stability are enhanced compared to its free-base form. However, the combination of a highly hydrophobic adamantane group and a polar amine salt presents unique challenges in handling, particularly concerning solubility and potential hygroscopicity.[3][4] This guide explains the causality behind the recommended procedures, enabling scientists to make informed decisions and troubleshoot effectively.
Material Identification and Properties
A clear understanding of the material's properties is fundamental to its safe and effective use.
| Property | Value | Source(s) |
| Chemical Name | 2-(1-adamantyl)ethanamine hydrochloride | [5] |
| Synonyms | 2-(adamantan-1-yl)ethan-1-amine hydrochloride | [5] |
| CAS Number | 24644-08-4 | [5] |
| Molecular Formula | C₁₂H₂₁N·HCl | [5] |
| Molecular Weight | 215.76 g/mol | [5] |
| Physical Form | Solid, Crystalline Powder | |
| Purity | Typically ≥97% | |
| Solubility | Insoluble in water; soluble in some organic solvents.[6] The hydrochloride salt form is expected to have improved aqueous solubility over the free base, but the large adamantane moiety still results in poor solubility in polar solvents.[3] |
Health, Safety, and Risk Mitigation
2-(1-Adamantyl)ethanamine hydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.[7]
3.1 GHS Hazard Classification
Based on data for the target compound and structurally similar adamantane amine hydrochlorides, the following hazards are identified:
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [8] |
Signal Word: Warning [8]
Pictogram: GHS07 (Exclamation Mark)
3.2 Personal Protective Equipment (PPE)
The following PPE is required at all times when handling the powder or its solutions to minimize exposure risk.[9][10]
-
Eye/Face Protection: Safety goggles or a face shield.[9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a government-approved respirator is necessary to prevent inhalation of dust particles.
3.3 Engineering Controls
All procedures involving the weighing and initial dissolution of the solid powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10][11] An eyewash station and safety shower must be readily accessible.[10]
3.4 First Aid and Emergency Response
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][12]
-
Spills: For small spills, avoid generating dust.[11] Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Carefully scoop the material into a sealed, labeled container for proper waste disposal.[7][12] Ventilate the area and decontaminate the spill site.
Storage and Stability Management
Proper storage is critical for maintaining the chemical integrity and purity of 2-(1-adamantyl)ethanamine hydrochloride. Amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to clumping, degradation, and inaccurate weighing.[4][13][14]
4.1 Core Storage Protocol
| Parameter | Condition | Rationale & Best Practices |
| Temperature | Controlled Room Temperature (<30°C) | Prevents thermal degradation. Avoids temperature fluctuations that can promote moisture uptake.[6][14] |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | As an amine salt, the compound is potentially hygroscopic.[4][14] Storage in a desiccator with a fresh desiccant (e.g., silica gel) or under an inert atmosphere minimizes water absorption, which can affect stability and weighing accuracy.[13][15] |
| Container | Tightly Sealed, Original Container | Prevents contamination and moisture ingress.[4][9] Containers should be made of compatible materials like glass or high-density polyethylene (HDPE).[14] |
| Light | Protect from Light (Amber Vial) | While specific photostability data is unavailable, it is best practice to protect organic compounds from light to prevent potential photodegradation.[9] |
| Compatibility | Store away from strong oxidizing agents | Avoids risk of vigorous and potentially hazardous reactions.[6][11] |
4.2 Logic of Storage Conditions
The following diagram illustrates the relationship between proper storage conditions and the preservation of compound integrity.
Caption: Relationship between storage conditions and compound integrity.
Experimental Protocols
5.1 Protocol: Preparation of Stock Solutions
Due to the high lipophilicity of the adamantane core, this compound exhibits poor solubility in purely aqueous solutions.[3] A co-solvent approach is typically required. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution that can then be diluted into aqueous buffers for biological assays.
Causality: The protocol is designed to overcome the dual solubility challenge: the polar hydrochloride requires a polar solvent, while the non-polar adamantane cage requires an apolar environment. DMSO is an effective "bridge" solvent. Adding the DMSO stock to the aqueous buffer (and not the other way around) with rapid mixing is critical to prevent the compound from precipitating out of solution as it crosses the solubility barrier.[3]
Step-by-Step Methodology:
-
Preparation: Equilibrate the sealed container of 2-(1-adamantyl)ethanamine hydrochloride to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder upon opening.
-
Weighing: In a chemical fume hood, quickly and accurately weigh the desired amount of powder into a tared, appropriate vial (e.g., an amber glass vial). Minimize air exposure by closing the stock bottle immediately.[4]
-
Initial Solvation: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Cap the vial securely and vortex thoroughly. Use a sonicator bath for 5-10 minutes if necessary to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.
-
Aqueous Dilution (Working Solution): To prepare the final working solution, add the DMSO stock solution dropwise into the vortexing aqueous buffer or media. Crucial: Never add the aqueous buffer to the DMSO stock, as this will likely cause immediate precipitation.[3]
-
Final Concentration: Ensure the final concentration of the organic co-solvent (DMSO) in the working solution is as low as possible (ideally ≤ 1%) to avoid artifacts in biological experiments.[3]
-
Storage of Solution: Store stock solutions in tightly sealed vials at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.
5.2 Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing a stock solution of the compound.
Quality Control and Troubleshooting
To ensure the validity of experimental results, periodic quality control of both the solid material and prepared solutions is recommended.
| QC Parameter | Method | Acceptance Criteria | Troubleshooting |
| Appearance | Visual Inspection | White to off-white crystalline solid, free of clumps. | Clumping suggests moisture absorption.[4] Dry the material under vacuum if necessary, but be aware this may not restore original properties.[4] |
| Identity | ¹H NMR, LC-MS | Spectrum/mass matches the reference structure. | Discrepancies may indicate degradation or contamination. Do not use the material. |
| Purity | HPLC-UV/ELSD | Main peak area ≥ 97%. | Lower purity may require purification or sourcing a new batch. |
| Solution Stability | Visual Inspection, HPLC | No precipitation observed. HPLC purity remains stable over the experimental timeframe. | Precipitation upon dilution indicates poor solubility.[3] Try a lower concentration, a different co-solvent system, or formulation aids like cyclodextrins.[3] |
References
- Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- Benchchem (n.d.). Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives.
- TutorChase (n.d.). How do you handle hygroscopic solutes in the lab?.
- MilliporeSigma (n.d.). 2-(1-adamantyl)ethanamine,hydrochloride | 24644-08-4.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Santa Cruz Biotechnology, Inc. (n.d.). Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet.
- Chemistry Learner (n.d.). Adamantane Formula, Derivatives, Structure, Uses, MSDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines.
- Apollo Scientific (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- ChemicalBook (2017). Adamantane (CAS 281-23-2) Properties.
- Enamine (n.d.). Safety Data Sheet: 1,2,2-trimethylcyclobutan-1-amine hydrochloride.
- MilliporeSigma (2025). Safety Data Sheet.
- BenchChem (n.d.). Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
- HepatoChem (2016). How do you handle hygroscopic salts?.
- Ibis Scientific, LLC (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- TCI Chemicals (2018). Safety Data Sheet: 1-(1-Adamantyl)ethylamine Hydrochloride.
- Amine Storage Conditions: Essential Guidelines for Safety (n.d.).
- XPRESS CHEMS (2025). Safety First: Best Practices for Handling Research Chemicals.
- Fisher Scientific (2025). Safety Data Sheet: Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride.
- Santa Cruz Biotechnology, Inc. (2026). 2-(1-adamantyl)ethanamine hydrochloride | CAS 24644-08-4.
Sources
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- 8. tcichemicals.com [tcichemicals.com]
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- 15. apolloscientific.co.uk [apolloscientific.co.uk]
Troubleshooting & Optimization
improving yield in the synthesis of 2-(1-adamantyl)ethanamine hydrochloride
Technical Support Center: Optimizing the Synthesis of 2-(1-Adamantyl)ethanamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 2-(1-adamantyl)ethanamine hydrochloride.
The standard synthetic route typically proceeds from 1-adamantaneacetic acid to 1-adamantaneacetamide, followed by strong reduction to the primary amine, and finally, hydrochloride salt precipitation. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure reproducible, high-yield results.
Part 1: Mechanistic Visualization
Understanding the exact pathway of amide reduction is critical for diagnosing low yields. Amides are highly resistant to reduction due to nitrogen lone-pair resonance stabilizing the carbonyl. The reaction relies on forcing the collapse of a tetrahedral intermediate.
Mechanistic pathway of 1-adamantaneacetamide reduction to 2-(1-adamantyl)ethanamine using LiAlH₄.
Part 2: FAQs & Troubleshooting Guides
Q1: My LiAlH₄ reduction of 1-adamantaneacetamide is stalling at ~30% conversion. Why is this step failing? Causality & Solution: Primary amides contain acidic N-H protons. Before any reduction occurs, the first equivalent of LiAlH₄ is consumed simply deprotonating the amide (releasing H₂ gas). Furthermore, as shown in the mechanistic diagram above, the intermediate tetrahedral alkoxide must expel an aluminate leaving group to form the reducible iminium ion [1]. This elimination requires significant activation energy. Fix: Never use a strict 1:1 stoichiometric ratio. You must use at least 2.5 to 3.0 molar equivalents of LiAlH₄. Ensure your tetrahydrofuran (THF) is strictly anhydrous, and push the reaction to a robust reflux (66 °C) for a minimum of 12–16 hours to force the collapse of the tetrahedral intermediate.
Q2: During the workup of the LiAlH₄ reduction, my product is trapped in a thick, unfilterable gel. How do I isolate the amine cleanly? Causality & Solution: Random or excessive aqueous quenching of LiAlH₄ generates amorphous aluminum hydroxide[Al(OH)₃]. This polymerizes into a colloidal sponge that permanently entraps lipophilic compounds like 2-(1-adamantyl)ethanamine. Fix: You must abandon arbitrary aqueous quenching and implement the Fieser Method [2]. By adding highly specific stoichiometric ratios of water and NaOH, the amorphous gels are converted into a crisp, crystalline aluminate salt (see Protocol A).
Q3: Can I substitute Borane-THF (BH₃·THF) for LiAlH₄ to improve safety on scale-up? Causality & Solution: Yes, but you must change your workup strategy entirely. Unlike LiAlH₄, which acts purely as a nucleophile, borane is a strong Lewis acid that coordinates directly with the electron-rich carbonyl oxygen, activating it for hydride transfer. However, borane leaves your product trapped as an extremely stable amine-borane complex (R-NH₂·BH₃). Fix: A basic aqueous workup will not break this bond. You must quench the reaction with excess methanolic HCl and heat to reflux to hydrolyze the B-N bond before neutralizing to isolate your free base.
Q4: When forming the HCl salt, my product crashes out as a sticky, hygroscopic paste instead of a white crystalline solid. What went wrong? Causality & Solution: The adamantane cage is intensely hydrophobic, while the amine hydrochloride is highly polar. If you use aqueous HCl to form the salt, the presence of water induces liquid-liquid phase separation (the product "oils out"). Fix: Exclude water entirely. Dissolve the purified free base in a non-polar or low-polarity solvent (like diethyl ether) and titrate with anhydrous HCl gas or a standardized ethereal HCl solution. The low dielectric constant of the solvent forces immediate crystal lattice formation.
Part 3: Quantitative Data Comparison
To aid in route scouting, the following table summarizes the operational parameters for the two primary reduction strategies:
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |
| Mechanistic Driver | Nucleophilic hydride addition | Lewis acidic carbonyl activation |
| Equivalents Required | 2.5 – 3.0 eq | 3.0 – 4.0 eq |
| Reaction Temperature | 66 °C (Reflux in THF) | 66 °C (Reflux in THF) |
| Workup Reagent | H₂O / 15% NaOH (Fieser) | Methanolic HCl (Acidic Hydrolysis) |
| Typical Yield Range | 75% – 85% | 80% – 90% |
| Safety Profile | Highly reactive; fire hazard with water [3] | Flammable; evolves H₂ steadily |
Part 4: Standardized Experimental Protocols
Our protocols are designed as self-validating systems . Each step includes a physical observation milestone to confirm chemical success before you proceed.
Protocol A: The Fieser Workup for LiAlH₄ Reductions
Purpose: To cleanly extract the free amine without emulsion trapping.
-
Cooling: Upon completion of the reduction (confirmed by TLC), dilute the THF reaction mixture with an equal volume of diethyl ether and cool to 0 °C in an ice bath.
-
Water Quench (n grams): For every
grams of LiAlH₄ initially used, cautiously add exactly mL of distilled water dropwise with vigorous stirring. -
Base Quench (n grams): Add exactly
mL of 15% (w/v) aqueous NaOH dropwise. -
Final Hydration (3n grams): Add exactly
mL of distilled water. -
Maturation: Remove the ice bath. Stir the mixture vigorously at room temperature for 15–30 minutes. Add anhydrous MgSO₄ and stir for an additional 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite and wash the filter cake thoroughly with hot THF.
-
Self-Validating Check: The reaction must transition from a gray, murky slurry to a clear supernatant with a stark white, granular precipitate resembling coarse sand. If the mixture remains a sticky gel, the stoichiometry was miscalculated or stirring was insufficient.
Protocol B: Anhydrous Hydrochloride Salt Formation
Purpose: To precipitate 2-(1-adamantyl)ethanamine hydrochloride as a pure crystalline solid.
-
Dissolution: Dissolve the purified 2-(1-adamantyl)ethanamine free base in anhydrous diethyl ether (approx. 10 mL per gram of amine) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C to maximize crystallization yield.
-
Titration: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise while stirring constantly.
-
Isolation: Stir for 30 minutes at 0 °C. Filter the resulting white precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum.
-
Self-Validating Check: The addition of ethereal HCl should cause immediate, localized cloudiness that quickly propagates into free-flowing white needles. If oil droplets form on the glass walls, moisture has breached the system.
References
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]
-
Magic Formulas: Fieser Workup (LAH and DiBAL) Source: Department of Chemistry, University of Rochester URL:[Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL:[Link]
Technical Support Center: Identification of Impurities in 2-(1-Adamantyl)ethanamine Hydrochloride Spectra
Welcome to the technical support center for the analysis of 2-(1-adamantyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in their analytical spectra. Here, we combine foundational scientific principles with practical, field-tested insights to address common challenges encountered during the characterization of this adamantane derivative.
Introduction: The Challenge of Purity in Adamantane Derivatives
2-(1-Adamantyl)ethanamine hydrochloride is a key building block in pharmaceutical research. Due to its rigid and lipophilic adamantane cage, it imparts unique pharmacological properties to active pharmaceutical ingredients (APIs).[1][] However, its synthesis can lead to a variety of process-related impurities and degradation products that may affect the safety, efficacy, and stability of the final drug substance.[3][4]
This guide provides a structured approach to identifying these impurities through the interpretation of common analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in 2-(1-adamantyl)ethanamine hydrochloride synthesis?
Impurities can be introduced at various stages of the manufacturing process. The most common sources include:
-
Starting Materials: The purity of the initial adamantane precursors is crucial. Contaminants in these starting materials can be carried through the synthesis.[3]
-
Side Reactions: The synthetic route to 2-(1-adamantyl)ethanamine often involves the reduction of 1-adamantaneacetonitrile. Incomplete reactions or side reactions can generate structurally related impurities.[5] Another potential route involves a Ritter-type reaction, which is known to produce side products like diacetamide impurities.[3][6][7]
-
Reagents and Solvents: Residual solvents and by-products from reagents used in the synthesis and purification steps can be present in the final product.[3]
-
Degradation: Although adamantane derivatives are generally stable, exposure to harsh conditions such as high temperatures or extreme pH can lead to degradation.[8]
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for pure 2-(1-adamantyl)ethanamine hydrochloride?
While specific shifts can vary slightly based on the solvent and concentration, the following provides a general guide for the characteristic signals of the 2-(1-adamantyl)ethanamine core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1-Adamantyl)ethanamine Hydrochloride in D₂O
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Adamantane CH (3H) | ~2.0 | ~28.5 |
| Adamantane CH₂ (6H) | ~1.7 | ~36.5 |
| Adamantane CH₂ (6H) | ~1.6 | ~42.0 |
| Adamantane Quaternary C | - | ~35.0 |
| -CH₂-Adamantane | ~1.5 | ~40.0 |
| -CH₂-NH₃⁺ | ~3.1 | ~45.0 |
Note: These are predicted values based on the analysis of similar adamantane structures and general NMR principles. Actual experimental values may vary.[9][10]
Q3: What are the characteristic fragmentation patterns for 2-(1-adamantyl)ethanamine in mass spectrometry?
In Electron Ionization Mass Spectrometry (EI-MS), adamantane derivatives typically show a prominent molecular ion peak due to the stability of the adamantane cage. The fragmentation is often dominated by the loss of substituents and cleavage of the adamantane ring system.
For 2-(1-adamantyl)ethanamine, the fragmentation pattern is expected to be influenced by the ethylamine side chain. Key fragmentation pathways may include:
-
Loss of the ethylamine side chain: Cleavage of the bond between the adamantane cage and the ethyl group.
-
Formation of the adamantyl cation: A very stable carbocation at m/z 135 is a common and often base peak in the mass spectra of 1-substituted adamantanes.[11][12]
-
Cleavage of the ethylamine group: Fragmentation of the C-C bond in the ethylamine side chain.
Troubleshooting Guides
This section provides systematic approaches to identifying specific impurities based on their spectral signatures.
Guide 1: Identifying Starting Material and Intermediate Impurities
A common synthetic route to 2-(1-adamantyl)ethanamine is the reduction of 1-adamantaneacetonitrile. Therefore, unreacted starting material and partially reduced intermediates are potential impurities.
Table 2: Spectral Data for Potential Starting Material and Intermediate Impurities
| Impurity | Rationale for Presence | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Key MS Fragments (m/z) |
| 1-Adamantaneacetonitrile | Unreacted starting material | ~2.2 (s, 2H, -CH₂-CN) | ~120 (-CN) | 175 (M⁺), 135 |
| 2-(1-Adamantyl)ethanol | By-product of nitrile reduction | ~3.6 (t, 2H, -CH₂-OH) | ~60 (-CH₂-OH) | 179 (M-H)⁺, 162 (M-H₂O)⁺, 135 |
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities like unreacted starting materials and by-products.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the 2-(1-adamantyl)ethanamine hydrochloride sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
If the sample is not readily soluble, sonication may be applied.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.[13]
-
Injector: Splitless mode at 280 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to identify unknown peaks.
-
Caption: GC-MS data interpretation workflow for impurity identification.
Guide 2: Detecting Impurities from Side Reactions (Ritter-Type Synthesis)
If a Ritter-type reaction is employed, where an adamantane derivative reacts with a nitrile in the presence of a strong acid, specific side products can be expected.
Table 3: Spectral Data for Potential Ritter Reaction By-products
| Impurity | Rationale for Presence | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Key MS Fragments (m/z) |
| N-(1-Adamantylmethyl)acetamide | Intermediate from Ritter reaction | ~1.9 (s, 3H, -CO-CH₃) | ~170 (-C=O), ~23 (-CO-CH₃) | 207 (M⁺), 135 |
| Di-(1-adamantylmethyl)amine | Dimerization by-product | Complex aliphatic signals | - | 327 (M⁺) |
Since 2-(1-adamantyl)ethanamine lacks a strong chromophore, pre-column derivatization is often necessary for sensitive UV detection in HPLC.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the 2-(1-adamantyl)ethanamine hydrochloride sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare working solutions for creating a calibration curve if quantification is needed.
-
-
Derivatization (using (2-Naphthoxy) Acetyl Chloride):
-
To 1 mL of the sample solution, add 1 mL of a borate buffer (pH 9.0).
-
Add 1 mL of a 1 mg/mL solution of (2-Naphthoxy) Acetyl chloride in acetonitrile.
-
Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.
-
Filter the derivatized sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[14]
-
Mobile Phase A: 0.02 M Ammonium Acetate Buffer.
-
Mobile Phase B: Methanol.
-
Gradient: Start with a suitable ratio (e.g., 20% B) and ramp up to a higher concentration of B to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 226 nm.
-
Caption: Workflow for troubleshooting unexpected peaks in HPLC.
Conclusion
The identification of impurities in 2-(1-adamantyl)ethanamine hydrochloride requires a multi-faceted analytical approach. By understanding the potential synthetic pathways and the characteristic spectral signatures of likely impurities, researchers can effectively troubleshoot their analyses. This guide provides a starting point for identifying common impurities. For novel or unexpected peaks, isolation followed by comprehensive spectroscopic analysis (including 2D NMR techniques) is recommended for definitive structural elucidation.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
- Greidanus, J. W. (1970). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 48(23), 3593-3597.
- International Journal of Novel Research and Development. (2024, March). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 9(3).
-
SIELC Technologies. (n.d.). Separation of Ethanamine, N,N-diethyl-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]
- Dolejšek, Z., Hala, S., Hanuš, V., & Landa, S. (1966). Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1).
- Slepenkin, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5834.
-
PubChem. (n.d.). 2-[1-Adamantyl(methyl)amino]ethanol. Retrieved from [Link]
-
ResearchGate. (2016, August). Gas chromatography of halogenated adamantanes. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[1-adamantyl(methyl)amino]ethanol (C13H23NO). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from [Link]
- Boschman, L. M., et al. (2019). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 123(15), 3349-3357.
-
Chemchart. (n.d.). 2-(1-ADAMANTYL)ETHANETHIOL (915920-04-6). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (2022, December). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethynyl-2-adamantanol. Retrieved from [Link]
-
Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]
-
Maohuan Chemical. (n.d.). 1-Adamantaneacetonitrile|16269-13-9. Retrieved from [Link]
- Tetrahedron. (1974).
-
NIST. (n.d.). 1-Adamantanamine, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
- Collection of Czechoslovak Chemical Communications. (2003). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. 68(1), 159-176.
- International Journal of Pharmaceutical Sciences and Research. (2021). a simple method for synthesis of amantadine hydrochloride. 13(2), 763-775.
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
Sources
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preventing degradation of 2-(1-adamantyl)ethanamine hydrochloride in solution
Technical Support Center: 2-(1-adamantyl)ethanamine hydrochloride
A Guide to Preventing Degradation in Experimental Solutions
Introduction: Welcome to the technical support guide for 2-(1-adamantyl)ethanamine hydrochloride (CAS 24644-08-4). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. 2-(1-adamantyl)ethanamine hydrochloride possesses a robust tricyclic adamantane core and a primary amine group, making it a valuable building block in medicinal chemistry. Its structure is highly analogous to the antiviral drug rimantadine.
While the adamantane cage itself is exceptionally stable, the primary amine hydrochloride group dictates the compound's behavior in solution.[1] Factors such as pH, solvent choice, temperature, and exposure to light and oxygen can influence its integrity. This guide provides a comprehensive framework for preparing, storing, and troubleshooting solutions to prevent degradation and ensure reproducible experimental outcomes. The principles outlined here are derived from the well-established chemistry of adamantane amines and amine hydrochlorides.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling of 2-(1-adamantyl)ethanamine hydrochloride solutions.
Q1: What is the recommended solvent for dissolving 2-(1-adamantyl)ethanamine hydrochloride? As a hydrochloride salt, this compound is freely soluble in water.[4] For most biological and analytical applications, the use of high-purity water (e.g., USP Grade Purified Water, Water for Injection) or buffered aqueous solutions like Phosphate-Buffered Saline (PBS) is recommended. The salt form significantly enhances aqueous solubility compared to the free amine base.[5] For stock solutions requiring organic solvents, ethanol and DMSO are viable options, though aqueous preparations are generally preferred to avoid the potential physiological effects of residual solvents.[6]
Q2: How stable is 2-(1-adamantyl)ethanamine hydrochloride in an aqueous solution? While the solid crystalline form is exceptionally stable for years at controlled room temperature, aqueous solutions are more susceptible to degradation.[2] For its close analog, amantadine hydrochloride, it is recommended not to store aqueous solutions for more than one day, especially for sensitive applications.[6] Stability is highly dependent on storage conditions. For critical experiments, freshly prepared solutions are always the best practice.
Q3: How do pH, temperature, and light affect the stability of the solution?
-
pH: The pH of the solution is a critical stability parameter. As an amine hydrochloride, dissolving the compound in neutral water will result in a slightly acidic solution.[7] This acidic pH helps keep the amine group protonated (as -NH3+), which is generally the more stable and soluble form. Shifting the pH to basic conditions (pH > 8) will deprotonate the amine to its free base form (-NH2). This free amine is more nucleophilic and susceptible to oxidative degradation.[8]
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[8] While adamantane derivatives are known to be quite heat-tolerant, long-term storage of solutions at elevated temperatures should be avoided.[2] For short-term storage (1-3 days), refrigeration (2-8°C) is recommended. For longer-term storage, consider freezing (-20°C or -80°C), but verify that freeze-thaw cycles do not cause precipitation.
-
Light & Oxygen: Exposure to UV light can induce photolytic degradation.[9] Furthermore, the presence of dissolved oxygen, especially in combination with light or trace metal ions, can promote oxidation of the amine group.[3][10] Therefore, it is best to prepare and store solutions in amber vials or protect them from light.
Q4: What are the common visual signs of degradation? The primary visual indicators of degradation are precipitation or discoloration (e.g., developing a yellow or brown tint). Precipitation may occur if the pH shifts, causing the less soluble free base to form, or if degradants are insoluble. Discoloration often points towards oxidative degradation pathways.[11]
Part 2: Troubleshooting Guide for Solution Instability
This guide provides a systematic approach to identifying and resolving common issues encountered with solutions of 2-(1-adamantyl)ethanamine hydrochloride.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Precipitation or Cloudiness | pH Shift to Basic: The solution pH has increased, converting the soluble hydrochloride salt to the less soluble free amine base.[12] | Action: Measure the pH of the solution. If it is neutral or basic, adjust to a slightly acidic pH (e.g., pH 4-6) with dilute HCl. Rationale: Re-protonating the amine restores the highly water-soluble salt form. |
| Low Temperature Crystallization: The compound is precipitating out of solution at refrigeration temperatures due to exceeding its solubility limit at that temperature. | Action: Gently warm the solution to room temperature and agitate to redissolve. If this is a recurring issue, prepare a more dilute solution for cold storage. Rationale: Solubility is temperature-dependent. Ensuring the concentration is below the saturation point at the storage temperature prevents crystallization. | |
| Solution Discoloration (Yellowing) | Oxidative Degradation: The amine functional group has likely undergone oxidation, a common degradation pathway for amines.[8] This can be accelerated by air, light, or impurities. | Action: Discard the solution. Prepare fresh solution using de-gassed (sparged with nitrogen or argon) solvent and store it under an inert atmosphere in an amber vial. Rationale: Removing dissolved oxygen and protecting from light minimizes the two primary drivers of oxidative degradation. |
| Reaction with Excipients: An ingredient in your formulation buffer or media (e.g., aldehydes, ketones, or metal ions) is reacting with the amine. | Action: Review all components of your solution. Prepare a simplified solution in pure water to confirm the compound's intrinsic stability. If stable, test compatibility with each excipient individually. Rationale: Systematic compatibility testing isolates the problematic component, allowing for reformulation. | |
| Inconsistent Assay Results / Loss of Potency | Chemical Degradation: A significant portion of the parent compound has degraded, leading to a lower effective concentration. | Action: Prepare fresh solutions for each experiment. If solutions must be stored, perform a stability-indicating analysis (e.g., HPLC) to confirm the concentration before use. Implement the Forced Degradation Study (Protocol 2) to understand stability limits. Rationale: Only freshly prepared or analytically verified solutions can guarantee accurate dosing and reproducible results. |
| Adsorption to Container: The compound, particularly its more lipophilic free base form, may be adsorbing to the walls of plastic containers. | Action: Use borosilicate glass or polypropylene containers. Avoid using polystyrene containers for long-term storage. Rationale: Selecting appropriate, low-adsorption container materials ensures the concentration in solution remains accurate. |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experimental workflows.
Protocol 1: Preparation of a Standard Aqueous Stock Solution (10 mg/mL)
-
Materials:
-
2-(1-adamantyl)ethanamine hydrochloride (solid)
-
USP Grade Purified Water or PBS (pH 7.2-7.4)
-
Calibrated analytical balance
-
Volumetric flask (Class A borosilicate glass)
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Amber glass storage vials
-
-
Procedure:
-
Accurately weigh the desired amount of 2-(1-adamantyl)ethanamine hydrochloride. Example: For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Transfer the solid to the volumetric flask.
-
Add approximately 70-80% of the final volume of the desired solvent (e.g., 7-8 mL of water).
-
Agitate or sonicate the flask until the solid is completely dissolved. The compound should dissolve readily.[4]
-
Once dissolved, add the solvent to the final volume mark on the flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into the final sterile amber storage vial.
-
Storage: Store the solution at 2-8°C, protected from light. Use within 24-72 hours for best results. For longer storage, aliquot and freeze at -20°C.
-
Protocol 2: Framework for a Forced Degradation Study
This study is crucial for understanding the stability of your compound in your specific formulation or experimental conditions.[13] It involves intentionally stressing the compound to identify potential degradation pathways and products.
-
Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in your experimental buffer.
-
Stress Conditions: Aliquot the solution and expose it to the following conditions in parallel with a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Stress: Incubate at 80°C (in a sealed vial) for 48 hours.
-
Photostability: Expose to a calibrated light source (per ICH Q1B guidelines) or direct sunlight for 24 hours.
-
-
Analysis: After the exposure period, neutralize the acid/base samples. Analyze all samples, including the control, using a stability-indicating analytical method (e.g., HPLC-UV/MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. This information helps you identify which conditions (e.g., high pH, oxidation) are most detrimental.
Part 4: Visualization of Stability Workflow & Degradation Principles
The chemical stability of 2-(1-adamantyl)ethanamine hydrochloride is governed by the interplay between its highly stable adamantane core and its reactive primary amine group.
Core Chemical Principles
-
Adamantane Cage: The tricyclic alkane structure is sterically bulky and chemically robust. It is not susceptible to hydrolysis and is resistant to oxidation under typical experimental conditions. Its primary role is to provide a rigid, lipophilic scaffold.[14]
-
Amine Hydrochloride Group: This is the functional center for solubility and potential instability. In water, it exists in a pH-dependent equilibrium: R-CH₂-NH₃⁺Cl⁻ (soluble, more stable salt) ⇌ R-CH₂-NH₂ (less soluble, more reactive free base) + H⁺ + Cl⁻ The main degradation threats are targeted at the nitrogen atom of the free base.
Workflow for Ensuring Solution Integrity
The following diagram outlines the decision-making process for preparing and handling solutions to minimize degradation.
Caption: Decision workflow for preparing and storing stable solutions.
References
- Reuman, M., & Plotkin, S. A. (1987). Long-term Stability of the Anti-Influenza A Compounds—Amantadine and Rimantadine.
- Zhou, F. X., Krull, I. S., & Feibush, B. (1993). Direct determination of adamantanamine in plasma and urine with automated solid phase derivatization.
- Xttrium Laboratories, Inc. (n.d.).
- Patel, K., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaFocus Quarterly.
- ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
- Shishkina, L. N., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 30(20), 5011.
- Covetrus. (n.d.). SDS: Amantadine Hydrochloride Oral Solution, USP.
- Cayman Chemical. (2022).
- Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 56-65.
- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process.
- DailyMed. (n.d.). Amantadine Hydrochloride Oral Solution, USP.
- Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- BenchChem. (2025).
- Semantic Scholar. (n.d.).
- National Energy Technology Laboratory. (n.d.). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent.
- Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?.
- National Center for Biotechnology Information. (n.d.). Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism.
- Wang, W., et al. (2012). Photocatalytic degradation of three amantadine antiviral drugs as well as their eco-toxicity evolution.
- MilliporeSigma. (n.d.). 2-(1-adamantyl)ethanamine,hydrochloride | 24644-08-4.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-(1-adamantyl)ethanamine hydrochloride | CAS 24644-08-4.
- EAWAG BBD/PPS. (1999).
- Sigma-Aldrich. (n.d.). 2-(1-Adamantyl)ethanamine hydrochloride | 24644-08-4.
- Reddit. (2021). Why is hydrogen chloride in everything?. r/chemistry.
- ECHEMI. (n.d.).
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
- OpenStax. (n.d.). 14.4 Hydrolysis of Salts. In Chemistry 2e.
- ChemicalBook. (n.d.). 2-(1-Benzyl-piperidin-2-yl)-ethylaminedihydrobromide; CAS.
- National Center for Biotechnology Information. (n.d.). 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol.
Sources
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- 4. Amantadine Hydrochloride Oral Solution, USP [dailymed.nlm.nih.gov]
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- 7. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(1-adamantyl)ethanamine
Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide provides in-depth, experience-driven advice for resolving peak tailing specifically for 2-(1-adamantyl)ethanamine, a compound representative of a class of bulky, basic analytes that can prove troublesome for chromatographers. Our focus is on not just what to do, but why you're doing it, empowering you to build robust and reliable analytical methods.
Understanding the Challenge: Why Does 2-(1-adamantyl)ethanamine Exhibit Peak Tailing?
Peak tailing for basic compounds like 2-(1-adamantyl)ethanamine in reversed-phase HPLC is a common issue that can compromise analytical accuracy and reproducibility.[1] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[2]
2-(1-adamantyl)ethanamine is a primary amine with a bulky, lipophilic adamantane cage. This structure presents two main challenges:
-
Basic Nature: The primary amine group is basic and will be protonated at acidic to neutral pH, carrying a positive charge.
-
Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above approximately 3, these silanols can become deprotonated (SiO-), creating negatively charged sites.[1][2] The positively charged amine of your analyte can then interact with these negatively charged silanols through a secondary ion-exchange mechanism.[4] This secondary retention mechanism is a major cause of peak tailing.[2][5][6]
The following diagram illustrates the problematic interaction leading to peak tailing:
Caption: Interaction between protonated analyte and ionized silanols.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering.
Q1: My peak for 2-(1-adamantyl)ethanamine is tailing significantly. What is the first thing I should check?
A1: Mobile Phase pH. The pH of your mobile phase is the most critical factor influencing the peak shape of basic compounds.[7][8]
-
The "Why": To minimize the problematic interaction with silanol groups, you need to control the ionization state of these groups on the column's stationary phase. By operating at a low pH (typically between 2.5 and 3.0), the vast majority of silanol groups will be in their neutral, non-ionized form (Si-OH).[9][10] This prevents the strong ionic interaction with your protonated basic analyte, thereby significantly improving peak symmetry.[2]
-
Actionable Advice:
-
Prepare a mobile phase with a buffer at a pH of 2.5-3.0. A 10-20 mM phosphate buffer is a good starting point.[9]
-
Ensure your buffer has sufficient capacity to control the pH of the entire system, including your sample solvent.[11][12]
-
Always measure the pH of the aqueous component of your mobile phase before adding the organic modifier.
-
Q2: I've lowered the pH, but I still see some tailing. What's my next step?
A2: Evaluate Your Column Choice and Consider Mobile Phase Additives.
Even at low pH, some highly active silanols can still interact with basic analytes.[9] Your column's characteristics play a huge role here.
-
Column Choice:
-
High-Purity, End-Capped Columns: Modern columns are often manufactured with high-purity silica that has fewer metal contaminants, which can increase silanol acidity.[9] Additionally, they undergo a process called "end-capping," where residual silanols are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to shield them from interacting with analytes.[3][13] If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica or hybrid-silica column is highly recommended.[4][10]
-
Polar-Embedded Columns: These columns have a polar functional group (like an amide) embedded in the alkyl chain of the stationary phase. This polar group can help to shield residual silanols, further improving the peak shape for basic compounds.[13]
-
-
Mobile Phase Additives (Competitive Amines):
-
The "Why": Adding a small concentration of a "competing base" or "silanol suppressor" to your mobile phase can be very effective.[9] These are typically small, basic molecules (like triethylamine - TEA) that will preferentially interact with any active silanol sites on the stationary phase, effectively "masking" them from your analyte.[9]
-
Actionable Protocol:
-
Prepare your mobile phase as usual (e.g., with a pH 2.5 buffer).
-
Add a low concentration of triethylamine (TEA), typically in the range of 5-10 mM.
-
Note: While effective, long-term use of amine additives can sometimes shorten column lifetime by accelerating the hydrolysis of the silica stationary phase.[9]
-
-
The following diagram illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Q3: Can the organic modifier in my mobile phase affect peak tailing?
A3: Yes, it can.
While the primary driver of tailing is silanol interactions, the choice of organic modifier can have a secondary effect.
-
Methanol vs. Acetonitrile: Methanol is a protic solvent and can engage in hydrogen bonding with un-ionized silanol groups. This can sometimes provide an additional "shielding" effect, reducing the availability of these sites for interaction with your analyte.[4] If you are using acetonitrile and still experiencing tailing after addressing pH and column choice, consider switching to methanol or using a mixture of both.
Q4: Are there any other instrumental factors that could be causing my peak to tail?
A4: Yes, although less common for single-peak tailing, extra-column effects can contribute.
If all peaks in your chromatogram are tailing, it's more likely an instrumental issue.[12] However, these factors can still exacerbate the tailing of an already challenging analyte.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made with minimal dead volume.
-
Column Void: A void at the head of the column can cause peak distortion, including tailing or splitting.[5][14] This can happen over time due to the degradation of the silica bed, especially when operating at higher pH or pressure.[5] If you suspect a column void, reversing and flushing the column (if the manufacturer allows) might help, but replacement is often necessary.[14]
Recommended Starting Method Protocol
This protocol provides a robust starting point for the analysis of 2-(1-adamantyl)ethanamine.
Objective: To achieve a symmetrical peak shape for 2-(1-adamantyl)ethanamine using reversed-phase HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid
-
Potassium phosphate monobasic
-
2-(1-adamantyl)ethanamine standard
-
High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
1. Mobile Phase Preparation (Aqueous Component - pH 2.5): a. Dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM. b. Adjust the pH to 2.5 using phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter.
2. Mobile Phase Preparation (Final): a. Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile) in an appropriate ratio to achieve retention of your analyte (e.g., 60:40 v/v aqueous:organic as a starting point). b. Degas the mobile phase before use.
3. Sample Preparation: a. Dissolve the 2-(1-adamantyl)ethanamine standard in the mobile phase to a suitable concentration. b. Ensure the sample solvent is not significantly stronger (i.e., has a higher organic content) than the mobile phase, as this can cause peak distortion.[11]
4. HPLC Parameters:
| Parameter | Recommended Setting |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (adjust ratio for retention) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a low wavelength (e.g., 210 nm) or as appropriate for your analyte/derivatization |
Note: Since 2-(1-adamantyl)ethanamine lacks a strong chromophore, detection can be challenging. Derivatization may be necessary for high-sensitivity analysis.[15] Alternatively, detectors like ELSD or CAD can be used.[15]
References
-
2-(1-Adamantyl)ethanamine | C12H21N. BuyersGuideChem. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Published October 28, 2025. Available from: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available from: [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed. Published September 5, 2003. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. Published February 9, 2026. Available from: [Link]
-
Full article: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis. Published November 25, 2014. Available from: [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Published November 27, 2025. Available from: [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Published January 20, 2015. Available from: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available from: [Link]
-
Liquid chromatography of adamantane derivatives. ResearchGate. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Published April 15, 2022. Available from: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Published November 23, 2023. Available from: [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Published November 11, 2020. Available from: [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. Published November 28, 2018. Available from: [Link]
-
Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. PubMed. Available from: [Link]
-
The Role of End-Capping in RP. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. Published September 13, 2024. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. Published February 1, 2025. Available from: [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. Published January 24, 2019. Available from: [Link]
-
HPLC Ion Pair Reagents. INTERCHIM. Available from: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]
-
1-C-Ethylaminoadamantane. PubChem. Available from: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Published October 17, 2025. Available from: [Link]
-
2-(1-adamantyl)-n-ethyl-propan-2-amine. PubChemLite. Available from: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Published April 26, 2024. Available from: [Link]
-
ETHANAMINE. Ataman Kimya. Available from: [Link]
-
pKa Data Compiled by R. Williams. Available from: [Link]
-
Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate. PubChemLite. Available from: [Link]
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- 3. lcms.cz [lcms.cz]
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- 8. veeprho.com [veeprho.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Crystal Size in 2-(1-adamantyl)ethanamine HCl Precipitation
Welcome to the technical support center for the crystallization of 2-(1-adamantyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for controlling crystal size during precipitation. Achieving a consistent and desired crystal size distribution is critical for downstream processing, formulation, and overall product performance.
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries and providing foundational knowledge on the principles governing crystallization.
-
Troubleshooting Guide: A problem-oriented section to tackle specific issues encountered during experimentation, such as the formation of fine particles, oiling out, or batch-to-batch inconsistency.
Our goal is to equip you with the scientific rationale behind each experimental parameter, enabling you to make informed decisions and establish robust, self-validating crystallization protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the crystal size of 2-(1-adamantyl)ethanamine HCl during precipitation?
A1: The final crystal size is a result of the interplay between two fundamental kinetic processes: nucleation (the birth of new crystals) and crystal growth. To obtain larger crystals, the rate of crystal growth should dominate over the rate of nucleation. The key parameters that you can control to influence this balance are:
-
Supersaturation: This is the primary driving force for both nucleation and growth.[1][2] A high level of supersaturation favors rapid nucleation, leading to a large number of small crystals.[3][4] For larger crystals, it is crucial to maintain a state of low to moderate supersaturation, which resides in the "metastable zone" where spontaneous nucleation is minimized, and growth on existing crystals is favored.[5]
-
Cooling Rate: For cooling crystallizations, a slower cooling rate generally promotes the growth of larger, more well-defined crystals.[3][6] Rapid cooling quickly increases supersaturation, triggering excessive nucleation.[3][4]
-
Anti-solvent Addition Rate: In anti-solvent precipitation, the rate at which the anti-solvent is added directly impacts the level of local supersaturation.[7] A slow, controlled addition allows for gradual crystal growth, whereas rapid addition can cause localized high supersaturation and the formation of fine particles.
-
Agitation/Mixing: Gentle agitation is necessary to ensure temperature and concentration homogeneity within the crystallizer.[6] However, excessive agitation or high shear can lead to secondary nucleation (where new crystals are formed from collisions between existing crystals, the impeller, and the reactor walls) and crystal breakage, both of which result in smaller particle sizes.[6][8]
-
Seeding: The introduction of seed crystals is a powerful technique to control crystallization.[2][9] Seeding provides a surface for crystal growth to occur, bypassing the often-unpredictable primary nucleation step and allowing for better control over the final crystal size distribution.[5][9]
Q2: How do I select an appropriate solvent system for the crystallization of 2-(1-adamantyl)ethanamine HCl?
A2: The choice of solvent is critical and depends on the solubility profile of your compound. For amine hydrochlorides, polar solvents are often required. A good starting point for solvent screening would include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), and potentially mixtures with water.[6][10]
The ideal solvent system for growing large crystals should exhibit:
-
Moderate solubility at elevated temperatures: The compound should be sufficiently soluble to allow for a reasonable concentration to be dissolved.
-
Low solubility at lower temperatures: This ensures a good yield upon cooling.
-
A wide metastable zone width: This provides a larger operating window where crystal growth is favored over nucleation.
Binary solvent systems, often a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble, are highly effective.[11] For adamantane derivatives, solvents like toluene, n-heptane, and ethyl acetate have been used, sometimes in combination with ethers like THF.[12] The ratio of the good solvent to the anti-solvent will need to be optimized to achieve the desired solubility and crystal habit.[6]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute in the solution exceeds the solubility limit to such an extent that it separates as an amorphous, super-saturated liquid phase instead of forming a crystalline solid. This is often a result of creating supersaturation too quickly.
To prevent oiling out, you should aim to slow down the rate of supersaturation generation.[11] This can be achieved by:
-
Slowing the cooling rate.
-
Reducing the anti-solvent addition rate.
-
Increasing the dissolution temperature to ensure all material is fully dissolved before cooling or anti-solvent addition begins.
-
Using a more dilute starting concentration.
-
Employing seeding at a temperature just below the saturation point to encourage crystallization on a solid surface rather than phase separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive formation of fine crystals/powder | 1. High Supersaturation: Cooling too quickly or adding anti-solvent too rapidly.[3][4] 2. High Agitation Speed: Excessive shear leading to secondary nucleation and crystal breakage.[6][8] 3. Lack of Seeding: Uncontrolled primary nucleation. | 1. Control Supersaturation: Decrease the cooling rate (e.g., 5-10 °C/hour) or reduce the anti-solvent addition rate.[6] Consider a controlled supersaturation profile. 2. Optimize Agitation: Reduce the agitation speed to ensure gentle mixing without creating high shear zones (e.g., 100-200 RPM).[6] 3. Implement Seeding: Introduce a small quantity (e.g., 0.5-2% by weight) of well-characterized seed crystals into the solution once it enters the metastable zone.[13] |
| Crystals are too small, although uniform | 1. High Seed Loading: Too many seed crystals provide numerous nucleation sites, resulting in smaller final crystals. 2. Insufficient Growth Time: The maturation (holding) period at the final temperature may be too short. | 1. Optimize Seed Loading: Systematically study the effect of varying the amount of seed added. A lower seed concentration can lead to larger crystals, but too little may not be sufficient to prevent spontaneous nucleation.[13] 2. Increase Maturation Time: Extend the holding period at the final crystallization temperature (e.g., 2-4 hours or longer) to allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.[6][14] |
| Batch-to-batch inconsistency in crystal size | 1. Variable Nucleation: Inconsistent primary nucleation due to variations in impurity profiles or surface characteristics of the crystallizer. 2. Inconsistent Operating Parameters: Slight variations in cooling profiles, addition rates, or agitation. | 1. Utilize Seeding: This is the most effective way to ensure batch-to-batch consistency by controlling the nucleation step.[2] Ensure the seed crystals are from a consistent, well-characterized source.[9] 2. Strict Process Control: Ensure all process parameters (temperatures, rates, agitation speed) are precisely controlled and reproducible for each batch. |
| Formation of agglomerates or crystal clusters | 1. High Supersaturation: Can lead to rapid growth and crystals sticking together. 2. Insufficient Agitation: Poor mixing can lead to localized areas of high supersaturation and allow crystals to settle and fuse. | 1. Maintain Lower Supersaturation: Operate within the metastable zone. 2. Optimize Agitation: Ensure adequate suspension of crystals without causing excessive breakage. A balance must be found. |
Experimental Protocols & Methodologies
Protocol 1: Cooling Crystallization with Seeding
This protocol outlines a general procedure for obtaining larger crystals of 2-(1-adamantyl)ethanamine HCl using a controlled cooling approach with seeding.
-
Solvent Selection & Dissolution:
-
Determine the appropriate solvent or solvent system (e.g., isopropanol/water 9:1 v/v) through preliminary solubility studies.[6]
-
Charge a jacketed reactor with the crude 2-(1-adamantyl)ethanamine HCl and the chosen solvent system.
-
Heat the mixture to the dissolution temperature (e.g., 60-70 °C) with gentle agitation until all solids are completely dissolved.[6]
-
-
Controlled Cooling & Seeding:
-
Once a clear solution is obtained, cool the solution at a controlled, linear rate (e.g., 5-10 °C/hour).[6]
-
When the solution has cooled to just below its saturation temperature (entering the metastable zone), introduce a slurry of seed crystals (0.5-2% w/w of the solute).[13] The seed slurry can be prepared by suspending the seed crystals in a small amount of the mother liquor.[9]
-
-
Crystal Growth & Maturation:
-
Isolation and Drying:
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with a small amount of the cold solvent mixture to remove residual impurities.
-
Dry the isolated crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[6]
-
Visualization of the Crystallization Process
The following diagram illustrates the key decision points and workflow for optimizing crystal size.
Caption: Workflow for controlled cooling crystallization.
Key Parameter Relationships
The interplay between cooling rate, supersaturation, and the resulting crystal size is fundamental to process control.
Caption: Parameter effects on crystal size.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
- Taylor & Francis. (2007, February 24). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
- Google Patents. (n.d.). EP1712542A1 - Adamantane derivatives and process for producing the same.
- Experimental studies in antisolvent crystallization: Effect of antisolvent ratio and mixing patterns. (n.d.).
- API Particle Development. (2021, August 23). Seeding: A simple but effective method for crystallization control.
- PMC. (2025, January 2). Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics.
- CrystEngComm (RSC Publishing). (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
- Physics of Fluids | AIP Publishing. (2023, September 21). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks.
- Hampton Research. (n.d.). Seeding.
- 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions. (2025, May 22).
- Crystalline. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
- MDPI. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
- Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
- PMC. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.
- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
- MIT. (n.d.). CRYSTAL GROWTH & DESIGN.
- Organic Process Research & Development - ACS Publications. (2024, December 10). Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?.
- Calibre Scientific | Molecular Dimensions. (n.d.). Interpretation of the Crystallisation Drop Results.
- Longdom.org. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- RSC Publishing. (2022, February 23). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization.
- PMC - NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules.
- Guide for crystallization. (n.d.).
- American Laboratory. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development.
- Mettler Toledo. (n.d.). How to Measure Crystal Size Distribution.
- How does a solvent affect the crystallization process of coordination compounds?. (2012, September 12).
- Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF.
- Sigma-Aldrich. (n.d.). 2-(1-Adamantyl)ethanamine hydrochloride | 24644-08-4.
- Mettler Toledo. (n.d.). How to Measure Crystal Size Distribution.
- NIH. (n.d.). Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate explained using the computed crystal energy landscape.
- PMC - NIH. (n.d.). 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol.
- MDPI. (2025, July 17). Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth.
- MDPI. (2015, October 16). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- Hampton Research. (2015, March 15). Optimization.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- MDPI. (2019, February 19). Choosing the Method of Crystallization to Obtain Optimal Results.
- White Rose Research Online. (n.d.). Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization.
- ResearchGate. (n.d.). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization | Request PDF.
- MDPI. (2022, November 5). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin.
- Morphology of crystals grown from solutions. (n.d.).
- PMC - NIH. (2019, December 20). Salt creeping as a self-amplifying crystallization process.
- Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. (n.d.).
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 14. 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions [pharmapproach.com]
Technical Support Center: Navigating Steric Hindrance in 2-(1-Adamantyl)ethanamine Reactions
Welcome to the technical support center for overcoming steric hindrance in reactions involving 2-(1-adamantyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the bulky adamantyl group. The significant steric bulk of this moiety can dramatically influence reactivity, often leading to low yields or failed reactions with standard protocols.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to successfully incorporate this valuable building block into your synthetic strategies.
Understanding the Challenge: The Adamantyl Effec
The adamantane cage is a rigid, three-dimensional structure that imparts significant steric bulk around the primary amine of 2-(1-adamantyl)ethanamine. This steric hindrance is the primary obstacle in many of its reactions, as it physically blocks the approach of reagents to the nitrogen's lone pair of electrons. This "adamantyl effect" can lead to a number of common issues, including:
-
Reduced Nucleophilicity: The bulky adamantyl group can sterically shield the nitrogen's lone pair, making it a less effective nucleophile.
-
Slower Reaction Rates: The increased activation energy required to overcome steric repulsion leads to sluggish or incomplete reactions.
-
Promotion of Side Reactions: In some cases, the desired reaction pathway is hindered to such an extent that alternative, undesired reactions become more favorable.
This guide will provide you with the knowledge and tools to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with 2-(1-adamantyl)ethanamine.
Q1: Why are my standard amide coupling reactions failing with 2-(1-adamantyl)ethanamine?
A1: Standard amide coupling reagents like EDC/HOBt or HATU often fail with sterically hindered amines like 2-(1-adamantyl)ethanamine because the activated carboxylic acid intermediate is not electrophilic enough to overcome the steric barrier.[2] The bulky adamantyl group prevents the amine from readily attacking the activated carbonyl.
Q2: I'm observing significant over-alkylation in my N-alkylation reactions. How can I achieve mono-alkylation?
A2: Over-alkylation is a common issue when reacting primary amines with alkyl halides. With a sterically hindered amine, this can still be a problem, especially if the reaction is not carefully controlled. To favor mono-alkylation, it is crucial to control the stoichiometry of the reagents and choose appropriate reaction conditions.[3][4][5]
Q3: My reductive amination with a ketone is not proceeding. What are the likely reasons?
A3: Reductive amination involves the initial formation of an imine or enamine, which is then reduced. With a bulky amine and a sterically demanding ketone, the formation of the imine intermediate can be extremely slow or even unfavorable.[6]
Q4: Is purification of adamantane-containing compounds different from other amines?
A4: Yes, the high lipophilicity of the adamantyl group can present challenges during purification. These compounds may have poor solubility in polar solvents and can exhibit unusual behavior during chromatography.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting advice and step-by-step protocols for common reactions involving 2-(1-adamantyl)ethanamine.
Amide Coupling Reactions
The formation of an amide bond with the sterically encumbered 2-(1-adamantyl)ethanamine requires more forcing conditions or more reactive coupling agents than standard protocols.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Suggestion & Rationale |
| Low to no conversion | Insufficiently reactive coupling agent. | Switch to a more potent coupling reagent. Standard carbodiimide-based reagents (EDC, DCC) are often ineffective.[7][8] Consider using phosphonium salts (PyBOP, PyAOP) or uronium salts (HBTU, TBTU) which generate more reactive activated esters.[9] For extremely challenging couplings, converting the carboxylic acid to an acid chloride is a highly effective, albeit harsher, method.[10] |
| Steric hindrance impeding the reaction. | Increase the reaction temperature. Providing more thermal energy can help overcome the activation barrier. Microwave heating can also be effective. Prolong the reaction time. Sterically hindered reactions are often slow. Monitor the reaction progress over an extended period (24-72 hours). | |
| Side product formation | Decomposition of the activated intermediate. | Use a coupling reagent that forms a more stable activated species. Additives like HOBt or HOAt can help to stabilize the activated intermediate and reduce side reactions.[9] |
| Racemization of chiral carboxylic acids. | Employ a coupling reagent known to suppress racemization, such as those based on HOAt (e.g., HATU). |
Protocol: Amide Coupling via Acid Chloride
This protocol is a robust method for coupling 2-(1-adamantyl)ethanamine with a carboxylic acid.
Step 1: Acid Chloride Formation
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5 eq.) dropwise at room temperature, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-(1-adamantyl)ethanamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for amide coupling via acid chloride.
N-Alkylation with Alkyl Halides
Direct N-alkylation of 2-(1-adamantyl)ethanamine can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Strategic choice of base and reaction conditions is key to achieving selectivity.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Suggestion & Rationale |
| Low to no reaction | Poor reactivity of the alkyl halide. | Use a more reactive alkyl halide. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For unreactive halides, consider converting them to a tosylate or mesylate. |
| Insufficiently strong base. | Use a stronger, non-nucleophilic base. A weak base may not be sufficient to deprotonate the amine effectively. Consider using bases like potassium carbonate or cesium carbonate.[5] | |
| Over-alkylation (di-alkylation) | The mono-alkylated product is still nucleophilic and reacts further. | Use a large excess of the primary amine. This will statistically favor the reaction of the alkyl halide with the starting amine. Employ a competitive deprotonation/protonation strategy. By using the amine hydrobromide salt as the starting material and a carefully controlled amount of base, the more basic primary amine is selectively deprotonated and reacts, while the less basic secondary amine product remains protonated and unreactive.[4][11] |
| Elimination side reactions | The base is too strong or sterically hindered, promoting elimination of the alkyl halide. | Use a less hindered base. If elimination is a significant issue, switch to a base like potassium carbonate instead of a bulky amine base. Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. |
Protocol: Selective Mono-N-Alkylation
This protocol aims to achieve selective mono-alkylation by controlling the reaction conditions.
-
In a round-bottom flask, dissolve 2-(1-adamantyl)ethanamine (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).
-
Add the alkyl halide (1.0-1.1 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and dilute the filtrate with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: N-Alkylation reaction pathways.
Reductive Amination
Reductive amination is a powerful tool for forming C-N bonds. For sterically hindered amines, the choice of reducing agent and reaction conditions is critical for success.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Suggestion & Rationale |
| Low to no conversion | Slow imine formation due to steric hindrance. | Use a Lewis acid catalyst. A Lewis acid such as Ti(OiPr)₄ can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine.[12] Use a dehydrating agent. Adding molecular sieves or magnesium sulfate can help to drive the equilibrium towards imine formation by removing water.[13] Increase the reaction temperature. |
| Ineffective reducing agent. | Choose a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the iminium ion over the carbonyl starting material.[12][14][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another good option.[12] For very difficult cases, catalytic hydrogenation may be necessary.[16] | |
| Reduction of the carbonyl starting material | The reducing agent is too reactive. | Use a more selective reducing agent. NaBH₄ can reduce aldehydes and ketones directly. NaBH₃CN and NaBH(OAc)₃ are generally preferred for one-pot reductive aminations as they are less reactive towards carbonyls.[12][14][15] |
Protocol: One-Pot Reductive Amination
This protocol describes a one-pot procedure for the reductive amination of an aldehyde or ketone with 2-(1-adamantyl)ethanamine.
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and 2-(1-adamantyl)ethanamine (1.1 eq.) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, such as sodium cyanoborohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), in portions.
-
Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key steps in reductive amination.
Chan-Lam N-Arylation
The Chan-Lam coupling is a copper-catalyzed reaction that is often more tolerant of sterically hindered amines than the palladium-catalyzed Buchwald-Hartwig amination.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Suggestion & Rationale |
| Low to no conversion | Inactive catalyst. | Ensure the use of an appropriate copper source. Copper(II) acetate is a common and effective catalyst.[17] In some cases, copper nanoparticles have shown good activity.[18][19] Use a suitable ligand. While some Chan-Lam reactions can be performed without a ligand, for challenging substrates, the addition of a ligand such as a pyridine or a diamine can be beneficial. |
| Unsuitable base. | Optimize the base. A non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective. | |
| Poor solvent choice. | Screen different solvents. Acetonitrile is a commonly used solvent for this reaction. |
Protocol: Optimized Chan-Lam N-Arylation
This protocol is based on optimized conditions reported for the N-arylation of adamantane-containing amines.
-
To a reaction vial, add 2-(1-adamantyl)ethanamine (1.0 eq.), the arylboronic acid (2.0 eq.), copper(II) acetate (0.2 eq.), and a suitable solvent such as acetonitrile.
-
Add DBU (2.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified Chan-Lam catalytic cycle.
Purification Guide
The lipophilic nature of the adamantyl group can make purification of 2-(1-adamantyl)ethanamine derivatives challenging.
Tips for Successful Purification
-
Column Chromatography:
-
Normal Phase: Due to the basicity of the amine, peak tailing on silica gel is common. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Reverse Phase: Similar to normal phase, peak tailing can occur. Adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase can improve peak shape by protonating the amine.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with a range of solvent systems to find suitable conditions.
-
Acid-Base Extraction: For basic amine products, an acid-base extraction can be a useful purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent.
References
- Kuliukhina, D. S., Malysheva, A. S., Averin, A. D., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2023). Chan–Lam N-Arylation of Adamantane-Containing Amines. Russian Journal of Organic Chemistry, 59(12), 1626–1636.
- Kuliukhina, D.S., Malysheva, A.S., Averin, A.D., Savelyev, E.N., Orlinson, B.S., Novakov, I.A., & Beletskaya, I.P. (2023). Studies of N-arylation of adamantane-containing amines using Chan-Lam reaction. Izvestiya Akademii Nauk. Seriya Khimicheskaya, (12), 2720-2729.
- Ghosh, A., & Sibi, M. P. (2014).
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
- BenchChem. (2025).
- Sartori, G., & Maggi, R. (2006). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 13(21), 2489-2505.
- Wikipedia. (2023).
- Spiteri, C., & Fletcher, J. M. (2010). Recent advances in the Buchwald-Hartwig amination reaction enabled by the application of sterically demanding phosphine ancillary ligands. Coordination Chemistry Reviews, 254(19-20), 2271-2288.
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-2978.
- Kuliukhina, D. S., Malysheva, A. S., Averin, A. D., Beletskaya, I. P., & Ananikov, V. P. (2024). Chan–Lam N-Arylation of Adamantane-Containing Amines. Molecules, 29(3), 633.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Kuliukhina, D. S., Malysheva, A. S., Averin, A. D., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2023). Studies of N-arylation of adamantane-containing amines using Chan-Lam reaction. Russian Chemical Bulletin, 72(12), 2720-2729.
- Ju, Y., & Varma, R. S. (2004).
- Ghosh, A., & Sibi, M. P. (2014).
- Reddy, T. J., Le, T. X. H., & Sibi, M. P. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Organic letters, 4(15), 2573-2575.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, C., & Porco, J. A. (2007). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & biomolecular chemistry, 5(9), 1387-1390.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
- Boden, G., Cheung, K., Coppock, S., George, M., Harcourt, J., Hollis, E., ... & Banecki, B. (n.d.). DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results.
- Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., & Komarov, I. V. (2014). Adamantyl-Substituted Aminoxyls. The Journal of Organic Chemistry, 79(12), 5536-5545.
- Schafmeister, C. E. (2014).
- Wikipedia. (2023).
- Master Organic Chemistry. (2017).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Chemical Communications. (2012).
- Wordpress. (n.d.).
- Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- Chemistry LibreTexts. (2023, June 30).
- Sasaki, T., & Eguchi, S. (1988). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Journal of Synthetic Organic Chemistry, Japan, 46(11), 1076-1088.
- KAUST Repository. (n.d.).
- Tu, Z., et al. (2016). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & Medicinal Chemistry Letters, 26(15), 3656-3660.
- Kanto Chemical Co., Inc. (n.d.).
- BenchChem. (2025). Spectroscopic and Structural Elucidation of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide.
- Ilisz, I., et al. (2014). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Journal of Pharmaceutical and Biomedical Analysis, 96, 224-234.
- Yamaguchi, T., et al. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography.
- Zhang, T., et al. (1998). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-beta-D-glucose.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 6. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
1H NMR interpretation and assignment for 2-(1-adamantyl)ethanamine hydrochloride
Publish Comparison Guide: H NMR Interpretation & Assignment for 2-(1-Adamantyl)ethanamine Hydrochloride
Executive Summary
For scientists and drug development professionals evaluating adamantane-based pharmacophores (such as antiviral M2 ion channel inhibitors and neuroprotective actoprotectors), rigorous structural characterization is a non-negotiable step. While historical pharmacological assays relied heavily on bulk biological evaluations[1], modern precision drug development requires unambiguous analytical workflows to verify Active Pharmaceutical Ingredient (API) integrity.
This guide objectively compares the
Scientific Grounding: The Causality of Chemical Shifts
Understanding the "why" behind an NMR spectrum turns raw data into a narrative of molecular geometry. The adamantane cage is a highly symmetrical, tricyclic hydrocarbon framework. Natively, its aliphatic core protons resonate in the highly shielded upfield region (1.40–2.20 ppm). However, these specific chemical shifts are strictly dictated by the inductive electron-withdrawing effect (-I) of the appended
-
Amantadine HCl (Direct Attachment) : Because the amine is conjugated directly to the C1 bridgehead carbon, inductive electron withdrawal is maximally exerted on the adjacent
(2.04 ppm) and (2.14 ppm) protons[2]. This results in highly deshielded, compressed cage signals[3]. -
Rimantadine HCl (Branched Linker) : The interjection of an ethylidene group (
) partially insulates the adamantane core from the electronegative nitrogen. This compresses the cage's spectral width while introducing a heavily deshielded -methine quartet (~2.90 ppm). -
2-(1-Adamantyl)ethanamine HCl (The Target) : The two-carbon unbranched aliphatic chain (
) acts as a complete inductive insulator. As a result, the adamantane cage protons relax back toward their native, unperturbed shifts (1.45–1.95 ppm). The defining structural identifier is the spin system of this ethyl linker: a strongly shifted multiplet for the - (2.75–2.85 ppm) driven by the directly attached group, and a distinct - multiplet (1.30–1.40 ppm) buffering the cage.
Figure 1: Causal relationship between linker length and NMR shielding.
Trustworthiness in Methodology: A Self-Validating Protocol
To generate reproducible, publication-grade data, researchers must treat the NMR protocol as a self-validating system. Deviations in solvent choices or relaxation delays can render your quantitative integration mathematically invalid.
Optimized Workflow Parameters:
-
Solvent Selection (DMSO-
) : The choice of Dimethyl Sulfoxide- over traditional CDCl is critical when analyzing the hydrochloride salt form. In CDCl , the ammonium protons easily undergo exchange with trace moisture, causing the signal to collapse into the baseline. In highly polar, hydrogen-bonding DMSO- , intermolecular exchange is arrested. This allows the protons to appear as a broad, easily integrable singlet at ~8.05 ppm, validating the exact stoichiometry of the target's salt formulation. -
Longitudinal Relaxation Delay (
) : Aliphatic carbon chains inherently possess longer relaxation times compared to aromatic or conjugated systems. Utilizing a of 2.0 seconds (rather than the default 1.0 s) ensures complete longitudinal magnetization recovery between scans. This guarantees that integral values precisely match the expected 3:2:2:15 proton ratio for 2-(1-adamantyl)ethanamine HCl. -
Internal Referencing : Tetramethylsilane (TMS) at 0.03% v/v must be employed to lock the 0.00 ppm chemical shift, eliminating susceptibility artifacts caused by minor concentration or probe temperature drifts.
Figure 2: Standardized NMR acquisition workflow for adamantane amine hydrochlorides.
Quantitative Data: Structural Analogue Comparison
The following data table synthesizes the expected
| Functional Moiety | 2-(1-Adamantyl)ethanamine HCl | Rimantadine HCl (Analogue) | Amantadine HCl (Analogue) |
| Ammonium ( | 8.05 ppm (br s, 3H) | 8.00 ppm (br s, 3H) | 8.26 ppm (br s, 3H) |
| Linker ( | 2.75–2.85 ppm (m, 2H) | ~2.90 ppm (q/m, 1H) | N/A (Directly attached) |
| Linker ( | 1.30–1.40 ppm (m, 2H) | 1.15 ppm (d, 3H) | N/A |
| Adamantane Core | 1.45–1.95 ppm (m, 15H) | 1.45–2.00 ppm (m, 15H) | 1.50–2.15 ppm (m, 15H) |
(Note: 'br s' = broad singlet, 'm' = multiplet, 'q' = quartet, 'd' = doublet. Chemical shifts for the amantadine core are highly deshielded due to the lack of an insulating aliphatic linker).
Advanced Elucidation Context
The application of high-resolution NMR to adamantane derivatives extends vastly beyond simple lot-release verification. For example, careful
References
-
[3] Title: Amantadine | C10H17N | CID 2130 - PubChem. Source: National Center for Biotechnology Information. URL: [Link]
-
[1] Title: Interaction between an Amantadine Analogue and the Transmembrane Portion of the Influenza A M2 Protein in Liposomes Probed by 1H NMR Spectroscopy of the Ligand. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
[2] Title: A simple and economical procedure for synthesis of amantadine hydrochloride. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]
Comparative Mass Spectrometry Guide: Fragmentation Patterns of 2-(1-Adamantyl)ethanamine
Executive Summary
The structural elucidation and pharmacokinetic quantification of adamantane-based therapeutics require robust analytical frameworks. 2-(1-adamantyl)ethanamine —a structural analogue to antiviral and anti-Parkinsonian drugs like amantadine and rimantadine—presents a unique analytical model. It combines a highly rigid, lipophilic tricyclic cage with a flexible ethylamine linker.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 2-(1-adamantyl)ethanamine. By detailing the causality behind its gas-phase fragmentation, we provide researchers with a self-validating framework for structural identification and bioanalytical quantification.
Mechanistic Deep Dive: The Causality of Fragmentation
To optimize mass spectrometry methods, one must understand why specific ions form. The fragmentation of 2-(1-adamantyl)ethanamine is driven by the competing stabilities of the nitrogen lone pair and the adamantane carbon framework.
The 1-Adamantyl Cation Anomaly (m/z 135)
In standard organic chemistry, Bredt's rule dictates that bridgehead carbocations are highly unstable because the rigid ring geometry prevents the sp2 carbon from achieving a planar conformation. However, the 1-adamantyl cation (m/z 135) is a profound exception. The highly symmetrical, 10-carbon tricyclic cage is large enough to allow for slight geometric relaxation, enabling hyperconjugative stabilization from the surrounding sigma bonds [1]. Consequently, cleavage of the C-C bond connecting the adamantane cage to the ethylamine linker readily yields the exceptionally stable m/z 135 base peak in EI-MS.
Cage Opening and Aromatization (m/z 93 and m/z 79)
Under high-energy electron ionization (70 eV) or aggressive Collision-Induced Dissociation (CID), the adamantyl cage undergoes deep structural rearrangement. Infrared multiple-photon dissociation (IRMPD) spectroscopy has demonstrated that the rigid cage opens to form aromatic species. The m/z 93 fragment corresponds to a mixture of protonated toluenes and dihydrotropylium ions, while the m/z 79 fragment is structurally consistent with the benzenium ion [2].
Nitrogen-Driven Alpha-Cleavage (m/z 30)
In EI-MS, the initial ionization often occurs at the nitrogen lone pair. This triggers a classic alpha-cleavage, breaking the C-C bond between the alpha and beta carbons of the ethyl group, expelling an adamantyl radical and generating a highly stable methyleniminium ion (m/z 30 , CH2=NH2+).
Figure 1: Divergent mass spectrometry fragmentation pathways of 2-(1-adamantyl)ethanamine.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the correct platform depends on the analytical goal. GC-EI-MS is the gold standard for structural elucidation and impurity profiling due to its highly reproducible, library-matchable hard ionization spectra. Conversely, LC-ESI-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is superior for high-throughput pharmacokinetic (PK) bioanalysis due to its soft ionization and exceptional signal-to-noise ratio [3].
Table 1: Performance and Application Comparison
| Parameter | GC-EI-MS (Derivatized) | LC-ESI-MS/MS (Direct) |
| Primary Application | Structural Identification, Impurity Profiling | Bioanalysis (Plasma/Urine), PK Studies |
| Ionization Mode | Hard (70 eV Electron Impact) | Soft (Electrospray Ionization, Positive) |
| Precursor Ion | M+ (m/z 179, weak) | [M+H]+ (m/z 180, strong) |
| Sample Prep | LLE + Derivatization (e.g., MTBSTFA) | Protein Precipitation or SPE |
| Sensitivity | Moderate (ng/mL range) | High (pg/mL range) |
Table 2: Quantitative Fragment Origins & Relative Abundance
| Fragment (m/z) | Structural Assignment | Formation Mechanism | EI-MS Abundance | ESI-CID Abundance |
| 180 | [C12H22N]+ | Protonation of amine (ESI) | N/A | 100% (Precursor) |
| 163 | [C12H19]+ | Loss of NH3 from [M+H]+ | N/A | 85-100% (Base) |
| 135 | [C10H15]+ | 1-Adamantyl Cation | 100% (Base) | 30-50% |
| 93 | [C7H9]+ | Cage opening (loss of C3H6) | 40-60% | 10-20% |
| 79 | [C6H7]+ | Benzenium Ion formation | 25-40% | < 5% |
| 30 | [CH4N]+ | Alpha-cleavage of ethylamine | 80-95% | N/A |
Validated Experimental Protocols
To ensure scientific trustworthiness, analytical protocols must be self-validating. Both workflows below utilize a stable isotope-labeled internal standard (SIL-IS), such as d3-rimantadine, to correct for matrix effects and extraction recovery variations [4].
Figure 2: Comparative bioanalytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.
Protocol A: GC-EI-MS Structural Profiling
Causality Note: Primary amines like 2-(1-adamantyl)ethanamine exhibit poor peak shape on GC columns due to hydrogen bonding with silanol groups. Derivatization is mandatory for quantitative reliability.
-
Sample Extraction : Spike 100 µL of plasma with 10 µL of d3-rimantadine (Internal Standard, 1 µg/mL). Add 500 µL of 0.1 M NaOH to basify the matrix, followed by 1 mL of hexane/ethyl acetate (80:20 v/v). Vortex for 5 mins and centrifuge at 10,000 x g.
-
Derivatization : Transfer the organic layer to a clean vial and evaporate to dryness under N2. Add 50 µL of MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative [4].
-
GC Separation : Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
MS Detection : Operate the mass spectrometer in EI mode (70 eV). Monitor the characteristic m/z 135 and m/z 93 ions for structural confirmation.
Protocol B: LC-ESI-MS/MS Bioanalytical Quantification
Causality Note: LC-MS/MS bypasses the need for derivatization. The use of a C18 column with an acidic mobile phase ensures the amine remains protonated, maximizing ESI positive mode efficiency.
-
Protein Precipitation : Spike 50 µL of plasma with 10 µL of IS. Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes to precipitate proteins, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC Separation : Transfer the supernatant to an autosampler vial. Inject 2 µL onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Gradient Elution : Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a fast gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
-
MRM Transitions : Operate the triple quadrupole in Positive ESI mode. Set the MRM transitions to m/z 180.2 → 163.1 (Quantifier, corresponding to loss of NH3) and m/z 180.2 → 135.1 (Qualifier, adamantyl cation formation) [3].
References
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry.[Link]
-
Steill, J. D., et al. (2025). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. National Institutes of Health (PMC).[Link]
-
Naidu, Y. K., et al. (2010). LC-MS/MS method for Levetiracetam and Rimantadine. Research Journal of Pharmacy and Technology.[Link]
-
Herold, D. A., et al. (1988). Measurement of rimantadine in plasma by capillary gas chromatography/mass spectrometry with a deuterium-labeled internal standard. Clinical Chemistry.[Link]
Validating Purity of 2-(1-adamantyl)ethanamine Hydrochloride: A Comparative Guide on DSC vs. Orthogonal Techniques
Target Audience: Researchers, analytical scientists, and drug development professionals.
Determining the absolute purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. For 2-(1-adamantyl)ethanamine hydrochloride (commonly known as Rimantadine HCl), a highly effective antiviral and antiparkinsonian agent, purity validation presents a unique analytical challenge. The adamantane cage lacks conjugated
As a Senior Application Scientist, I have engineered this guide to evaluate the comparative efficacy of Differential Scanning Calorimetry (DSC) against orthogonal techniques like RP-HPLC, qNMR, and Titrimetry. Rather than just listing procedures, this guide unpacks the thermodynamic causality behind DSC purity determinations and establishes a self-validating experimental workflow to ensure uncompromising data integrity.
The Core Mechanism: Why DSC Excels for Adamantane Derivatives
Differential Scanning Calorimetry (DSC) determines purity not by separating impurities, but by measuring the thermodynamic depression of the melting point caused by eutectic impurities. This relies on the Van 't Hoff equation :
Where
Expert Insight & Causality: Why choose DSC for Rimantadine HCl? Because Rimantadine lacks a strong UV chromophore, HPLC requires either low-wavelength detection (e.g., 205 nm), which is prone to baseline drift and solvent interference, or specialized universal detectors (CAD/ELSD)[1]. DSC bypasses the need for a chromophore entirely. Furthermore, DSC provides an absolute purity value without requiring a 100% pure reference standard of the API or its specific impurities, saving significant time in early-phase development[2].
However, Rimantadine HCl is thermally complex. It exhibits a broad, low-enthalpy solid-state phase anomaly between 170 and 250 K, and at high temperatures, it undergoes decomposition via Knudsen effusion into its corresponding free amine and hydrogen chloride gas[3]. Standard open-pan DSC will fail here because the escape of HCl gas breaks thermodynamic equilibrium. Therefore, utilizing hermetically sealed pans is mechanically essential to suppress volatilization and isolate the true melting endotherm for accurate Van 't Hoff integration.
Orthogonal Technique Comparison
To objectively position DSC within the analytical landscape, all quantitative and qualitative metrics comparing DSC with alternative validation techniques are summarized below.
| Analytical Parameter | DSC (Differential Scanning Calorimetry) | RP-HPLC (Reverse Phase Chromatography) | qNMR (Quantitative NMR) | Potentiometric Titration |
| Primary Principle | Eutectic melting point depression | Chromatographic separation & detection | Signal integration vs. Internal Standard | Acid-base stoichiometry |
| Detection Constraint | Requires a sharp melting endotherm | Requires UV chromophore, CAD, or ELSD | Requires specific NMR-active nuclei | Requires titratable functional groups |
| Reference Standard? | No (Yields absolute purity) | Yes (Requires pure API & impurity stds) | Yes (Internal standard only) | Yes (Standardized titrant) |
| Specificity | Low (Measures total mol% of impurities) | High (Isolates specific degradants) | High (Provides structural elucidation) | Low (Measures total basicity) |
| Analysis Time | ~20–30 minutes per run | ~15–45 minutes per run | ~5–10 minutes per run | ~10 minutes per run |
| Suitability for Rimantadine | Excellent (If hermetically sealed) | Challenging (Requires 205nm or CAD)[1] | Excellent (Requires expensive cryogenics) | Good (Routine QA, lacks trace precision) |
Decision Logic: Analytical Workflow for Rimantadine HCl
The following diagram maps the logic path an analytical scientist should follow when determining the appropriate technique for validating the purity of an adamantane-based API.
Decision workflow for validating Rimantadine HCl purity across orthogonal analytical platforms.
Experimental Protocol: Self-Validating DSC Workflow
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must be self-validating. This methodology utilizes built-in calibration checks to prevent systemic thermal lag errors from masquerading as API impurities[2].
Step 1: System Suitability & Thermal Lag Calibration
-
Action: Run a 1.5 mg sample of 99.999% pure Indium reference material at the target heating rate (e.g., 2 °C/min).
-
Causality: The DSC software must correct for the thermal resistance of the pan (
) and the pan's heat capacity. If the Indium melting onset deviates from 156.6 °C by more than 0.1 °C, or if the peak is artificially broadened, recalibrate the instrument. Advanced thermal lag correction is non-negotiable for purity analysis, as uncorrected lag will mathematically mimic the presence of impurities[2].
Step 2: Sample Encapsulation
-
Action: Accurately weigh 1.5 to 3.0 mg of Rimantadine HCl powder into an aluminum hermetic pan. Seal using a calibrated encapsulation press.
-
Causality: Small sample masses are mandated to minimize internal thermal gradients, ensuring the entire sample follows the instantaneous temperature assumption of the Van 't Hoff equation. The hermetic seal is strictly required for Rimantadine HCl to prevent the endothermic loss of HCl gas, which would permanently distort the melting profile and invalidate the measurement[3].
Step 3: Thermal Program Execution
-
Action:
-
Equilibrate the furnace at 50 °C under a dry Nitrogen purge (50 mL/min).
-
Heat at a controlled rate of 2 °C/min up through the melting point.
-
-
Causality: The nitrogen purge prevents oxidative degradation and removes off-gassing. While ASTM E928 theoretically suggests heating rates as low as 0.5 °C/min to maintain strict equilibrium, applying too slow a rate to Rimantadine HCl encourages premature degradation. A rate of 2 °C/min optimizes the kinetic race, allowing the sharp melt to register before bulk degradation collapses the crystalline lattice.
Step 4: Data Processing & Linearization
-
Action: Define the integration limits specifically from the baseline onset to the peak maximum of the melting endotherm. Do not integrate the trailing edge. Plot
versus the reciprocal liquid fraction ( ). -
Causality: The Van 't Hoff equation is only valid up to the point of complete melting. If the raw
plot is concave, apply a standard linearization algorithm (adding an unobserved melting fraction, , representing the pre-melt phase) to straighten the curve. The linear slope dictates the precise mole percentage of impurities.
Conclusion
While RP-HPLC remains the gold standard for specific impurity profiling, DSC provides an unparalleled, standard-free method for determining the absolute purity of Rimantadine HCl. By understanding the thermodynamic causality of the molecule—specifically its tendency for Knudsen effusion—analysts can utilize hermetically sealed DSC protocols to generate highly robust, orthogonal validation data suitable for stringent regulatory submissions.
References
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A Researcher's Guide to the Comparative Pharmacokinetics of Adamantane-Based NMDA Receptor Antagonists: Memantine and 2-(1-adamantyl)ethanamine
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of memantine, an established therapeutic agent, and 2-(1-adamantyl)ethanamine, a related research compound. For drug development professionals, understanding the subtle yet significant ways structural modifications to the adamantane scaffold influence a molecule's journey through the body is paramount. Here, we move beyond a simple data sheet, offering a synthesized perspective on established data for memantine and a predictive framework for its structural analog, grounded in established experimental methodologies.
The adamantane cage, a rigid and lipophilic diamondoid structure, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into molecules can profoundly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, often enhancing metabolic stability and facilitating passage across the blood-brain barrier.[3] Memantine (1-amino-3,5-dimethyladamantane) is a quintessential example, approved for the treatment of moderate-to-severe Alzheimer's disease, where it acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] 2-(1-adamantyl)ethanamine represents a structural variation, removing the two methyl groups from the cage and extending the amino group via an ethyl linker. While specific pharmacokinetic data for this derivative is not publicly available, its structural relationship to memantine allows for an informed predictive analysis and underscores the necessity of rigorous experimental evaluation, the protocols for which are detailed herein.
Structural and Physicochemical Considerations
The structural divergence between memantine and 2-(1-adamantyl)ethanamine is the primary driver of their anticipated differences in pharmacokinetic behavior.
| Feature | Memantine | 2-(1-adamantyl)ethanamine |
| IUPAC Name | 3,5-dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine | 2-(tricyclo[3.3.1.1³,⁷]decan-1-yl)ethanamine |
| Structure | ![]() | |
| Key Difference | Two methyl groups on the adamantane cage; amino group directly attached. | Unsubstituted adamantane cage; amino group attached via an ethyl linker. |
| Predicted Impact | The methyl groups increase lipophilicity and sterically hinder metabolism, contributing to high stability. | The ethyl linker provides greater conformational flexibility and introduces a potential site for metabolic attack (e.g., oxidation, deamination) not present in memantine. |
These structural nuances are expected to influence lipophilicity (LogP) and basicity (pKa), critical determinants of membrane permeability and absorption.
Pharmacokinetic Profile of Memantine: The Clinical Benchmark
Memantine exhibits a well-characterized and predictable pharmacokinetic profile, making it an excellent reference compound.[6] Its behavior in the human body is marked by high bioavailability, extensive distribution, minimal metabolism, and renal excretion.
Orally administered memantine is almost completely absorbed (approx. 100% bioavailability), with food having no significant effect on absorption.[7][8][9] It demonstrates linear pharmacokinetics within the therapeutic dose range of 10 to 40 mg.[6][7] Peak plasma concentrations (Tmax) are typically reached between 3 to 8 hours post-administration.[8]
The drug is widely distributed throughout the body, reflected by a large apparent volume of distribution (Vd) of 9-11 L/kg.[4][7] It readily crosses the blood-brain barrier, a crucial feature for its central nervous system (CNS) activity.[8] Plasma protein binding is low at approximately 45%, suggesting a low potential for displacement-based drug interactions.[4][9]
A defining characteristic of memantine is its remarkable metabolic stability. The hepatic cytochrome P450 (CYP450) enzyme system does not play a significant role in its metabolism.[6][7] The majority of an administered dose (between 57% and 90%) is excreted unchanged in the urine.[6][7][9] The small fraction that is metabolized forms three main polar metabolites—the N-gludantan conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine—all of which have minimal NMDA receptor antagonist activity.[6][7]
Memantine has a long terminal elimination half-life of 60 to 80 hours.[4][6][9] Elimination is primarily via the kidneys and involves active tubular secretion.[4][6] This process is pH-dependent; alkaline urine can reduce memantine's clearance by a factor of 7 to 9, leading to increased plasma levels.[7][9]
Table 1: Summary of Human Pharmacokinetic Parameters for Memantine
| Parameter | Value | Source(s) |
| Oral Bioavailability | ~100% | [7][8][9] |
| Tmax (Time to Peak) | 3 - 8 hours | [7][8] |
| Plasma Protein Binding | ~45% | [4][9] |
| Volume of Distribution (Vd) | 9 - 11 L/kg | [4][7] |
| Metabolism | Minimal; Not CYP450 mediated | [6][7][9] |
| Major Excretion Route | Renal (>99%) | [8] |
| % Excreted Unchanged | 57% - 90% | [6][7][9] |
| Elimination Half-Life (t½) | 60 - 80 hours | [4][6][9] |
Predictive Pharmacokinetics of 2-(1-adamantyl)ethanamine
In the absence of direct experimental data, a predictive analysis for 2-(1-adamantyl)ethanamine can be constructed based on structure-activity relationships:
-
Absorption: The lipophilic adamantane core suggests that oral absorption is likely to be high, similar to memantine.
-
Distribution: The compound is expected to be widely distributed and to penetrate the CNS. Its volume of distribution may differ from memantine's depending on its tissue binding characteristics.
-
Metabolism: This is the area of greatest anticipated divergence. The ethylamine linker in 2-(1-adamantyl)ethanamine provides a site for potential metabolism by monoamine oxidases (MAOs) or other enzymes, which could lead to a higher clearance rate and a shorter half-life compared to the metabolically robust memantine. The lack of methyl groups on the cage could also potentially expose the adamantane structure to hydroxylation, although this is generally a slow process for the adamantane core.
-
Excretion: The primary route of excretion will depend heavily on the extent of metabolism. If the compound is significantly metabolized, a larger proportion of the dose will be excreted as metabolites in the urine. If it remains largely unchanged, renal excretion of the parent drug will dominate.
Experimental Methodologies for Preclinical Pharmacokinetic Assessment
To move from prediction to data, a well-designed preclinical pharmacokinetic study is essential.[10][11] The following protocol outlines a standard approach for characterizing a novel compound like 2-(1-adamantyl)ethanamine in a rodent model, which is a critical step before any consideration for human trials.[12][13][14]
Objective-Driven Design
The primary goal is to determine key pharmacokinetic parameters: the rate and extent of absorption, distribution characteristics, and the rates of metabolism and excretion.[15] This provides the data needed to calculate Cmax (peak concentration), Tmax, AUC (total drug exposure), clearance, volume of distribution, and elimination half-life.[15]
Step-by-Step Protocol: Single-Dose Rodent PK Study
-
Animal Model Selection:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used due to their well-characterized physiology and the availability of historical data.
-
Justification: These models provide a standard system to assess fundamental ADME properties. The choice may also be guided by the animal models used for efficacy studies to enable PK/PD (pharmacokinetic/pharmacodynamic) correlation.[16]
-
-
Study Groups:
-
Intravenous (IV) Group: At least three animals receive the drug via IV bolus (e.g., via tail vein). This route ensures 100% bioavailability and is essential for calculating absolute bioavailability and clearance.
-
Oral (PO) Group: At least three animals receive the drug via oral gavage. This group is used to assess oral absorption characteristics.
-
Dose Selection: Doses should be selected based on preliminary toxicity and efficacy studies to ensure they are well-tolerated and pharmacologically relevant.
-
-
Drug Formulation and Administration:
-
IV Formulation: The compound should be dissolved in a suitable vehicle (e.g., saline, 5% dextrose, or a solution containing a solubilizing agent like cyclodextrin if necessary).
-
PO Formulation: The compound can be formulated as a solution or suspension in a vehicle like water, methylcellulose, or polyethylene glycol.
-
-
Sample Collection:
-
Methodology: Serial blood sampling is the preferred method as it reduces animal usage and inter-animal variability.[10] Samples are collected from a cannulated vessel (e.g., jugular vein in rats) or via techniques like submandibular or saphenous vein puncture.[11][13]
-
Time Points: A typical sampling schedule for a drug with an unknown half-life would be:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and the plasma is stored at -80°C until analysis.
-
-
Bioanalysis:
-
Technique: Drug concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
-
Validation: The assay must be validated for specificity, linearity, accuracy, precision, and stability to ensure reliable data.
-
-
Pharmacokinetic Analysis:
-
Software: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Calculated Parameters: Key parameters including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd) are calculated. Absolute oral bioavailability (F%) is determined by comparing the dose-normalized AUC from the oral group to the IV group.
-
Caption: A generalized workflow for a preclinical rodent pharmacokinetic study.
Mechanism of Action: A Shared Target
Both memantine and, presumably, 2-(1-adamantyl)ethanamine exert their primary pharmacological effect through the modulation of the NMDA receptor, a key player in glutamatergic neurotransmission.[4] Pathological activation of this receptor is implicated in the neurotoxicity seen in Alzheimer's disease.[17]
Memantine acts as a low-to-moderate affinity, uncompetitive, open-channel antagonist.[4][17] This means it only enters and blocks the receptor's ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). Its low affinity and rapid off-rate kinetics allow it to block pathological, tonic activation of the receptor while sparing the transient, physiological activation required for normal synaptic function, such as learning and memory.[18] This mechanism confers a favorable therapeutic window compared to high-affinity NMDA antagonists.
Caption: Simplified mechanism of uncompetitive NMDA receptor antagonism.
Conclusion and Future Directions
This guide establishes the comprehensive pharmacokinetic profile of memantine as a critical benchmark for assessing novel adamantane derivatives. While 2-(1-adamantyl)ethanamine is predicted to share some characteristics with memantine, such as good oral absorption and CNS penetration, its modified structure—specifically the ethylamine linker—introduces a significant unknown regarding its metabolic fate. This structural change could drastically alter its half-life, clearance, and overall exposure profile, with direct implications for dosing regimens and therapeutic potential.
The causality behind experimental choices is clear: predictions based on chemical structure are a vital starting point, but they are no substitute for empirical data. The provided preclinical pharmacokinetic protocol represents a self-validating system to generate the robust data required to understand how a new chemical entity will behave in a biological system. For researchers in drug development, applying this systematic approach is the only trustworthy path to characterizing compounds like 2-(1-adamantyl)ethanamine and unlocking the full potential of the adamantane scaffold in CNS drug discovery.
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MEMANTINE Product Monograph. (2018). Retrieved from google_search.[7]
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Jain, R., & Singh, A. (2024). Memantine. In StatPearls. StatPearls Publishing.[4]
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ACTION AND CLINICAL PHARMACOLOGY - Memantine. (2025). Retrieved from google_search.[8]
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Wikipedia. (n.d.). Memantine. Retrieved from Wikipedia.[9]
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U.S. Food and Drug Administration. (n.d.). Namenda® Tablets/Oral Solution (memantine hydrochloride) Label. Retrieved from accessdata.fda.gov.[6]
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U.S. Food and Drug Administration. (2002). 21-487 Namenda Pharmacology Review Part 1. Retrieved from accessdata.fda.gov.[19]
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U.S. Food and Drug Administration. (2004). Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document. Retrieved from accessdata.fda.gov.[18]
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protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis.[20]
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U.S. Food and Drug Administration. (2009). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-525 CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Retrieved from accessdata.fda.gov.[17]
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Lorigan, J. G. (2025). Memantine: A comprehensive review of safety and efficacy. ResearchGate.[21]
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National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC.[10]
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Duque, M. D., Camps, P., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry, 17(8), 3198-206.[5]
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Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from selvita.com.[11]
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Ball, K., et al. (2014). A physiologically based modeling strategy during preclinical CNS drug development. PubMed.[22]
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Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate.[23]
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genOway. (n.d.). Pharmacokinetic & Biodistribution - Preclinical PK analysis. Retrieved from genoway.com.[15]
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WuXi AppTec. (n.d.). Rodent Pharmacokinetics. Retrieved from labtesting.wuxiapptec.com.[12]
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Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from vimta.com.[13]
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AMSbiopharma. (2025). Preclinical research strategies for drug development.[16]
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Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. PubMed.[24]
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XenoTech. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.[14]
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European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.[25]
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from ppd.com.[26]
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de Lange, E. C. M. (n.d.). Systems pharmacokinetic models to the prediction of local CNS drug concentrations in human. Scholarly Publications Leiden University.[27]
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BenchChem. (2025). Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers.[1]
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Infinix Bio. (2026). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights.[28]
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National Center for Biotechnology Information. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. PMC.[29]
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de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online.[30]
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MilliporeSigma. (n.d.). 2-(1-adamantyl)ethanamine,hydrochloride | 24644-08-4. Retrieved from sigmaaldrich.com.[31]
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Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[2]
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National Center for Biotechnology Information. (n.d.). 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol. PMC.[3]
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BenchChem. (2025). In-Depth Technical Guide: 2-(Adamantan-1-yl)ethyl acetate.[32]
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Hayden, F. G., et al. (n.d.). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. PubMed.[33]
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Assuring Accuracy in Antiviral API Synthesis: A Comparative Guide to 2-(1-Adamantyl)ethanamine Hydrochloride Reference Standards
Introduction: The Physicochemical Challenge of Adamantane Amines
In pharmaceutical quality control, the integrity of an Active Pharmaceutical Ingredient (API) is only as reliable as the reference standard used to quantify it. 2-(1-adamantyl)ethanamine hydrochloride (CAS 24644-08-4) serves as a critical synthetic intermediate and a significant positional isomer to the widely utilized antiviral agent, rimantadine (1-(1-adamantyl)ethanamine)[1].
From an analytical standpoint, adamantane amine derivatives present a profound challenge. The highly lipophilic tricyclic adamantane cage completely lacks a conjugated π-electron system[2][3]. This means the molecule is essentially "UV-blind." Utilizing standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 200–210 nm) introduces unacceptable baseline drift, severe matrix interferences, and poor sensitivity. Therefore, objectively assessing standard purity requires orthogonal, non-UV methodologies—specifically GC-FID, LC-MS/MS, or pre-column derivatization[3][4].
This guide objectively compares the reliability of different standard grades and provides self-validating experimental protocols for characterizing 2-(1-adamantyl)ethanamine hydrochloride.
Standard Grade Comparison: CRM vs. In-House vs. Research Grade
When qualifying analytical methods, scientists must select between ISO-certified materials and uncertified alternatives. A Research Grade (RG) chemical might report "≥98% purity," but this is often based on an uncalibrated area-percent chromatogram that completely ignores inorganic salts, residual water, or unresolved positional isomers[5].
To ensure method robustness, we strongly advocate against using RG materials for API release. Below is a data-driven comparison of standard performance metrics.
Table 1: Performance Comparison of Reference Standard Grades
| Parameter | ISO 17034 Certified Reference Material (CRM) | In-House Qualified Working Standard | Commercial Research Grade (RG) |
| Purity Assignment | Quantitative Mass Balance (100% - impurities) or qNMR | Secondary qualification against a primary CRM | Generic Area % (frequently uncalibrated) |
| Isomer Discrimination | Guaranteed resolution from 1-(1-adamantyl)ethanamine | Validated per specific batch via orthogonal LC-MS/MS | Rarely specified; high risk of cross-contamination |
| Volatile/Water Content | Quantified via Karl Fischer (KF) & TGA | Assessed periodically | Often omitted; assumed dry |
| Regulatory Suitability | IND/NDA API Release & Method Validation | Routine QC & In-process testing | Discovery/R&D only; strictly "For Research Use" |
Validated Analytical Workflows (E-E-A-T Protocols)
To establish an in-house working standard or to verify a CRM, the laboratory must deploy orthogonal analytical workflows. As an Application Scientist, I emphasize that every method must be a self-validating system —it must mathematically prove its own reliability during every run.
Methodology A: Mass Balance Purity via GC-FID
Causality & Rationale: 2-(1-adamantyl)ethanamine hydrochloride is a salt and is therefore non-volatile. Injecting the salt directly into a Gas Chromatograph inlet (typically >250°C) results in thermal degradation and peak tailing. To achieve accurate purity profiling via GC-FID[2], the sample must first be converted to its volatile free-base form via alkaline liquid-liquid extraction.
Step-by-Step Protocol:
-
Free-Base Conversion: Weigh precisely 10.0 mg of the 2-(1-adamantyl)ethanamine HCl standard into a glass centrifuge tube. Dissolve in 1.0 mL of 0.1 M NaOH to deprotonate the amine.
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade n-hexane. Vortex vigorously for 2 minutes to drive the lipophilic free base into the organic layer. Centrifuge at 4,000 rpm for 5 minutes.
-
Organic Transfer: Carefully extract the upper n-hexane layer and transfer it to a GC autosampler vial.
-
GC-FID Analysis: Inject 1.0 μL into a GC equipped with a Flame Ionization Detector (FID) and a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm).
-
Temperature Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Self-Validating System Suitability Test (SST):
The resolution (
Methodology B: Positional Isomer Discrimination via LC-MS/MS (ESI+)
Causality & Rationale: While GC-FID proves mass-balance purity, differentiating the ethylamine positional isomers requires the exquisite specificity of tandem mass spectrometry[3][6]. Positive Electrospray Ionization (ESI+) is ideal because the terminal amine is easily protonated[4].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the standard in a matrix of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to yield a final concentration of 100 ng/mL.
-
Isotopic Internal Standard: Spike the solution with 10 ng/mL of Amantadine-d15. This internal standard mathematically corrects for matrix-induced ionization suppression[4].
-
Chromatographic Separation: Inject 2.0 μL onto a sub-2 μm C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm). Run a shallow isocratic elution (30% Acetonitrile / 70% Water with 0.1% Formic Acid) to maximize isomer resolution.
-
Detection: Monitor the
precursor ion at m/z 180.2.
Self-Validating System Suitability Test (SST):
The quantifier-to-qualifier product ion ratio must fall within ±15% of the theoretical calibration average across three replicate injections. The variance (RSD) of the internal standard area must be
Analytical Decision Pathway
To summarize the analytical philosophy, the decision matrix below visually outlines the necessary orthogonal pathways required to accurately release a 2-(1-adamantyl)ethanamine standard.
Decision Matrix for Adamantane Amine Quality Control.
References
-
Fukuda, E. K. et al. (1987). "Quantitative determination of rimantadine in human plasma and urine by GC-MS". Biomedical and Environmental Mass Spectrometry, 14(10), 549-553. URL:[Link][2]
-
National Institutes of Health. "Development of an LC-MS/MS method for amantadine detection...". PMC Archives. URL:[Link][4]
-
Wills, R. J. et al. (1987). "Relative bioavailability of rimantadine HCl tablet and syrup formulations in healthy subjects". Journal of Pharmaceutical Sciences, 76(12), 886-888. URL:[Link][5]
-
Li, X. et al. (2022). "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma". MDPI Molecules, 27(21), 7625. URL:[Link][3]
-
Cady, S. D. et al. (2011). "Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain". Journal of the American Chemical Society. URL:[Link][6]
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- 4. Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of rimantadine HCl tablet and syrup formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meihonglab.com [meihonglab.com]
Analytical Comparison Guide: Distinguishing 2-(1-Adamantyl)ethanamine from Structural Isomers via Spectroscopy
Target Audience: Researchers, analytical scientists, and drug development professionals.
The Isomeric Challenge
Derivatives of adamantane play a pivotal role in pharmacology, primarily recognized as M2 ion channel blockers used in antiviral therapies and neurological treatments[1]. During the synthesis and pharmacological profiling of these compounds, scientists frequently encounter the challenge of differentiating strictly structural isomers[2].
The target molecule, 2-(1-adamantyl)ethanamine , features a linear ethylamine chain extending from the adamantyl core. Its primary structural isomer, 1-(1-adamantyl)ethanamine (commercially known as Rimantadine ), features a branched chain containing a chiral methyl group. Because both compounds share an identical molecular formula (
Mechanistic Spectroscopy: The Physics of Differentiation
To effectively differentiate these isomers, we must exploit the structural variations in their aliphatic side chains using a triad of orthogonal techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Nuclear Magnetic Resonance (NMR): Spin-Spin Coupling Dynamics
The spatial arrangement of protons dictates the
-
Rimantadine (Branched): The presence of a methine (
) adjacent to a methyl group ( ) forces distinct splitting. The methyl protons are split by the single methine proton, yielding a definitive doublet near 1.1 ppm. Conversely, the methine proton is split by the three methyl protons, resulting in a quartet near 2.8 ppm. -
2-(1-Adamantyl)ethanamine (Linear): The ethyl chain (
) attached to the quaternary bridgehead carbon of the adamantane ring produces a different pattern. The adamantane carbon lacks protons, isolating the ethyl chain's coupling. The two adjacent methylene groups split one another into a pair of highly characteristic triplets (typically spanning 1.4 ppm and 2.7 ppm)[3].
Electron Ionization Mass Spectrometry (EI-MS): -Cleavage Pathways
Both amines conform to the Nitrogen Rule, yielding an odd-numbered molecular ion peak (
-
Rimantadine: Cleavage of the
bond connecting the chiral carbon to the bulky adamantane core results in the loss of an adamantyl radical ( ). This generates an ethylidene-iminium ion ( ), driving the base peak to m/z 44 . -
2-(1-Adamantyl)ethanamine: Cleavage between the
and carbons of the straight ethyl chain results in the loss of an (adamantyl)methyl radical ( ). This exclusively yields the fundamental methyleniminium ion ( ), shifting the base peak to m/z 30 [7].
FTIR Spectroscopy: Methyl Bending Modes
While both isomers display classic primary amine
Data Presentation & Summary
Table 1: NMR Shift Comparison ( , 400 MHz)
| Isomer | Diagnostic | Multiplicity | Diagnostic |
| Rimantadine | ~1.1 ppm (3H, | Doublet Quartet | ~15 ppm ( |
| 2-(1-Ad)ethanamine | ~1.4 ppm (2H, | Triplet Triplet | ~38 ppm ( |
Table 2: Diagnostic MS and FTIR Markers
| Isomer | Exact Mass | EI-MS Base Peak (70 eV) | Dominant Neutral Loss | IR Methyl Umbrella Mode |
| Rimantadine | 179.17 Da | m/z 44 | Present (~1375 cm | |
| 2-(1-Ad)ethanamine | 179.17 Da | m/z 30 | Absent |
Visualizing Structural & Logical Relationships
Fig 1. EI-MS alpha-cleavage fragmentation pathways differentiating the two isomers.
Fig 2. 1H NMR diagnostic workflow based on spin-spin splitting patterns.
Standardized Experimental Protocols
To ensure robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be constructed as self-validating systems. An isolated measurement cannot establish truth without internal calibration checks.
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve ~15 mg of the unknown isomer in 0.6 mL of Deuterated Chloroform (
). -
Internal Validation Lock: Ensure the
contains 0.03% v/v Tetramethylsilane (TMS). The instrument must lock onto the deuterium signal of (7.26 ppm) and the chemical shift axis must be calibrated against the TMS singlet at exactly 0.00 ppm . Without this step, slight magnet drifts could obfuscate the precise location of the aliphatic peaks. -
Acquisition: Run a standard 1D
H experiment at a minimum of 400 MHz. Set the relaxation delay ( ) to at least 1.5 seconds to ensure accurate integration of the bulky adamantyl protons versus the side-chain protons[3]. -
Analysis: Isolate the region between 1.0 ppm and 3.0 ppm. Identify the coupling patterns (doublet/quartet vs. triplet/triplet) as detailed in Table 1 to confirm structural identity.
Protocol B: Calibrated GC-MS Workflow
-
Instrument Tuning (Critical Validation): Before injecting the sample, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the ratios of m/z 69, 219, and 502 meet manufacturer specifications. Why? If the electron multiplier or quadrupole is detuned, the relative abundance of low-mass fragments like m/z 30 or 44 may be distorted, leading to false negatives[4].
-
Chromatography: Prepare a 1 mg/mL solution of the amine in high-purity methanol. Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS) under a 10:1 split ratio to prevent detector saturation.
-
Ionization & Detection: Apply an ionization energy of exactly 70 eV to guarantee standardized
-cleavage. Scan from m/z 20 to m/z 300. -
Analysis: Locate the chromatographic peak showing a molecular ion (
) at m/z 179. Analyze the base peak of this spectrum: a dominant m/z 30 unequivocally identifies 2-(1-adamantyl)ethanamine, whereas m/z 44 identifies Rimantadine.
Conclusion
Distinguishing 2-(1-adamantyl)ethanamine from its branched isomer, Rimantadine, relies on exploiting the physical chemistry of the aliphatic side chain. The
References
1.[2] Taylor & Francis. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from 2 2.[3] MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from 3 3.[1] Taylor & Francis. Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Retrieved from 1 4.[4] JoVE. Video: Mass Spectrometry of Amines. Retrieved from4 5.[6] Chemistry Steps. Alpha (α) Cleavage. Retrieved from 6 6.[5] OpenStax. 24.10 Spectroscopy of Amines. Retrieved from 5 7.[7] Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Retrieved from 7
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- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-adamantyl)ethanamine Hydrochloride
Welcome to a comprehensive guide on the safe and compliant disposal of 2-(1-adamantyl)ethanamine hydrochloride (CAS No. 24644-08-4). As a valued member of the scientific community, your commitment to safety and environmental stewardship is as critical as the research you conduct. This document provides a detailed, step-by-step protocol rooted in established safety standards and regulatory requirements. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and our environment.
Hazard Profile and Foundational Risk Assessment
Before we can discuss disposal, we must understand the inherent risks of 2-(1-adamantyl)ethanamine hydrochloride. This solid, powdered compound is not benign and requires respectful handling from acquisition to disposal.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent disposal protocols we must follow.
Scientist's Note: The hydrochloride salt form can make aqueous solutions slightly acidic, which is a key consideration for choosing appropriate waste containers and avoiding mixing with incompatible waste streams, such as bases or strong oxidizing agents.[2][3]
| GHS Hazard Information: 2-(1-adamantyl)ethanamine Hydrochloride | |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1][2][4][5][6] |
| Hazard Statements | H302: Harmful if swallowed[1][4][5][6][7] H315: Causes skin irritation[1][2][4][5] H319: Causes serious eye irritation[1][2][4][5][7] May cause respiratory irritation[2][7] |
| Primary Risks | Ingestion toxicity, skin and eye irritation, respiratory tract irritation. |
The classification "Harmful if swallowed" is a critical flag. It explicitly prohibits disposal via sewer or drain systems, as this could introduce a toxic substance into aquatic ecosystems and public water treatment facilities.[8][9] Similarly, its irritant properties necessitate the use of Personal Protective Equipment (PPE) not only during experimental use but also throughout the entire waste handling and disposal process.
The Regulatory Imperative: Adherence to EPA and RCRA Standards
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework mandates that any laboratory generating chemical waste is responsible for its safe management from "cradle to grave."
Your institution's Environmental Health and Safety (EHS) office is your primary resource and partner in this process.[9] They will provide specific guidance and services for waste collection that align with federal, state, and local regulations. The procedures outlined here are designed to meet these standards, ensuring your laboratory remains compliant.
Core Disposal Protocol: A Step-by-Step Workflow
This protocol covers the lifecycle of 2-(1-adamantyl)ethanamine hydrochloride waste within the laboratory, from the moment it is deemed unusable to its final collection by trained EHS personnel.
Step 1: Waste Segregation at the Point of Generation
Proper disposal begins the instant you declare the material as waste.
-
Do Not Mix: Never combine 2-(1-adamantyl)ethanamine hydrochloride waste with other waste streams unless explicitly permitted by your EHS office.[10][11] Mixing incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.[10]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, weigh boats, or expired raw material) separate from liquid waste (e.g., solutions containing the compound).
Step 2: Selection of a Compliant Waste Container
The container is your first line of defense against a spill or exposure.
-
Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or other plastic containers are often preferred for solid chemical waste.[9][11] Ensure the container material will not react with the waste.
-
Condition: The container must be in excellent condition, free of cracks or damage, with a secure, leak-proof lid.[8]
-
Venting: No venting is required for this solid, non-volatile compound. The container should be kept tightly sealed to prevent accidental spills.[2]
Step 3: Meticulous Labeling and Documentation
An unlabeled or poorly labeled container is a significant safety hazard and a compliance violation.
-
Use the Right Label: Obtain an official "Hazardous Waste" tag from your EHS office.[9]
-
Complete Information: Fill out the tag completely and legibly.[9] This must include:
-
The full chemical name: "2-(1-adamantyl)ethanamine Hydrochloride". Do not use abbreviations.[9]
-
CAS Number: 24644-08-4
-
All components of a mixture, if applicable.
-
The date waste was first added to the container (the "generation date").[9]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[9]
-
An indication of the hazards (e.g., check boxes for "Toxic" or "Irritant").[9]
-
Step 4: Safe Accumulation and Interim Storage
Store the waste container safely while it awaits pickup.
-
Location: Store the waste at or near the point of generation, under the control of laboratory personnel.[8]
-
Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container (such as a bin or tray) to contain any potential leaks.[11]
-
Segregation: Do not store the container with incompatible materials, such as strong oxidizing agents.[2][3]
Step 5: Arranging for Final Disposal
Your laboratory is not the final destination for this waste.
-
Contact EHS: Once the container is full or you are ready for a pickup, follow your institution's specific procedures to contact the EHS office.[9][10]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to other buildings. This must be done by trained EHS staff.[10]
Visualizing the Disposal Workflow
To clarify the process, the following diagram illustrates the compliant waste management pathway for 2-(1-adamantyl)ethanamine Hydrochloride.
Caption: Compliant disposal workflow for 2-(1-adamantyl)ethanamine Hydrochloride.
Emergency Procedures: Spill and Exposure Management
In the event of an accident, a swift and correct response is crucial.
Spill Response
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses. If dust is present, wear a particulate respirator.[12][13]
-
Gently sweep up the solid material, avoiding the creation of dust.[2][13] Lightly dampening with water can help prevent dust from becoming airborne.[12]
-
Place the spilled material and all cleanup supplies into a designated hazardous waste container and label it accordingly.[2][13]
-
-
Major Spill (Large quantity, uncontained):
Personal Exposure and First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][6][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][13]
Protocol for Empty Containers
An "empty" container that held 2-(1-adamantyl)ethanamine hydrochloride is not necessarily free of hazard.
-
Ensure that all possible material has been removed from the container.
-
The preferred method for decontamination is to triple-rinse the container with a solvent (such as water or ethanol) capable of removing the residue.[10]
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [10]
-
Once decontaminated, deface or remove the original chemical and hazard labels.[10] The container can then typically be disposed of as regular laboratory glass or plastic waste.
Conclusion: Upholding a Culture of Safety
The proper disposal of 2-(1-adamantyl)ethanamine hydrochloride is a non-negotiable aspect of responsible research. By following these detailed procedures, you directly contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared ecosystem. Let this guide serve as a trusted resource in your vital work.
References
- Daniels Health. (2025, May 21).
- Vanderbilt University Medical Center.
- Physikalisch-Technische Bundesanstalt.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste.
- MilliporeSigma. 2-(1-adamantyl)ethanamine,hydrochloride | 24644-08-4.
- Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Adamantylamine hydrochloride.
- CymitQuimica. SAFETY DATA SHEET: 2-(3-Methyloxetan-3-yl)ethanamine hydrochloride.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Adamantanamine hydrochloride.
- Unnamed Source.
- MilliporeSigma. (2025, November 6).
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 1-(1-Adamantyl)ethylamine Hydrochloride.
- TCI Chemicals. (2024, November 22). SAFETY DATA SHEET: 1-Adamantanamine Hydrochloride.
- Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET: 1-Adamantanamine hydrochloride.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Adamantane-d16.
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A Researcher's Comprehensive Guide to the Safe Handling of 2-(1-adamantyl)ethanamine Hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-(1-adamantyl)ethanamine Hydrochloride (CAS No. 24644-08-4), a compound of interest for its unique adamantane scaffold. Our objective is to empower researchers with the knowledge to mitigate risks, ensure operational efficiency, and maintain a secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety.
Hazard Identification and Risk Assessment: Understanding the Compound
2-(1-adamantyl)ethanamine Hydrochloride is a solid substance with a molecular formula of C12H22N1Cl1.[1][2] While comprehensive toxicological data may be limited, the available safety information indicates that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] Structurally similar compounds, such as other adamantane derivatives and amine hydrochlorides, have been shown to cause severe skin burns, eye damage, and may be suspected of damaging fertility or the unborn child.[3][4]
Given the nature of the compound as a solid, the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential route of exposure. Therefore, a thorough risk assessment is crucial before any handling of this compound.
Table 1: Hazard Summary for 2-(1-adamantyl)ethanamine Hydrochloride and Related Compounds
| Hazard Statement | GHS Code | Description | Associated Risks |
| Harmful if swallowed | H302 | May cause harm if ingested. | Accidental ingestion can lead to systemic toxicity.[1][5] |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. | Direct contact can lead to localized skin reactions.[1][5] |
| Causes serious eye irritation | H319 | May cause significant irritation, redness, and discomfort to the eyes. | Accidental eye exposure can result in pain and potential damage.[1][5] |
| Potential for severe skin burns and eye damage | - | Based on data from similar compounds. | Higher concentrations or prolonged exposure could lead to more severe tissue damage.[4] |
| Potential reproductive toxicity | - | Based on data from similar compounds. | Suspected of damaging fertility or the unborn child.[3] |
| Combustible Solid | - | Adamantane itself is a combustible solid. | Dust clouds could present an explosion hazard if ignited.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-(1-adamantyl)ethanamine Hydrochloride. The following recommendations are based on a conservative approach, prioritizing maximum protection.
Eye and Face Protection
-
Requirement: Chemical splash goggles with side shields are mandatory.[8][9]
-
Rationale: To protect against accidental splashes of solutions and airborne particles of the solid compound.[8] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[6]
Hand Protection
-
Requirement: Chemical-resistant nitrile gloves with a minimum thickness of 0.11 mm.[6][9]
-
Rationale: Nitrile gloves provide a suitable barrier against skin contact with this chemical.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.
Body Protection
-
Requirement: A standard laboratory coat, fully buttoned.[8] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Rationale: To protect the skin and personal clothing from spills and contamination.[8]
Respiratory Protection
-
Requirement: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[6][10] If a fume hood is not available or if there is a risk of dust generation outside of a contained system, a NIOSH-approved N95 particulate respirator is necessary.[8]
-
Rationale: To prevent the inhalation of fine particles, which is a primary exposure route for solid chemical compounds.[8]
Table 2: Recommended PPE for Handling 2-(1-adamantyl)ethanamine Hydrochloride
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields. Face shield for larger quantities. | Protects against splashes and airborne particles.[6][8] |
| Hand Protection | Nitrile gloves (min. thickness >0.11 mm). | Prevents direct skin contact.[6][8] |
| Body Protection | Laboratory coat (fully buttoned). Chemically resistant apron as needed. | Protects skin and clothing from spills.[8] |
| Respiratory Protection | Work in a chemical fume hood. NIOSH-approved N95 respirator if dust is generated outside a hood. | Minimizes inhalation of airborne particles.[6][8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 2-(1-adamantyl)ethanamine Hydrochloride.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[6]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a chemical spill kit readily accessible.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, nitrile gloves, and finally, safety goggles.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within the chemical fume hood to contain any dust.
-
Use a spatula for transfers and handle the container with care to minimize dust generation.
-
-
Solution Preparation:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
-
Post-Handling:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water.[8]
-
Disposal Plan
-
Waste Segregation: All solid waste contaminated with 2-(1-adamantyl)ethanamine Hydrochloride, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container closed when not in use.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted. Uncleaned containers should be treated as the product itself.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
Visualization of Safety Protocols
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
References
- BenchChem. (n.d.). Personal protective equipment for handling Adamantane, 1-thiocyanatomethyl-.
- BenchChem. (n.d.). Essential Safety and Operational Guide for Handling Adamantane-d16.
- Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET - Amantadine Hydrochloride.
- MilliporeSigma. (n.d.). 2-(1-adamantyl)ethanamine,hydrochloride | 24644-08-4.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS - Adamantane.
- Santa Cruz Biotechnology. (n.d.). 2-Adamantylamine hydrochloride - Material Safety Data Sheet.
- NETZSCH Analyzing & Testing. (n.d.). MSDS E Adamantane 5.0.
- Fisher Scientific. (2009, June 30). SAFETY DATA SHEET - 1-Adamantanamine.
- Fisher Scientific. (2015, October 13). SAFETY DATA SHEET - 2-Adamantanamine hydrochloride.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 1-(1-Adamantyl)ethylamine Hydrochloride.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET - Ethylamine hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Adamantanamine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 2-(1-adamantyl)ethanamine hydrochloride | CAS 24644-08-4.
- Enamine. (n.d.). SAFETY DATA SHEET.
- ThermoFisher Scientific. (2026, January 2). SAFETY DATA SHEET.
- TCI Chemicals. (2025, August 13). SAFETY DATA SHEET - 3,5-Dimethyl-1-adamantanamine Hydrochloride.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Amantadine Hydrochloride MSDS.
- Sigma-Aldrich. (n.d.). 2-(1-Adamantyl)ethanamine hydrochloride | 24644-08-4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

